4-Methylnaphthalene-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylnaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-9-6-10(8-13)7-11-4-2-3-5-12(9)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYPGDDZJABUAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC=CC=C12)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704768 | |
| Record name | 4-Methylnaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112929-90-5 | |
| Record name | 4-Methyl-2-naphthalenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112929-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylnaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Methylnaphthalene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Naphthalene Derivative of Interest
The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents and bioactive molecules.[1] Its rigid, aromatic framework provides a versatile platform for the design of compounds with diverse pharmacological activities. Within this broad class of molecules, 4-Methylnaphthalene-2-carbonitrile emerges as a compound of interest, holding potential for further exploration in drug discovery and materials science. This technical guide, designed for the discerning scientific audience, provides a comprehensive overview of the physicochemical properties of this compound. By synthesizing available data and employing established scientific principles, this document aims to serve as a foundational resource for researchers and developers working with this intriguing molecule.
Section 1: Molecular and Physicochemical Profile
Structural Identity and Core Properties
This compound is a polycyclic aromatic hydrocarbon derivative. Its structure consists of a naphthalene ring system substituted with a methyl group at the 4-position and a nitrile group at the 2-position.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 112929-90-5 | [2] |
| Molecular Formula | C₁₂H₉N | [2] |
| Molecular Weight | 167.21 g/mol | [2] |
Due to a lack of extensive experimental data in publicly available literature, some physicochemical properties are predicted based on its structural similarity to other naphthalene derivatives. It is crucial to note that these are estimations and should be verified through experimental analysis.
| Property | Predicted Value | Notes |
| Melting Point | Not available | Experimental data is not readily available. Similar naphthalene carbonitrile compounds are solids at room temperature.[1] |
| Boiling Point | Not available | Experimental data is not readily available. Expected to be high, consistent with other polycyclic aromatic compounds.[3][4] |
| Appearance | Likely a solid | Based on the properties of similar naphthalene derivatives.[1] |
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// Define bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C6 -- C7 [label=""]; C5 -- C8 [label=""]; C7 -- C9 [label=""]; C8 -- C10 [label=""]; C9 -- C10 [label=""]; C2 -- N1 [label=""]; C10 -- C11 [label=""]; C1 -- H1 [label=""]; C3 -- H2 [label=""]; C7 -- H3 [label=""]; C8 -- H4 [label=""]; C9 -- H5 [label=""]; C11 -- H7 [label=""]; C11 -- H8 [label=""]; C11 -- H9 [label=""];
// Add labels for clarity label = "Molecular Structure of this compound"; fontcolor="#202124"; fontsize=12; }
Caption: Molecular Structure of this compound.
Solubility Profile
| Solvent Type | Predicted Solubility | Rationale |
| Water | Insoluble to very slightly soluble | The hydrophobic nature of the naphthalene ring system is expected to dominate, leading to poor aqueous solubility.[3][4] |
| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile) | Soluble | The nitrile group can participate in dipole-dipole interactions with these solvents. |
| Nonpolar Solvents (e.g., Toluene, Hexane) | Soluble | The large aromatic surface area allows for favorable van der Waals interactions with nonpolar solvents. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderately Soluble | The nitrile group can act as a hydrogen bond acceptor, but the overall nonpolar character may limit high solubility. |
Section 2: Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, this section outlines the expected spectral features based on its structure and data from analogous compounds.
Mass Spectrometry (MS)
A mass spectrum (GC) of a compound identified as 2-(4-Methylnaphthalene)carbonitrile is available, which corresponds to the structure of this compound. The molecular ion peak ([M]⁺) would be observed at an m/z of 167.21, corresponding to the compound's molecular weight.
Expected Fragmentation Pattern: The fragmentation in mass spectrometry is a powerful tool for structural elucidation. For this compound, key fragmentation pathways could include:
-
Loss of HCN (m/z 27): A common fragmentation for nitriles, leading to a fragment at m/z 140.
-
Loss of a methyl radical (CH₃•, m/z 15): This would result in a fragment at m/z 152.
-
Formation of a tropylium-like ion: Rearrangements of the naphthalene ring upon ionization can lead to various stable aromatic cations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrile group and the electron-donating nature of the methyl group.
Predicted ¹H NMR Chemical Shifts:
-
Methyl Protons (-CH₃): A singlet in the region of δ 2.4-2.7 ppm.
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants would require experimental determination or high-level computational prediction.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. For this compound, 12 distinct carbon signals are expected.
Predicted ¹³C NMR Chemical Shifts:
-
Nitrile Carbon (-C≡N): A signal in the range of δ 115-125 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, likely around δ 20-25 ppm.
-
Aromatic Carbons: A series of signals in the aromatic region (δ 110-150 ppm). The carbons directly attached to the electron-withdrawing nitrile group will be shifted downfield, while those near the methyl group will be shifted slightly upfield.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Expected IR Absorption Bands:
-
C≡N Stretch: A sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. This is a key diagnostic peak for the nitrile group.
-
C-H Stretch (Aromatic): Multiple sharp bands in the region of 3000-3100 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹ corresponding to the methyl group.
-
C=C Stretch (Aromatic): Several bands of varying intensity in the 1450-1600 cm⁻¹ region.
-
C-H Bending (Aromatic): Bands in the fingerprint region (below 1000 cm⁻¹) that can be indicative of the substitution pattern on the naphthalene ring.
Section 3: Stability, Reactivity, and Handling
Chemical Stability and Reactivity
Based on the general stability of naphthalene derivatives, this compound is expected to be a relatively stable compound under standard laboratory conditions.[5][6]
-
Stability: Likely stable in the absence of strong oxidizing agents, strong acids, or bases. Should be stored in a cool, dry place away from light.
-
Reactivity: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine under appropriate conditions. The aromatic ring is susceptible to electrophilic substitution reactions, with the positions of substitution directed by the existing methyl and nitrile groups.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. The following recommendations are based on the safety data for structurally similar compounds like methylnaphthalenes and naphthalenecarbonitriles.[3][4][5][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[3][4][5][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][4]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Hazard Statements (Predicted based on related compounds):
Section 4: Experimental Protocols
This section provides generalized, step-by-step methodologies for the determination of key physicochemical properties. These protocols are based on standard laboratory practices and should be adapted as necessary for the specific characteristics of this compound.
Determination of Melting Point
Causality: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting point range is indicative of a pure compound.
Protocol:
-
Ensure the melting point apparatus is calibrated.
-
Finely powder a small sample of this compound.
-
Pack a capillary tube with the powdered sample to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Caption: Workflow for Melting Point Determination.
Determination of Solubility
Causality: Understanding the solubility of a compound is critical for its application in various fields, including formulation development in the pharmaceutical industry.
Protocol (Qualitative):
-
Add approximately 10 mg of this compound to a small test tube.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, toluene).
-
Vortex or shake the mixture vigorously for 1-2 minutes.
-
Observe the mixture.
-
Soluble: The solid completely dissolves to form a clear solution.
-
Partially Soluble: Some of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Repeat with a range of solvents to build a solubility profile.
Caption: Qualitative Solubility Testing Workflow.
Conclusion: A Foundation for Future Research
This technical guide provides a detailed overview of the known and predicted physicochemical properties of this compound. While a significant amount of information can be inferred from its structure and comparison with related compounds, there is a clear need for further experimental investigation to fully characterize this molecule. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to build upon. As a Senior Application Scientist, I encourage the scientific community to contribute to the growing body of knowledge on this and other promising naphthalene derivatives, paving the way for new discoveries and applications.
References
-
Hola, E., Topa-Skwarczyńska, M., Chachaj-Brekiesz, A., & Ortyl, J. (2021). UV-visible absorption spectra of the 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives in acetonitrile. ResearchGate. Retrieved from [Link]
-
Government of Canada. (n.d.). Fact sheet: 2-methylnaphthalene. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methyl-2-naphthalenecarbonitrile. Retrieved from [Link]
- Cho, A. K., Di Stefano, E., You, Y., Rodriguez, C. E., Schmitz, D. A., Wasyl, J. K., ... & Froines, J. R. (2008). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Toxicology and applied pharmacology, 232(1), 18-27.
-
ResearchGate. (2022). Synthesis and Crystal Structures of 2-Amino-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and 2-Amino-4-phenyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Methylnaphthalene. Retrieved from [Link]
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ResearchGate. (2018). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. Retrieved from [Link]
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New Journal of Chemistry. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 2-METHYLNAPHTHALENE. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Naphthalene, 2-methyl-. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2003). Toxicological Review of 2-Methylnaphthalene (CAS No. 91-57-6). Retrieved from [Link]
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ResearchGate. (2015). Summary pathways for naphthalene, 2-methylnaphthalene, and phenanthrene. Retrieved from [Link]
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4-Methylnaphthalene-2-carbonitrile CAS number and structure
An In-depth Technical Guide to 4-Methylnaphthalene-2-carbonitrile
Introduction
This compound is a substituted aromatic nitrile built upon a naphthalene core. This bifunctional molecule, featuring both a methyl group and a cyano (-C≡N) group, serves as a valuable intermediate in synthetic organic chemistry. Its rigid, planar naphthalene framework and the reactive nitrile functionality make it a significant building block for the synthesis of more complex molecular architectures, particularly in the fields of materials science and medicinal chemistry. The strategic placement of the methyl and nitrile groups influences the molecule's electronic properties and steric profile, offering specific pathways for further functionalization.
The naphthalene scaffold itself is a well-established pharmacophore present in numerous FDA-approved drugs, including naproxen (anti-inflammatory), propranolol (beta-blocker), and bedaquiline (anti-tuberculosis).[1] The inherent cytotoxicity and broad biological activity of naphthalene derivatives make them a focal point in drug discovery.[1][2] Consequently, this compound represents a key starting material for developing novel therapeutic agents.
Chemical Identity and Physicochemical Properties
The fundamental identification and physical characteristics of this compound are crucial for its handling, application, and characterization in a research setting.
| Property | Value | Source |
| CAS Number | 112929-90-5 | [3] |
| Molecular Formula | C₁₂H₉N | [3] |
| Molecular Weight | 167.21 g/mol | [3] |
| Purity Specification | ≥ 95% | [3] |
| Appearance | Solid (predicted) | |
| Long-Term Storage | Store in a cool, dry place | [3] |
Synthesis and Mechanistic Insights
A robust and common method for the synthesis of aromatic nitriles from an amino group is the Sandmeyer reaction. This two-step process offers a reliable pathway to this compound starting from 4-methylnaphthalen-2-amine.
Step 1: Diazotization of 4-methylnaphthalen-2-amine
The first stage involves the conversion of the primary aromatic amine into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).
-
Causality: The low temperature is critical to prevent the highly unstable diazonium salt from decomposing prematurely, which could lead to the formation of undesired phenol byproducts and the release of nitrogen gas. The strong acid protonates nitrous acid, forming the highly electrophilic nitrosonium ion (NO⁺), which is the active agent that reacts with the amine.
Step 2: Cyanation (Sandmeyer Reaction)
The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. The copper(I) catalyst facilitates the displacement of the diazonio group (-N₂⁺), an excellent leaving group, with a cyanide ion (-CN).
-
Causality: The single-electron transfer mechanism involving the Cu(I) catalyst is key to the reaction's efficiency. It lowers the activation energy for the substitution, which would otherwise be difficult to achieve, allowing the reaction to proceed smoothly to yield the desired nitrile.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Diazotization:
-
Dissolve 1 equivalent of 4-methylnaphthalen-2-amine in an aqueous solution of hydrochloric acid (approx. 3 equivalents) in a three-neck flask equipped with a mechanical stirrer and a thermometer.
-
Cool the mixture to 0–5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the resulting solution for an additional 20-30 minutes at the same temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50–60 °C) for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture, and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
-
Applications in Research and Drug Development
The true value of this compound lies in its potential as a versatile chemical intermediate. The nitrile group is a synthetic linchpin that can be transformed into several other critical functional groups:
-
Carboxylic Acids: Acidic or basic hydrolysis of the nitrile group yields 4-methylnaphthalene-2-carboxylic acid, a precursor for amides, esters, and other acyl derivatives.
-
Amines: Reduction of the nitrile, typically with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, produces (4-methylnaphthalen-2-yl)methanamine, introducing a flexible aminomethyl side chain.
-
Tetrazoles: [2+3] cycloaddition reactions with azides can convert the nitrile into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry, often improving metabolic stability and cell permeability.
Given that the naphthalene core is a privileged scaffold in drug discovery, this compound serves as an excellent starting point for generating libraries of novel compounds to be screened for various biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1]
Analytical Methodologies
To ensure the identity and purity of synthesized or purchased this compound, standard analytical techniques are employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for confirming the molecular weight and identifying potential volatile impurities.[4] The compound would be separated on a GC column and the mass-to-charge ratio of the parent ion and its fragments would be determined by the mass spectrometer.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound with high accuracy. A suitable method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The spectra would show characteristic signals for the aromatic protons and carbons of the naphthalene ring system, as well as distinct signals for the methyl and nitrile carbons.
-
Infrared (IR) Spectroscopy: The presence of a sharp, strong absorption band around 2220-2240 cm⁻¹ in the IR spectrum is a definitive indicator of the nitrile (C≡N) functional group.
References
-
National Center for Biotechnology Information (2025). 2-Naphthalenecarbonitrile. PubChem Compound Database. Retrieved from [Link]
-
ACGIH. (2022). METHYLNAPHTHALENE, ALL ISOMERS. Retrieved from [Link]
-
Wikipedia. (2023). 2-Methylnaphthalene. Retrieved from [Link]
-
Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 276-303. Retrieved from [Link]
- Google Patents. (n.d.). EP0825172B1 - Synthesis of 1-acetoxy-2-methylnaphthalene.
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Al-Thani, R. F., et al. (2020). Quantification of 21 metabolites of methylnaphthalenes and polycyclic aromatic hydrocarbons in human urine. ResearchGate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-, [2R-(2α,4aα,8aβ)]-. NIST Chemistry WebBook. Retrieved from [Link]
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Jinjing Chemical. (2025). What are the common synthesis methods of Methylnaphthalene?. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 2-METHYLNAPHTHALENE. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]
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National Center for Biotechnology Information (2025). 2-Methylnaphthalene. PubChem Compound Database. Retrieved from [Link]
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Zveaghintseva, M., et al. (2018). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. ResearchGate. Retrieved from [Link]
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-
Regulations.gov. (2011). Naphthalene Purity Determination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,4-dinitronaphthalene. Retrieved from [Link]
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solubility of 4-Methylnaphthalene-2-carbonitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Methylnaphthalene-2-carbonitrile in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound (C₁₂H₉N, MW: 167.21 g/mol [1]) in various organic solvents. While specific quantitative solubility data for this compound is not widely published, this document equips researchers, chemists, and drug development professionals with the theoretical principles and robust experimental protocols necessary to generate this vital data. We delve into the structural basis of its solubility, introduce predictive models such as Hansen Solubility Parameters, and provide a detailed, self-validating methodology for equilibrium solubility determination via the universally recognized Saturation Shake-Flask method.
Introduction: The Significance of Solubility for this compound
This compound is a substituted aromatic nitrile built upon a naphthalene framework. Such molecules often serve as key building blocks in organic synthesis, finding potential applications in the development of pharmaceuticals and novel materials.[2] The success of any synthetic or formulation process—from reaction kinetics and yield optimization to purification via crystallization and final product formulation—is fundamentally dependent on the solubility of the compound in the chosen solvent system.
A thorough understanding of its solubility profile allows scientists to:
-
Select appropriate solvents for chemical reactions to ensure all reactants remain in the solution phase.
-
Design efficient crystallization processes for purification.
-
Develop stable liquid formulations for preclinical studies.
-
Predict and mitigate challenges in scale-up and manufacturing.
This guide provides the necessary tools to approach these challenges systematically and scientifically.
Theoretical Framework for Predicting Solubility
The solubility of a solid in a liquid is governed by the thermodynamics of intermolecular interactions. The principle of "like dissolves like" provides a foundational, qualitative understanding, but more quantitative models are required for rational solvent selection.
Molecular Structure Analysis
The structure of this compound features two distinct regions influencing its solubility:
-
Aromatic Naphthalene Core: The large, bicyclic aromatic system is nonpolar and lipophilic. This region dominates the molecule's character, favoring interactions with nonpolar or moderately polar solvents through van der Waals (dispersion) forces. Structurally related compounds like naphthalene and methylnaphthalene are known to be highly soluble in solvents like benzene, ether, and ethanol but have low water solubility.[3][4]
-
Nitrile Functional Group (-C≡N): The cyano group introduces significant polarity and a dipole moment. It can act as a hydrogen bond acceptor, allowing for stronger interactions with polar aprotic (e.g., acetone, DMSO) and polar protic (e.g., ethanol) solvents.
This dual character suggests that the compound will exhibit a broad but varied solubility profile across different solvent classes.
Hansen Solubility Parameters (HSP)
To move beyond qualitative prediction, the Hansen Solubility Parameter (HSP) model offers a powerful quantitative framework.[5][6] It deconstructs the total cohesive energy of a substance into three parameters:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.[7]
Every solvent and solute can be assigned these three parameters, defining a point for each in a 3D "Hansen space". The principle states that the smaller the distance between the solute and the solvent in this space, the higher the likelihood of dissolution.[5][7] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or determined experimentally. This model is invaluable for rationally selecting solvents or designing optimal solvent blends.[6]
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A Theoretical and Computational Guide to 4-Methylnaphthalene-2-carbonitrile: Molecular Structure, Spectroscopic, and Non-Linear Optical Properties
Abstract
This technical guide provides a comprehensive theoretical and computational framework for the investigation of 4-Methylnaphthalene-2-carbonitrile. Leveraging Density Functional Theory (DFT), this document outlines the methodologies to elucidate its molecular geometry, vibrational frequencies, electronic characteristics, and non-linear optical (NLO) properties. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a robust protocol for in-silico analysis of this and similar naphthalene derivatives.
Introduction: The Significance of Naphthalene Derivatives
Naphthalene and its derivatives are a cornerstone in the synthesis of a myriad of organic compounds, finding applications in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of functional groups, such as a methyl (-CH₃) and a nitrile (-C≡N) group, to the naphthalene scaffold can significantly alter its electronic and optical properties. This compound is a molecule of interest due to the combined electron-donating nature of the methyl group and the electron-withdrawing properties of the nitrile group, which can lead to interesting intramolecular charge transfer characteristics and potentially significant non-linear optical responses.[2][3]
Theoretical and computational studies provide a powerful, non-destructive means to predict and understand the behavior of such molecules at the atomic level, offering insights that can guide experimental work and accelerate the discovery of new materials with tailored properties.[4]
Computational Methodology: A Self-Validating System
The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for studying medium-sized organic molecules.[5] The choice of functional and basis set is critical for obtaining reliable results.
The B3LYP/6-311++G(d,p) Level of Theory
For the studies outlined in this guide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. B3LYP is a popular and well-validated functional that often yields results in good agreement with experimental data for a wide range of organic molecules.[6]
The 6-311++G(d,p) basis set is employed for all calculations. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for describing anions and systems with lone pairs of electrons. The (d,p) specifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of bonding environments.[7]
Computational Workflow
The computational investigation follows a systematic workflow to ensure the reliability and reproducibility of the results.
Caption: A flowchart of the computational workflow.
Molecular Geometry Optimization
The first step in the computational analysis is to determine the most stable three-dimensional structure of this compound. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
| Parameter | Predicted Value (Å or °) |
| C-C (aromatic) | ~1.37 - 1.42 Å |
| C-C (methyl) | ~1.51 Å |
| C-C (nitrile) | ~1.45 Å |
| C≡N | ~1.16 Å |
| C-H (aromatic) | ~1.08 Å |
| C-H (methyl) | ~1.09 Å |
| C-C-C (ring) | ~118 - 122 ° |
| H-C-H (methyl) | ~109.5 ° |
| C-C≡N | ~179 ° |
| Note: These are expected values based on typical bond lengths and angles for similar functional groups. |
Vibrational Spectroscopy: A Fingerprint of the Molecule
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a molecular fingerprint that is unique to the compound's structure. Computational frequency calculations can predict these spectra with a high degree of accuracy, aiding in the assignment of experimental vibrational bands.
Experimental Protocol: Computational Vibrational Analysis
-
Perform Geometry Optimization: Obtain the optimized molecular structure at the B3LYP/6-311++G(d,p) level of theory.
-
Perform Frequency Calculation: Using the optimized geometry, perform a frequency calculation at the same level of theory. This will yield the harmonic vibrational frequencies.
-
Check for Imaginary Frequencies: A true energy minimum will have no imaginary frequencies. The presence of imaginary frequencies indicates a saddle point on the potential energy surface, and the geometry needs to be re-optimized.
-
Scale the Frequencies: Calculated harmonic frequencies are typically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. It is common practice to scale the calculated frequencies with an appropriate scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)).
-
Visualize Vibrational Modes: Use computational chemistry software to visualize the atomic motions associated with each vibrational frequency to aid in their assignment.
-
Compare with Experimental Spectra: Correlate the scaled theoretical frequencies with experimental FT-IR and FT-Raman spectra for a comprehensive analysis.
Key Vibrational Modes of this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| C≡N stretch | ~2230 - 2250 | A strong, sharp band characteristic of the nitrile group. |
| C-H stretch (aromatic) | ~3000 - 3100 | Multiple weak to medium bands. |
| C-H stretch (methyl) | ~2850 - 2960 | Symmetric and asymmetric stretching vibrations. |
| C=C stretch (aromatic) | ~1400 - 1600 | Multiple bands corresponding to ring vibrations. |
| C-H in-plane bend | ~1000 - 1300 | Bending of C-H bonds within the plane of the ring. |
| C-H out-of-plane bend | ~700 - 900 | Bending of C-H bonds out of the plane of the ring. |
Frontier Molecular Orbitals and Electronic Properties
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.[9]
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Gap (ΔE): A small gap suggests that the molecule is more reactive and can be easily excited.[8]
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the methyl group, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitrile group and the adjacent aromatic ring. This spatial separation of the HOMO and LUMO is indicative of intramolecular charge transfer upon electronic excitation.
Molecular Electrostatic Potential (MESP)
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[10]
-
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. In this compound, this is expected around the nitrogen atom of the nitrile group.
-
Blue regions (positive potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms.
-
Green regions (neutral potential): Represent areas of intermediate electrostatic potential.
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An In-Depth Technical Guide to the Synthesis of Substituted Naphthalenecarbonitriles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthalenecarbonitriles, a class of aromatic compounds characterized by a naphthalene core bearing a nitrile functional group, are pivotal structural motifs in medicinal chemistry, materials science, and organic synthesis. Their unique electronic properties and ability to participate in a diverse array of chemical transformations make them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of the primary synthetic strategies for accessing substituted naphthalenecarbonitriles, with a focus on the underlying mechanisms, experimental considerations, and the scope and limitations of each methodology.
Introduction: The Significance of the Naphthalenecarbonitrile Scaffold
The naphthalene ring system is a prevalent feature in numerous biologically active molecules and functional materials. The introduction of a carbonitrile (-CN) group onto this scaffold profoundly influences its physicochemical properties. The strong electron-withdrawing nature of the nitrile group modulates the electron density of the aromatic rings, impacting reactivity and intermolecular interactions. Furthermore, the nitrile moiety serves as a versatile synthetic handle, readily convertible into other important functional groups such as carboxylic acids, amines, and amides.
The strategic importance of substituted naphthalenecarbonitriles is underscored by their presence in a variety of compounds with therapeutic and technological applications. For instance, certain naphthalenecarbonitrile derivatives have demonstrated potential as anti-inflammatory agents, anticancer therapeutics, and antiviral compounds.[1] In materials science, these compounds are explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes due to their unique photophysical properties.[2][3]
Given their broad utility, the development of efficient and regioselective methods for the synthesis of substituted naphthalenecarbonitriles is a topic of significant interest in contemporary organic chemistry.[1][4] This guide will delve into the core synthetic methodologies, providing both theoretical understanding and practical insights for researchers in the field.
Key Synthetic Strategies
The synthesis of substituted naphthalenecarbonitriles can be broadly categorized into several key approaches:
-
Cyanation of Naphthalene Derivatives: Direct or indirect introduction of a nitrile group onto a pre-existing naphthalene core.
-
Cycloaddition and Annulation Reactions: Construction of the naphthalene ring system with a nitrile group already incorporated or introduced during the cyclization process.
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: Formation of a C-CN bond on a functionalized naphthalene precursor.
Cyanation of Naphthalene Derivatives
The direct introduction of a nitrile group onto a naphthalene ring is a conceptually straightforward approach. However, controlling the regioselectivity of such reactions can be challenging and is highly dependent on the existing substitution pattern of the naphthalene core.[5]
2.1.1. Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl nitriles from the corresponding aryl diazonium salts.[6][7] This transformation is particularly useful for introducing a nitrile group at a specific position on the naphthalene ring, dictated by the position of the precursor amino group.
The reaction proceeds via the diazotization of an amino-substituted naphthalene, followed by treatment with a copper(I) cyanide salt.[6][8] The mechanism is believed to involve a radical-nucleophilic aromatic substitution (SRNAr) pathway.[6]
Reaction Mechanism of the Sandmeyer Cyanation:
Caption: The Sandmeyer reaction mechanism for cyanation.
Experimental Protocol: Synthesis of 1-Naphthalenecarbonitrile from 1-Naphthylamine
-
Diazotization: Dissolve 1-naphthylamine in an aqueous solution of a strong acid (e.g., HCl or H2SO4) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent (e.g., aqueous potassium cyanide).
-
Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (evolution of N2 gas) will be observed.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure completion.
-
Work-up: Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by distillation or recrystallization.
Table 1: Comparison of Sandmeyer Reaction Conditions
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Naphthylamine | NaNO2, HCl, CuCN | Water | 0-60 | 75-85 | [6] |
| 2-Naphthylamine | NaNO2, H2SO4, CuCN | Water | 0-50 | 70-80 | [7] |
2.1.2. Direct C-H Cyanation
Recent advances in organic synthesis have led to the development of methods for the direct cyanation of C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalization.[9] Photoredox catalysis has emerged as a powerful tool for this transformation.
For instance, the direct C-H cyanation of naphthalene has been achieved using an organic photoredox catalyst, affording 1-naphthalenecarbonitrile with high regioselectivity.[9] This method avoids the need for harsh reagents and often proceeds under mild conditions.
Cycloaddition and Annulation Reactions
These strategies involve the construction of the naphthalene ring system from acyclic or simpler cyclic precursors, with the nitrile group being incorporated as part of one of the reactants.
2.2.1. Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, can be a powerful tool for constructing the naphthalene skeleton. While not directly producing naphthalenecarbonitriles in a single step, it can be used to generate precursors that are then converted to the desired products. For example, a substituted diene can react with a dienophile containing a masked or precursor nitrile group, followed by an aromatization step.
2.2.2. Benzannulation Reactions
Benzannulation reactions, which involve the formation of a benzene ring fused to an existing ring, are highly effective for synthesizing substituted naphthalenes.[10] Triflimide (HNTf2)-catalyzed benzannulation of arylacetaldehydes with alkynes provides a route to polysubstituted naphthalenes.[10] By employing an alkyne bearing a nitrile group, this methodology can be adapted for the synthesis of naphthalenecarbonitriles.
Experimental Workflow for Benzannulation:
Caption: General workflow for the synthesis of naphthalenecarbonitriles via benzannulation.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides and triflates is a well-established method for the synthesis of aryl nitriles.[5]
This approach is particularly valuable for introducing a nitrile group onto a naphthalene ring that is already substituted, as the position of the nitrile group is precisely controlled by the location of the halide or triflate.
Table 2: Common Palladium-Catalyzed Cyanation Conditions
| Naphthalene Substrate | Cyanide Source | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Bromonaphthalene | Zn(CN)2 | Pd(PPh3)4 | - | DMF | 80 | 90 | [5] |
| 2-Naphthyl triflate | K4[Fe(CN)6] | Pd(OAc)2 | dppf | DMA | 120 | 85 | [5] |
| 6-Bromo-2-methoxynaphthalene | CuCN | Pd2(dba)3 | dppf | Dioxane | 100 | 92 | [3] |
Mechanism of Palladium-Catalyzed Cyanation:
Caption: Catalytic cycle for palladium-catalyzed cyanation.
Specialized Methodologies
Beyond the core strategies, several other named reactions and specialized methods are noteworthy for the synthesis of specific types of substituted naphthalenecarbonitriles.
The Gewald Reaction
While primarily known for the synthesis of 2-aminothiophenes, variations of the Gewald reaction can be adapted to produce highly substituted aminonaphthalenes, which can then be converted to the corresponding naphthalenecarbonitriles via the Sandmeyer reaction.[11][12] The Gewald reaction is a multicomponent reaction that typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[11]
Friedel-Crafts Acylation Followed by Transformation of the Acyl Group
Friedel-Crafts acylation of naphthalene provides a regioselective route to acylnaphthalenes.[13][14][15] The regioselectivity (α vs. β substitution) can be influenced by the reaction conditions, such as the solvent and the nature of the Lewis acid catalyst.[16][17] The resulting acyl group can then be converted to a nitrile through a multi-step sequence, for example, by conversion to an oxime followed by dehydration.
Conclusion and Future Outlook
The synthesis of substituted naphthalenecarbonitriles is a rich and evolving field of organic chemistry. While traditional methods like the Sandmeyer reaction remain highly reliable, modern approaches such as direct C-H functionalization and advanced transition-metal-catalyzed cross-coupling reactions offer greater efficiency and atom economy.[5][9] The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Future research in this area is likely to focus on the development of even more sustainable and efficient catalytic systems, the expansion of the substrate scope for direct C-H cyanation, and the discovery of novel cycloaddition and annulation strategies that provide access to complex and highly functionalized naphthalenecarbonitrile scaffolds. These advancements will undoubtedly continue to fuel the discovery of new pharmaceuticals, functional materials, and other valuable chemical entities.
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The Chemical Reactivity of the Nitrile Group in 4-Methylnaphthalene-2-carbonitrile: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile group in 4-Methylnaphthalene-2-carbonitrile, a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the synthetic potential of this versatile molecule. We will delve into the core reactions of the nitrile functionality, including hydrolysis, reduction, and cycloaddition, with a focus on the underlying mechanisms and practical experimental considerations. The influence of the 4-methylnaphthalene scaffold on the reactivity of the nitrile group will be a central theme throughout this guide.
Molecular Architecture and its Influence on Reactivity
The chemical behavior of the nitrile group in this compound is intrinsically linked to its molecular structure. The electron-withdrawing nature of the cyano group (-C≡N) polarizes the carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[1][2][3] The naphthalene ring system, a bicyclic aromatic hydrocarbon, exerts a significant electronic influence on the nitrile group through resonance. Furthermore, the methyl group at the 4-position introduces steric and electronic effects that can modulate the reactivity of the nitrile. Understanding these structural nuances is paramount for designing successful synthetic transformations.
Key Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into a variety of other important functional groups. This section will explore the principal reactions of the nitrile in this compound.
Hydrolysis: Accessing Carboxylic Acids and Amides
The hydrolysis of nitriles is a fundamental transformation that leads to the formation of carboxylic acids or amides, depending on the reaction conditions.[1][4] This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the nitrile is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack of a weak nucleophile like water.[4] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid.
Base-Catalyzed Hydrolysis:
In the presence of a strong base, the hydroxide ion directly attacks the electrophilic nitrile carbon.[1] The resulting intermediate is protonated by water to form an amide, which can be further hydrolyzed to a carboxylate salt under the basic conditions. Subsequent acidification is required to obtain the free carboxylic acid.
Experimental Protocol: Synthesis of 4-Methylnaphthalene-2-carboxylic acid
This protocol is adapted from general procedures for the hydrolysis of aromatic nitriles and should be optimized for the specific substrate.
Reaction Scheme:
Acid Hydrolysis:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., a mixture of acetic acid and water), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated 4-Methylnaphthalene-2-carboxylic acid can be collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Base Hydrolysis:
-
Dissolve this compound (1.0 eq) in a suitable alcoholic solvent (e.g., ethanol) and add an aqueous solution of a strong base (e.g., sodium hydroxide, 2.0-3.0 eq).
-
Heat the mixture to reflux and monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent for purification.
Table 1: Comparison of Hydrolysis Conditions
| Condition | Catalyst | Intermediate | Final Product | Advantages | Disadvantages |
| Acidic | Strong Acid (e.g., H₂SO₄) | Amide | Carboxylic Acid | Direct formation of the carboxylic acid. | Harsh conditions may not be suitable for sensitive substrates. |
| Basic | Strong Base (e.g., NaOH) | Amide | Carboxylate Salt | Milder conditions may be tolerated by some functional groups. | Requires a separate acidification step to obtain the carboxylic acid. |
Reduction: Synthesis of Primary Amines
The reduction of nitriles is a powerful method for the synthesis of primary amines.[1][4] Several reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH₄) being one of the most common and effective.
Mechanism of Reduction with LiAlH₄:
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. This is followed by a second hydride addition to the intermediate imine anion. The resulting dianion is then protonated during aqueous workup to yield the primary amine.[3]
Catalytic Hydrogenation:
An alternative and often more scalable method for nitrile reduction is catalytic hydrogenation. This typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the selectivity of the reaction.[5]
Experimental Protocol: Synthesis of (4-Methylnaphthalen-2-yl)methanamine
This protocol is based on general procedures for nitrile reduction and should be optimized for this compound.
Reaction Scheme:
Using LiAlH₄:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 eq) in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF).
-
Cool the suspension in an ice bath and slowly add a solution of this compound (1.0 eq) in the same dry solvent.
-
After the addition is complete, allow the reaction to stir at room temperature or gently reflux until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting solid and wash it with an ethereal solvent.
-
Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product by distillation or chromatography.
Catalytic Hydrogenation:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C (5-10 mol%) to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-10 atm) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by hydrogen uptake or analytical techniques.
-
Upon completion, carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the desired amine.
Table 2: Comparison of Reduction Methods
| Reducing Agent | Reaction Conditions | Advantages | Disadvantages |
| LiAlH₄ | Anhydrous, inert atmosphere | High reactivity, generally good yields. | Pyrophoric reagent, requires careful handling and quenching. |
| Catalytic Hydrogenation | H₂ gas, metal catalyst | Scalable, environmentally benign. | May require specialized equipment for high-pressure reactions. |
Cycloaddition Reactions
The naphthalene ring system can participate in cycloaddition reactions, although this often requires overcoming the aromatic stabilization energy. The nitrile group can also influence the regioselectivity and reactivity of such transformations.
[2+2] Photocycloaddition:
Naphthonitriles have been shown to undergo light-induced [2+2] cycloadditions with alkenes.[6][7] These reactions typically involve the photoexcitation of the naphthalene ring, which then reacts with the alkene to form a cyclobutane ring. The regioselectivity of the addition can be influenced by the substitution pattern on both the naphthalene ring and the alkene.
Diels-Alder Type Reactions:
While less common due to the aromaticity of the naphthalene core, under forcing conditions or with highly reactive dienophiles, the naphthalene system can act as a diene in Diels-Alder reactions. The electronic nature of the nitrile group would be expected to influence the dienophilic character of the naphthalene ring.
Conceptual Experimental Workflow: [2+2] Photocycloaddition
Caption: Conceptual workflow for a [2+2] photocycloaddition reaction.
Reaction with Organometallic Reagents
The electrophilic carbon of the nitrile group readily reacts with nucleophilic organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li).[8][9] This reaction provides a valuable route to the synthesis of ketones.
Mechanism of Grignard Reaction:
The Grignard reagent adds to the nitrile carbon, forming an imine anion which is stabilized as a magnesium salt. Subsequent acidic workup hydrolyzes the imine to a ketone.[2] It is important to note that Grignard reagents are strong bases and can be incompatible with acidic protons in the substrate.[9]
Experimental Protocol: Synthesis of a Ketone via Grignard Reaction
This is a general protocol and requires careful optimization and consideration of the specific Grignard reagent used.
Reaction Scheme:
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of the appropriate alkyl or aryl halide (1.1 eq) in anhydrous diethyl ether and add a small portion to the magnesium.
-
Once the Grignard reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the magnesium has been consumed, cool the Grignard reagent to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the Grignard reagent.
-
Allow the reaction mixture to stir at room temperature until the reaction is complete.
-
Pour the reaction mixture onto a mixture of crushed ice and a dilute acid (e.g., HCl or H₂SO₄).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone by chromatography or crystallization.
Reaction Mechanism: Grignard Reaction with a Nitrile
Caption: General mechanism for the reaction of a nitrile with a Grignard reagent.
Conclusion
The nitrile group in this compound is a synthetically valuable functional group that can be transformed into a range of other functionalities. Hydrolysis provides access to carboxylic acids, reduction yields primary amines, and reactions with organometallic reagents lead to the formation of ketones. Furthermore, the naphthalene ring system opens up possibilities for cycloaddition reactions. The electronic and steric effects of the 4-methylnaphthalene scaffold play a crucial role in modulating the reactivity of the nitrile group, and a thorough understanding of these effects is essential for the successful design and execution of synthetic strategies involving this important building block. Further research into the specific reaction kinetics and optimization of protocols for this compound will undoubtedly expand its utility in the fields of medicinal chemistry and materials science.
References
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Al-Jalal, N. A., Pritchard, R. G., & McAuliffe, C. A. (1999). Light-induced [2 + 2] Cycloaddition of 6-Methoxy-2-naphthonitrile to 2-Chloroacrylonitrile. Journal of Chemical Research, 23(1), xiv-xiv. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Düpp, D., Erian, A. W., & Henkel, G. (1993). Light‐Induced [2 + 2] Cycloaddition of 2‐Morpholinoacrylonitrile to 1‐Naphthalenecarbonitrile. Chemische Berichte, 126(1), 239–242. [Link]
-
KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]
-
Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1951). 280. Orientation in the substitution reactions of alkylnaphthalenes. Part I. Side-chain nitration of 1 : 4-dimethylnaphthalene. [Link]
-
University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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PMC. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
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thermal stability and decomposition of 4-Methylnaphthalene-2-carbonitrile
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Methylnaphthalene-2-carbonitrile
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound. The document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermal properties of this and structurally related molecules. This guide outlines detailed experimental protocols for assessing thermal stability using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). Furthermore, a plausible thermal decomposition mechanism is proposed based on an analysis of bond dissociation energies and established principles of organic chemistry.
Introduction
This compound is a substituted polycyclic aromatic hydrocarbon (PAH) of interest in various fields of chemical synthesis and materials science. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application. Understanding the temperature at which decomposition begins, the rate of decomposition, and the nature of the decomposition products is paramount for ensuring process safety, product purity, and the rational design of new materials. This guide provides a framework for the systematic evaluation of the thermal behavior of this compound, combining established analytical techniques with theoretical insights.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound and its parent compounds, 2-methylnaphthalene, is presented in Table 1. These properties provide a baseline for understanding the physical behavior of the compound upon heating.
Table 1: Physicochemical Properties
| Property | This compound | 2-Methylnaphthalene |
| Molecular Formula | C₁₂H₉N | C₁₁H₁₀ |
| Molecular Weight | 167.21 g/mol | 142.20 g/mol [1][2] |
| Appearance | White to off-white solid | Waxy white solid[1] |
| Melting Point | Not available | 35 °C[1] |
| Boiling Point | Not available | 241.1 °C[1] |
| Solubility | Expected to be soluble in organic solvents, poorly soluble in water | Soluble in alcohol, ether, benzene; low solubility in water[2] |
Experimental Assessment of Thermal Stability
A multi-technique approach is recommended for a comprehensive assessment of the thermal stability of this compound. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) provides a complete picture of the material's behavior under different heating regimes.
Experimental Workflow
The following diagram illustrates the recommended workflow for the thermal analysis of this compound.
Caption: Experimental workflow for thermal analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4]
Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.
-
Atmosphere: Nitrogen (inert) or air (oxidative), with a flow rate of 50-100 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Plot the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which 5% mass loss occurs (T₅%).
Expected Insights: TGA will reveal the temperature at which this compound begins to decompose and the temperature range over which decomposition occurs. Performing the analysis in both inert and oxidative atmospheres will indicate the influence of oxygen on the decomposition process.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6][7] It is used to detect thermal events such as melting, crystallization, and decomposition.[2]
Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Heat from ambient to a temperature above the expected melting point at 10 °C/min to observe the melting endotherm.
-
Cool the sample to ambient temperature.
-
Reheat the sample to a temperature beyond the decomposition temperature identified by TGA at 10 °C/min to observe any exothermic decomposition events.
-
-
Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks indicate melting, while exothermic peaks suggest decomposition or other chemical reactions.
Expected Insights: DSC will determine the melting point and the enthalpy of fusion of this compound. More importantly, it will identify whether the decomposition is endothermic or exothermic. A strong exotherm would indicate a potentially hazardous runaway reaction.
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimeter used to assess the thermal stability of materials under worst-case thermal runaway scenarios.[8][9][10][11][12]
Protocol:
-
Instrument: An accelerating rate calorimeter.
-
Sample Preparation: A known amount of this compound is placed in a sample bomb (typically titanium or stainless steel).
-
Procedure: The instrument employs a "heat-wait-search" mode. The sample is heated in steps, and after each step, the instrument waits and monitors for any self-heating. If an exothermic reaction is detected (a self-heating rate above a certain threshold, e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.
-
Data Analysis: The temperature and pressure are recorded as a function of time. This data is used to determine the onset temperature of the runaway reaction, the time to maximum rate (TMR), and the adiabatic temperature rise.
Expected Insights: ARC provides critical data for process safety, including the self-accelerating decomposition temperature (SADT). This information is essential for defining safe operating and storage conditions.
Proposed Thermal Decomposition Mechanism
In the absence of direct experimental data for this compound, a plausible decomposition pathway can be proposed by considering the bond dissociation energies (BDEs) of the substituents on the naphthalene ring. The weakest bond is expected to cleave first under thermal stress.
-
C-CH₃ Bond: The BDE for the C-CH₃ bond in toluene is approximately 104 kcal/mol.[13]
-
C-CN Bond: The BDE for the C-CN bond in aromatic nitriles is generally higher than that of a C-CH₃ bond due to the stability of the nitrile group and its interaction with the aromatic system. For example, the C-H bond dissociation energy in malononitrile is significantly lowered due to resonance stabilization of the resulting radical by the two CN groups.[14] While a direct comparison for this compound is not available, it is reasonable to assume the C-CH₃ bond is weaker than the C-CN bond.
-
C-H Bonds on the Naphthalene Ring: The BDEs for C-H bonds on the naphthalene ring are around 112 kcal/mol.[15]
Based on these considerations, the initial step in the thermal decomposition of this compound is likely the homolytic cleavage of the C-CH₃ bond.
The proposed decomposition pathway is as follows:
Caption: Proposed thermal decomposition pathway.
Mechanism Description:
-
Initiation: The decomposition is initiated by the homolytic cleavage of the weakest bond, the C-CH₃ bond, to form a 2-cyano-4-naphthylmethyl radical and a methyl radical. Studies on the pyrolysis of methylnaphthalenes have shown that the primary decomposition product is naphthalene, formed by the loss of the methyl group.[16][17]
-
Propagation and Termination: The highly reactive radicals can then undergo a variety of secondary reactions:
-
The naphthyl radical can abstract a hydrogen atom from another molecule to form 2-naphthonitrile.
-
The methyl radical can also abstract hydrogen to form methane.
-
Radicals can recombine or react with other molecules to form higher molecular weight products, including dimers and polymers.
-
-
High-Temperature Fragmentation: At higher temperatures, the naphthalene ring and the nitrile group can fragment, leading to the formation of smaller molecules such as hydrogen cyanide (HCN), benzene, and various hydrocarbons.
Summary and Conclusions
The thermal stability of this compound is a crucial parameter for its safe handling and application. This guide has outlined a comprehensive experimental approach using TGA, DSC, and ARC to thoroughly characterize its thermal properties. Based on an analysis of bond dissociation energies, a plausible decomposition mechanism has been proposed, with the initial step being the cleavage of the C-CH₃ bond. The subsequent reactions of the resulting radicals can lead to a complex mixture of products. The experimental workflow and theoretical framework presented here provide a solid foundation for researchers and professionals working with this and similar aromatic nitrile compounds.
References
-
Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]
-
ACS Publications. (2020, December 18). Heat Loss in Accelerating Rate Calorimetry Analysis and Thermal Lag for High Self-Heat Rates. Organic Process Research & Development. Retrieved from [Link]
-
Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from [Link]
-
Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved from [Link]
-
PubMed. (2000, April). Experimental determination of the alpha and beta C--H bond dissociation energies in naphthalene. Retrieved from [Link]
-
PubMed. (n.d.). PAH Growth from the pyrolysis of CPD, indene and naphthalene mixture. Retrieved from [Link]
-
Jordan Journal of Chemistry. (n.d.). C-C Bond Cleavage in Aromatic Molecules; Benzene, Toluene and Naphthalene. Retrieved from [Link]
-
(n.d.). C-H Bond Dissociation Energy of Malononitrile. Retrieved from [Link]
-
PubMed. (n.d.). Thermal growth and decomposition of methylnaphthalenes. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry (DSC) data of the dintrile ligands.... Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene - the NIST WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methylnaphthalene. Retrieved from [Link]
-
ACS Publications. (n.d.). The Low-Temperature Thermodynamic Properties of Naphthalene, l-Methylnaphthalene, 2-Methylnaphthalene, 1,2,3,4-Tetrahydronaphthalene,trans-Decahydronaphthalene and cis-Decahydronaphthalene. The Journal of Physical Chemistry. Retrieved from [Link]
-
NCBI. (n.d.). Table 4-2, Physical and Chemical Properties of Naphthalene, 1-Methylnaphthalene, and 2.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Improved Stability and Shape Selectivity of 2,6-Dimethylnaphthalene by Methylation of Naphthalene with Methanol on Modified Zeolites. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental determination of the? and? C?H bond dissociation energies in naphthalene | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbon–nitrogen bond. Retrieved from [Link]
-
Heriot-Watt Research Portal. (n.d.). The C-N bond dissociation energy in nitrosyl cyanide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
PubMed. (n.d.). Formation of naphthalene, indene, and benzene from cyclopentadiene pyrolysis: a DFT study. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]
-
NIH. (n.d.). Degradation of Polycyclic Aromatic Hydrocarbons at Low Temperature under Aerobic and Nitrate-Reducing Conditions in Enrichment Cultures from Northern Soils. Retrieved from [Link]
-
Chemical Communications (London) (RSC Publishing). (1968). The thermal decomposition of primary aromatic nitramines. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition Kinetics of Light Polycyclic Aromatic Hydrocarbons as Surrogate Biomass Tar | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). HEATS OF COMBUSTION AND FORMATION OF NAPHTHALENE, THE TWO METHYLNAPHTHALENES, cis AND trans- DECAHYDRONAPHTHALENE, AND RELATED COMPOUNDS1. The Journal of Physical Chemistry. Retrieved from [Link]
-
NIH. (2022, August 16). Thermal Remediation of Soil Contaminated with Polycyclic Aromatic Hydrocarbons: Pollutant Removal Process and Influence on Soil Functionality. Retrieved from [Link]
-
Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
Tecno Scientifica Publishing. (n.d.). Environmental Impact and Decomposition of Polycyclic Aromatic Hydrocarbons (PAHs) in Urban Soils. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved from [Link]
-
YouTube. (2020, August 8). 131. Polycyclic Electrophilic Aromatic Substitution Naphthalene. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for 4-Methylnaphthalene-2-carbonitrile as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Potential of Naphthalene-Based Fluorophores
Naphthalene and its derivatives represent a versatile class of fluorescent molecules with significant applications in chemical biology and materials science.[1][2] Their rigid, planar structure and extended π-electron conjugation often lead to high fluorescence quantum yields and excellent photostability.[1] The photophysical properties of naphthalene-based probes, including their absorption and emission spectra, are highly sensitive to the nature and position of substituents on the naphthalene ring.[2][3] This tunability allows for the rational design of fluorescent probes with specific functionalities. This document explores the potential utility of 4-Methylnaphthalene-2-carbonitrile as a fluorescent probe, drawing upon the established principles of naphthalene chemistry to provide a guide for its application in research and development.
Disclaimer: Direct experimental data on the fluorescent properties of this compound are not extensively available in the public domain. The information and protocols provided herein are based on the known characteristics of structurally similar naphthalene derivatives and are intended to serve as a guide for initial experimental design.
Core Principles: Understanding the Fluorescence of this compound
The fluorescence of this compound is expected to arise from π-π* transitions within the naphthalene ring system. The presence of a methyl group (-CH₃) and a cyano group (-CN) at the 4 and 2 positions, respectively, is anticipated to modulate the electronic properties of the naphthalene core and, consequently, its fluorescent behavior.
-
The Role of Substituents: The methyl group is a weak electron-donating group, while the cyano group is a strong electron-withdrawing group. This donor-acceptor character can lead to an intramolecular charge transfer (ICT) excited state, which is often sensitive to the polarity of the surrounding environment.[1]
-
Solvatochromism: A significant shift in the emission spectrum of a fluorophore with a change in solvent polarity is known as solvatochromism.[4][5] For molecules with an ICT excited state, an increase in solvent polarity typically leads to a red-shift (a shift to longer wavelengths) in the emission maximum. This property makes such probes valuable for studying the microenvironment of biological systems, such as the polarity of protein binding sites or cellular membranes.
Anticipated Photophysical Properties
While specific experimental data is pending, we can extrapolate the likely photophysical characteristics of this compound based on related compounds.
| Property | Anticipated Value/Characteristic | Rationale / Comparative Compound |
| Excitation Maximum (λex) | ~280 - 320 nm | Based on the absorption of other naphthalene derivatives.[6] |
| Emission Maximum (λem) | ~340 - 450 nm | Emission is expected to be in the violet-to-blue region, with potential for red-shifting in polar solvents. |
| Quantum Yield (ΦF) | Moderate to High | Naphthalene derivatives can exhibit high quantum yields.[1] The specific value will depend on the solvent and local environment. |
| Fluorescence Lifetime (τ) | Nanosecond range (e.g., 1-10 ns) | Typical for small organic fluorophores.[7][8] |
| Stokes Shift | Moderate | The difference between λex and λem is expected to be significant enough for effective detection. |
Experimental Protocols
The following protocols are designed as a starting point for researchers interested in exploring the use of this compound as a fluorescent probe. Optimization will be necessary for specific applications.
Protocol 1: Characterization of Basic Photophysical Properties
Objective: To determine the excitation and emission spectra, quantum yield, and solvatochromism of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol, water)
-
A well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)[9]
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Workflow:
Caption: Workflow for characterizing the photophysical properties of a fluorescent probe.
Detailed Steps:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in spectroscopic grade acetonitrile.
-
Working Solution Preparation: From the stock solution, prepare a series of working solutions in the different solvents of interest. The final concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.[9]
-
Absorbance Measurement: Record the UV-Vis absorption spectrum of each solution to determine the absorption maximum (λ_abs_).
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the determined λ_abs_.
-
Record the fluorescence emission spectrum for each solution.
-
Note the emission maximum (λ_em_).
-
-
Quantum Yield Calculation:
-
Prepare a solution of the fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with an absorbance at the excitation wavelength identical to that of the sample solution.
-
Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions.
-
Calculate the quantum yield (Φ_F_sample_) using the following equation[9]: Φ_F_sample_ = Φ_F_standard_ × (I_sample_ / I_standard_) × (η_sample_² / η_standard_²) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.
-
Protocol 2: Probing Hydrophobic Pockets in Proteins
Objective: To investigate the binding of this compound to hydrophobic regions of a model protein, such as bovine serum albumin (BSA).
Materials:
-
This compound stock solution (as in Protocol 1)
-
Bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
-
Quartz cuvettes
Workflow:
Caption: Workflow for studying probe-protein interactions.
Detailed Steps:
-
Solution Preparation:
-
Prepare a 10 µM working solution of this compound in PBS.
-
Prepare a 1 mg/mL stock solution of BSA in PBS.
-
-
Titration:
-
To a cuvette containing the 10 µM probe solution, add small aliquots of the BSA stock solution.
-
After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum after each addition of BSA, using the predetermined excitation wavelength for the probe in PBS.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity and the shift in the emission maximum as a function of the BSA concentration.
-
A significant increase in fluorescence intensity and a blue-shift in the emission maximum would indicate binding of the probe to hydrophobic pockets of the protein.
-
Potential Applications in Drug Development and Cellular Imaging
The environmentally sensitive fluorescence of naphthalene-based probes makes them valuable tools in various stages of research and drug development.
-
High-Throughput Screening (HTS): Probes that exhibit a change in fluorescence upon binding to a target protein can be used in HTS assays to identify potential drug candidates that compete for the same binding site.
-
Cellular Imaging: If this compound is cell-permeable, it could potentially be used to visualize changes in the polarity of intracellular compartments or to label specific organelles with hydrophobic environments.[10][11] General protocols for live-cell imaging would need to be adapted and optimized. [For general guidance, see references on cellular imaging].
-
Monitoring Protein Folding and Aggregation: Changes in the exposure of hydrophobic residues during protein folding or aggregation can be monitored by an increase in the fluorescence of environmentally sensitive probes.
Conclusion
While further experimental validation is required, this compound holds promise as a fluorescent probe due to its naphthalene core and the presence of both electron-donating and electron-withdrawing substituents. Its anticipated solvatochromic properties make it a candidate for applications where sensing changes in the local environment is crucial. The protocols and conceptual framework provided in this application note are intended to facilitate the exploration of this and other novel naphthalene-based fluorophores in diverse research settings.
References
-
Li, J., Kwon, Y., Chung, K.S., Lim, C.S., Lee, D., Yue, Y., Yoon, J., Kim, G., Nam, S.J., Chung, Y.W., Kim, H.M., Yin, C., Ryu, J.H., & Yoon, J. (2018). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Theranostics, 8(5), 1411-1420. [Link]
-
Irshad, R., Asim, S., Mansha, A., & Arooj, Y. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1273–1303. [Link]
-
Hola, E., Topa-Skwarczyńska, M., Chachaj-Brekiesz, A., & Ortyl, J. (2021). 1-Amino-4-methyl-naphthalene-2-carbonitrile derivatives as photosensitizers of iodonium salt during the photopolymerization processes. Polymer Bulletin, 78, 4579–4600. [Link]
-
Khan, I., et al. (2021). Naphthalene Flanked Diketopyrrolopyrrole: A New Functional Dye Based Optical Sensors for Monitoring Cyanide Ions in Water. Advanced Materials Technologies, 6(9), 2100335. [Link]
-
Li, J., et al. (2018). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Theranostics, 8(5), 1411-1420. [Link]
-
Rebelo, S. L. H., et al. (2013). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 3, 1733. [Link]
-
Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 80A(3), 389–399. [Link]
-
Nishikawa, T., et al. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules, 17(5), 5100-5116. [Link]
-
Oregon Medical Laser Center. (n.d.). Naphthalene. OMLC. [Link]
-
Guss, K. A., et al. (2009). Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions. Bioconjugate Chemistry, 20(12), 2251–2263. [Link]
-
Patonay, G., & Antoine, M. D. (2001). Fluorescence lifetime of naphthalene in different solvents. In Near-Infrared Spectrometry: Principles, Instruments, Applications (pp. 145-163). [Link]
-
Nakatsuji, H., et al. (2021). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. RSC Advances, 11(59), 37531–37538. [Link]
-
Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Journal of Chemical Education, 60(7), 604. [Link]
-
Bec, J., et al. (2022). Characterization of fluorescence lifetime of organic fluorophores for molecular imaging in the SWIR window. bioRxiv. [Link]
-
Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Standardization and Quality Assurance in Fluorescence Measurements I (pp. 1-55). Springer. [Link]
-
Al-Harthi, S., et al. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. Molecules, 28(5), 2368. [Link]
-
Salampuria, S., Chaudhuri, T., & Banerjee, M. (2012). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. Optics and Photonics Journal, 2(1), 30-39. [Link]
-
Benzler, J., et al. (2021). Dependence of the effective fluorescence lifetime of naphthalene on total pressure at four temperatures. Applied Physics B, 127(11), 160. [Link]
Sources
- 1. Engineering the Photophysics of Cyanines by Chain C1′ Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence of metal-ligand complexes of mono- and di-substituted naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Naphthalene, decahydro-4a-methyl-1-methylene-7-(1-methylethylidene)-, (4aR-trans)- [webbook.nist.gov]
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- 8. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. d-nb.info [d-nb.info]
Synthesis of 4-Methylnaphthalene-2-carbonitrile from 2-Methylnaphthalene: An Application Note and Detailed Protocol
Introduction
4-Methylnaphthalene-2-carbonitrile is a valuable chemical intermediate in the synthesis of a variety of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. Its unique structure, featuring a naphthalene core with methyl and nitrile functionalities at specific positions, allows for diverse chemical transformations. This application note provides a comprehensive and technically detailed guide for the synthesis of this compound, starting from the readily available precursor, 2-methylnaphthalene. The presented protocol is designed for researchers, scientists, and professionals in drug development, offering a reliable and reproducible multi-step synthetic route. The chosen pathway prioritizes regiochemical control, a critical aspect in the synthesis of substituted naphthalenes, which are often prone to the formation of isomeric mixtures.
Strategic Overview of the Synthesis
Direct functionalization of 2-methylnaphthalene to achieve the desired this compound in a single step is challenging due to the complex regioselectivity of electrophilic substitution on the naphthalene ring. Therefore, a robust multi-step approach is employed, centering around the well-established Sandmeyer reaction for the introduction of the nitrile group. The key to this synthesis is the strategic preparation of the requisite precursor, 4-methylnaphthalen-2-amine.
The synthetic pathway can be delineated into four principal stages:
-
Regioselective Sulfonation: 2-Methylnaphthalene is first sulfonated to introduce a sulfonic acid group. This group serves as a blocking and directing entity to control the regiochemistry of the subsequent nitration step.
-
Nitration: The sulfonated intermediate is then nitrated. The presence of the sulfonic acid group directs the incoming nitro group to the desired position.
-
Reductive Desulfonation: The sulfonic acid group is removed, and the nitro group is concurrently reduced to a primary amine, yielding the key intermediate, 4-methylnaphthalen-2-amine.
-
Diazotization and Sandmeyer Cyanation: The amine is converted to a diazonium salt, which is then subjected to a Sandmeyer reaction with copper(I) cyanide to afford the final product, this compound.
This strategic sequence ensures a high degree of control over the molecular architecture, leading to the desired isomer with minimal byproducts.
Visualizing the Synthetic Workflow
The overall synthetic transformation is depicted in the following workflow diagram:
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves the use of corrosive acids, toxic reagents (cyanide), and potentially unstable intermediates (diazonium salts). All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Part 1: Synthesis of 2-Methylnaphthalene-sulfonic acid
This step involves the sulfonation of 2-methylnaphthalene. The regioselectivity is temperature-dependent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylnaphthalene | 142.20 | 28.44 g | 0.20 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 39.23 g (21.3 mL) | 0.40 |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-methylnaphthalene.
-
Heat the flask to melt the 2-methylnaphthalene (melting point: 34-36 °C) and begin stirring.
-
Slowly add concentrated sulfuric acid from the dropping funnel over a period of 30 minutes, maintaining the reaction temperature at 40 °C.
-
After the addition is complete, continue stirring at 40 °C for 4 hours.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it into 200 mL of ice-water with stirring.
-
The product, 2-methylnaphthalene-sulfonic acid, will precipitate.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product in a vacuum oven at 60 °C.
Part 2: Synthesis of 4-Nitro-2-methylnaphthalene-sulfonic acid
The sulfonic acid group directs the nitration to the 4-position.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylnaphthalene-sulfonic acid | 222.26 | 22.23 g | 0.10 |
| Concentrated Nitric Acid (70%) | 63.01 | 9.00 g (6.4 mL) | 0.14 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 19.62 g (10.7 mL) | 0.20 |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the 2-methylnaphthalene-sulfonic acid in the concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add the concentrated nitric acid from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 5-10 °C for 2 hours.
-
Carefully pour the reaction mixture onto 150 g of crushed ice.
-
The product, 4-nitro-2-methylnaphthalene-sulfonic acid, will precipitate.
-
Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and use it directly in the next step.
Part 3: Synthesis of 4-Methylnaphthalen-2-amine
This step involves a simultaneous reduction of the nitro group and desulfonation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitro-2-methylnaphthalene-sulfonic acid (crude) | 267.25 | ~0.10 | ~0.10 |
| Tin (Sn) powder | 118.71 | 35.61 g | 0.30 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | ~100 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | For basification | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the crude 4-nitro-2-methylnaphthalene-sulfonic acid and tin powder.
-
Slowly add concentrated hydrochloric acid in portions. The reaction is exothermic.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline (pH > 10) to precipitate tin hydroxides and liberate the free amine.
-
Perform a steam distillation or extract the aqueous slurry with a suitable organic solvent (e.g., toluene or diethyl ether).
-
If extracting, separate the organic layer, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude 4-methylnaphthalen-2-amine can be purified by vacuum distillation or recrystallization from a suitable solvent.
Part 4: Synthesis of this compound via Sandmeyer Reaction
This final stage involves the conversion of the amine to the nitrile. The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylnaphthalen-2-amine | 157.21 | 15.72 g | 0.10 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 25 mL | - |
| Copper(I) Cyanide (CuCN) | 89.56 | 10.75 g | 0.12 |
| Sodium Cyanide (NaCN) | 49.01 | 12.25 g | 0.25 |
| Water | 18.02 | As needed | - |
Procedure:
Step 4a: Diazotization
-
In a 500 mL beaker, dissolve 4-methylnaphthalen-2-amine in a mixture of concentrated hydrochloric acid and 100 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite in 30 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.[2]
-
Keep the resulting diazonium salt solution cold for the next step.
Step 4b: Sandmeyer Cyanation
-
CAUTION: Cyanides are highly toxic. Handle with extreme care in a fume hood.
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of copper(I) cyanide and sodium cyanide in 100 mL of water.
-
Warm the cyanide solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution from the dropping funnel to the warm cyanide solution with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, continue to stir the mixture at 60-70 °C for 30 minutes, and then at room temperature for an additional hour.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene).
-
Wash the organic layer with a dilute sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol).
Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of diazonium salts.[3][4] It proceeds through a single-electron transfer (SET) mechanism, generating an aryl radical intermediate.[1][5]
Caption: Mechanism of the Sandmeyer cyanation reaction.
Expected Yields and Product Characterization
The overall yield of this multi-step synthesis is expected to be in the range of 30-40%, with each step contributing to some loss of material. The final product, this compound, should be a solid at room temperature. Its identity and purity can be confirmed by standard analytical techniques such as:
-
Melting Point Determination: Comparison with the literature value.
-
Infrared (IR) Spectroscopy: Presence of a strong absorption band around 2220-2240 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
References
-
Sandmeyer reaction. In Wikipedia; 2024. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). OrgoSolver. [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. [Link]
-
A study of the sulphonation of 2-methylnaphthalene. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Desulfonation reaction. In Wikipedia; 2023. [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
- Process for the preparation of nitronaphthalene-sulphonic acids.
-
Diazotisation. Organic Chemistry Portal. [Link]
Sources
Application Notes & Protocols: 4-Methylnaphthalene-2-carbonitrile as a Strategic Building Block for Kinase Inhibitors
Document ID: AN-2026-01-KMNC
Introduction: The Strategic Value of the Naphthalene Scaffold
In the landscape of modern medicinal chemistry, particularly in the design of kinase inhibitors, the selection of a core scaffold is a critical decision that dictates the synthetic feasibility and ultimate biological activity of the target molecules.[1] The naphthalene ring system is a privileged scaffold, appearing in numerous FDA-approved drugs and clinical candidates.[2][3] Its rigid, planar, and lipophilic nature provides an ideal framework for establishing crucial π-stacking interactions within the ATP-binding pocket of many protein kinases.[4][5][6]
4-Methylnaphthalene-2-carbonitrile emerges as a particularly valuable building block for several strategic reasons:
-
The Naphthalene Core: Provides the foundational lipophilic structure for insertion into the ATP binding site.
-
The Cyano (Nitrile) Group: A highly versatile synthetic handle. It can act as a hydrogen bond acceptor, be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor for various heterocyclic rings. Its electron-withdrawing nature also modulates the electronics of the naphthalene system.
-
The Methyl Group: Offers a subtle yet important point for steric tuning. It can influence the orientation of the molecule within a binding pocket and can be a site for metabolic transformations.
This document provides a detailed guide on the application of this compound in the synthesis of potent anilinopyrimidine-based kinase inhibitors, complete with a validated experimental protocol and biological activity data.
Core Application: Synthesis of Anilinopyrimidine-Based CDK Inhibitors
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7][8] Anilinopyrimidine derivatives are a well-established class of kinase inhibitors.[7][9] The following section details a synthetic route that leverages this compound to create a potent CDK9 inhibitor.
Synthetic Rationale & Workflow
The overall strategy involves a three-step sequence starting from this compound. The core of this synthesis is the construction of a 2,4-disubstituted 5-cyanopyrimidine ring, a common pharmacophore in kinase inhibitors.
-
Step 1: Enaminone Formation. The methyl group of the naphthalene core is activated to react with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). This classic reaction forms a vinylogous amide (enaminone), which is a key electrophilic intermediate for the subsequent cyclization.
-
Step 2: Pyrimidine Ring Formation. The enaminone is then reacted with cyanamide in a cyclocondensation reaction. This step builds the central 4-amino-5-cyanopyrimidine ring, a crucial scaffold for kinase binding.
-
Step 3: Aromatic Nucleophilic Substitution (SNAr). The final step involves the coupling of the pyrimidine core with a substituted aniline via an SNAr reaction to yield the final anilinopyrimidine product.
The complete workflow is depicted below.
Caption: Synthetic workflow for anilinopyrimidine kinase inhibitors.
Detailed Experimental Protocols
The following protocols are adapted from validated procedures for the synthesis of 2-anilinopyrimidine derivatives with CDK inhibitory activity.[7][8]
Materials & Reagents
| Reagent | Supplier | Grade |
| This compound | Sigma-Aldrich | 98% |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Acros Organics | 97% |
| Cyanamide (H₂NCN) | Alfa Aesar | 99% |
| Chlorotrimethylsilane (TMSCl) | Sigma-Aldrich | ≥99% |
| Potassium Carbonate (K₂CO₃) | Fisher | Anhydrous, 99% |
| 4-Fluoroaniline | Sigma-Aldrich | 99% |
| N,N-Dimethylformamide (DMF) | Acros Organics | Anhydrous, 99.8% |
| n-Butanol | Sigma-Aldrich | Anhydrous, 99.8% |
| Acetonitrile (MeCN) | Fisher | HPLC Grade |
| Ethanol (EtOH) | Decon Labs | 200 Proof |
Protocol: Synthesis of 4-amino-5-cyano-6-(4-methylnaphthalen-2-yl)-N-(4-fluorophenyl)pyrimidin-2-amine (Target Compound)
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(4-methylnaphthalen-2-yl)prop-2-en-1-one (Enaminone Intermediate)
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) (20 mL) to dissolve the starting material.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).
-
Heat the reaction mixture to reflux and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (100 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude enaminone intermediate. The product is typically used in the next step without further purification.
Scientist's Note: DMF-DMA serves as both a reagent and a source of the dimethylaminomethylene group. The reflux condition is necessary to drive the condensation reaction to completion. The precipitation in ice-water effectively removes excess DMF and other water-soluble impurities.
Step 2: Synthesis of 4-amino-6-(4-methylnaphthalen-2-yl)pyrimidine-5-carbonitrile (Pyrimidine Intermediate)
-
In a 250 mL flask, suspend the crude enaminone intermediate (1.0 eq) and cyanamide (1.5 eq) in a solvent mixture of Acetonitrile (MeCN), Ethanol (EtOH), and Water (H₂O) in a 3:1:1 ratio.
-
Add Chlorotrimethylsilane (TMSCl) (2.0 eq) dropwise at room temperature.
-
Heat the mixture to 75 °C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired pyrimidine intermediate.
Scientist's Note: TMSCl acts as a Lewis acid catalyst to activate the enaminone for nucleophilic attack by cyanamide, facilitating the cyclization. The multi-solvent system is optimized for the solubility of both the organic starting materials and the inorganic reagents.
Step 3: Synthesis of the Final Anilinopyrimidine Compound
-
To a sealed vial, add the pyrimidine intermediate from Step 2 (1.0 eq), 4-fluoroaniline (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Add anhydrous n-butanol (10 mL).
-
Seal the vial and heat the mixture to reflux (approx. 118 °C) for 18 hours.
-
Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the residue by column chromatography (Gradient: 10-50% Ethyl Acetate in Hexane) to yield the final product.
-
Characterize the final compound by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7]
Scientist's Note: This is a classic SNAr reaction where the aniline displaces a leaving group on the pyrimidine ring (formed in situ). n-Butanol is an excellent high-boiling solvent for this transformation, and K₂CO₃ acts as the base to deprotonate the aniline, increasing its nucleophilicity.
Biological Activity & Data
Compounds synthesized via this route have demonstrated potent inhibitory activity against several cyclin-dependent kinases.[7][8] The 4-methylnaphthalene moiety effectively occupies a hydrophobic pocket in the kinase active site, while the anilinopyrimidine core forms key hydrogen bonds with the hinge region of the enzyme.
The table below summarizes the inhibitory concentrations (IC₅₀) for a representative compound derived from this scaffold against key transcriptional CDKs.
| Compound ID | Target Kinase | IC₅₀ (µM) |
| 5b | CDK9/cyclin T1 | 0.059 |
| 5d | CDK8/cyclin C | 0.716 |
| 5f | CDK7/cyclin H | 0.479 |
Data sourced from Al-Rashood et al. (2023).[7][8]
The potent, sub-micromolar activity against CDK9 highlights the effectiveness of the 4-methylnaphthalene scaffold in generating highly active kinase inhibitors.
Conclusion
This compound is a superb starting material for constructing complex heterocyclic scaffolds in medicinal chemistry. Its pre-installed functional handles—the activatable methyl group and the versatile nitrile—allow for efficient and convergent synthetic routes. As demonstrated in the synthesis of anilinopyrimidine-based CDK inhibitors, this building block enables the creation of potent and selective enzyme inhibitors, underscoring its utility for drug discovery professionals. The protocols provided herein offer a robust and reproducible pathway for accessing this valuable chemical space.
References
-
Al-Rashood, S. T., et al. (2023). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 28(11), 4271. [Link]
-
Al-Rashood, S. T., et al. (2023). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. PubMed, 37298748. [Link]
-
El-Adl, K., et al. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 13(45), 31631-31652. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Acta Pharmaceutica, 68(3), 267-282. [Link]
-
Zahran, M. A., et al. (2020). Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors. Molecules, 25(21), 5157. [Link]
-
Norman, R. A. (2009). Scaffold-based design of kinase inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 19(21), 6073-6082. [Link]
-
Dymek, B., et al. (2022). 4′-Methylflavanone Glycosides Obtained Using Biotransformation in the Entomopathogenic Filamentous Fungi Cultures as Potential Anticarcinogenic, Antimicrobial, and Hepatoprotective Agents. Molecules, 27(19), 6599. [Link]
-
Kumar, D., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(28), 20089-20097. [Link]
- Google Patents. (1982).
-
Yadav, S., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-10. [Link]
-
Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 276-303. [Link]
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Blanck, S., et al. (2011). Organometallic Pyridylnaphthalimide Complexes as Protein Kinase Inhibitors. Organometallics, 30(17), 4598-4606. [Link]
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Sheibani, H., et al. (2008). Three-component process for the synthesis of 4-amino-5-pyrimidinecarbonitriles under thermal aqueous conditions or microwave irradiation. Arkivoc, 2008(ii), 115-123. [Link]
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Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1222. [Link]
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ResearchGate. (2015). Synthesis of 1'-C-Cyano Pyrimidine Nucleosides and Characterization as HCV Polymerase Inhibitors. [Link]
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Wang, Y., et al. (2022). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances, 8(4), eabl8351. [Link]
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Bothi, R., et al. (2020). Synthesis of 5-hydroxy-2-methyl-naphthalene-1,4-dione cocrystals with pyridine-3-carboxamide using electrospray technology: physicochemical characterization and in vitro non-everted rat intestinal absorption study. New Journal of Chemistry, 44(30), 12949-12960. [Link]
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Application Notes and Protocols for the Functionalization of the Naphthalene Core in 4-Methylnaphthalene-2-carbonitrile
Introduction: The Naphthalene Scaffold as a Privileged Structure
The naphthalene core, a simple bicyclic aromatic hydrocarbon, is a recurring motif in a multitude of biologically active compounds and functional materials.[1][2] Its rigid, planar structure and lipophilic nature make it an ideal scaffold for designing molecules that can effectively interact with biological targets. Consequently, naphthalene derivatives are found in numerous FDA-approved drugs, including the anti-inflammatory agent Naproxen, the antifungal Terbinafine, and the antidepressant Duloxetine.[3] The development of novel therapeutics and advanced organic materials frequently relies on the ability to precisely and efficiently modify the substitution pattern of the naphthalene ring system.[4][5][6][7][8][9]
4-Methylnaphthalene-2-carbonitrile is a versatile starting material that offers multiple avenues for synthetic diversification. The presence of three distinct functional handles—the electron-rich aromatic core, the potentially reactive methyl group, and the versatile cyano group—allows for a wide range of chemical transformations. This guide provides a detailed exploration of strategies to selectively functionalize the naphthalene core of this substrate, offering researchers a toolkit for generating molecular diversity for applications in drug discovery, agrochemicals, and materials science.
Understanding the Reactivity of the this compound Core
The key to selectively functionalizing the this compound scaffold lies in understanding the interplay of the electronic effects of the existing substituents. The methyl group at the C4 position is an activating group that directs incoming electrophiles to the ortho and para positions. The cyano group at the C2 position is a deactivating group, directing electrophiles to the meta position.
Naphthalene itself exhibits a preference for electrophilic attack at the C1 (α) position over the C2 (β) position. This is because the carbocation intermediate formed during α-substitution is better stabilized by resonance, allowing one of the rings to remain fully aromatic.[10][11][12]
In this compound, these effects combine to create a nuanced reactivity map:
-
The Methyl Group (C4): Strongly activates the C3 and C5 positions.
-
The Cyano Group (C2): Deactivates the ring and directs towards the C5 and C7 positions.
-
Inherent Naphthalene Reactivity: Favors α-positions (C1, C5, C8).
Considering these combined influences, the C1 and C5 positions are the most likely sites for electrophilic aromatic substitution, with the C1 position often being kinetically favored.
Caption: Predicted sites of electrophilic attack on this compound.
Part 1: Electrophilic Aromatic Substitution
This class of reactions is the most direct way to introduce new functional groups onto the naphthalene core.
Nitration: Introducing a Versatile Amino Group Precursor
Application: The introduction of a nitro group provides a synthetic handle that can be readily reduced to a primary amine. Aromatic amines are crucial building blocks in pharmaceuticals and dyes.[13]
Reaction Principle: The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids. The nitronium ion is then attacked by the electron-rich naphthalene ring.
Protocol: Nitration at the C1 Position
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq) and glacial acetic acid (5 mL per 1 g of substrate). Cool the mixture to 0-5 °C in an ice bath.
-
Reagent Preparation: In a separate flask, carefully add concentrated sulfuric acid (1.2 eq) to fuming nitric acid (1.2 eq) while cooling in an ice bath.
-
Addition: Add the nitrating mixture dropwise to the stirred solution of the naphthalene derivative, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the crude product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield 1-nitro-4-methylnaphthalene-2-carbonitrile.
Expert Insights:
-
Causality: The use of low temperatures is critical to control the regioselectivity and prevent over-nitration. The strong acid mixture is necessary to generate a sufficient concentration of the nitronium ion to react with the moderately activated ring system.
-
Self-Validation: The reaction can be monitored by TLC using a hexane/ethyl acetate solvent system. The product spot should have a different Rf value than the starting material. The final structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Bromination: Creating a Handle for Cross-Coupling
Application: Introducing a bromine atom onto the naphthalene core is a gateway to a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and Buchwald-Hartwig couplings.[14]
Reaction Principle: Molecular bromine (Br₂) is polarized by a Lewis acid catalyst (e.g., FeBr₃), creating a highly electrophilic "Br⁺" species that is attacked by the aromatic ring.
Protocol: Bromination at the C1 Position
-
Setup: In a flame-dried round-bottom flask protected from light, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride.
-
Catalyst: Add a catalytic amount of iron filings or anhydrous FeBr₃ (0.1 eq).
-
Addition: In a dropping funnel, place a solution of bromine (1.05 eq) in the same solvent. Add the bromine solution dropwise to the reaction mixture at room temperature. The red color of the bromine should dissipate as it is consumed.
-
Reaction: Stir the reaction at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-bromo-4-methylnaphthalene-2-carbonitrile.
Expert Insights:
-
Causality: The exclusion of light is important to prevent radical side reactions. The use of a non-polar solvent helps to solubilize the starting material and facilitate the reaction.
-
Trustworthiness: This protocol is highly reliable for halogenating activated aromatic rings. The stoichiometry of bromine should be carefully controlled to avoid di-substitution.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
With a halogenated naphthalene derivative in hand (e.g., 1-bromo-4-methylnaphthalene-2-carbonitrile), we can now employ some of the most powerful reactions in modern organic synthesis.[4][6][15]
Caption: General workflow for functionalization via bromination and cross-coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
Application: This reaction is a highly versatile and functional-group-tolerant method for creating a bond between two sp²-hybridized carbons, enabling the synthesis of biaryl compounds.[16][17][18]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to form the new C-C bond and regenerate the catalyst.[17]
General Protocol for Suzuki Coupling
-
Setup: To a flame-dried Schlenk flask or microwave vial, add the 1-bromo-4-methylnaphthalene-2-carbonitrile (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system via syringe. A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water (e.g., 4:1 ratio) is commonly used.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 4-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the residue by flash column chromatography on silica gel.
Expert Insights:
-
Causality: The choice of catalyst, ligand, base, and solvent is crucial and often needs to be optimized for specific substrates.[16] The base is required to activate the boronic acid for the transmetalation step. Degassing is essential to prevent oxidation of the Pd(0) catalyst.
-
Data Summary:
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 75-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 80-98 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
Application: This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals. It allows for the formation of C-N bonds under conditions that are much milder than classical methods.[13][19]
Reaction Principle: Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[20]
General Protocol for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, combine 1-bromo-4-methylnaphthalene-2-carbonitrile (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 eq).
-
Solvent and Reaction: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) and heat the mixture, typically between 80-120 °C, until the starting material is consumed (as monitored by TLC or GC-MS).
-
Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent and purify the product by column chromatography.
Expert Insights:
-
Causality: The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands (Buchwald ligands) are generally required to facilitate the reductive elimination step, which is often rate-limiting.[20] The use of a strong, sterically hindered base is necessary to deprotonate the amine without competing as a nucleophile.
-
Trustworthiness: Modern Buchwald-Hartwig protocols are incredibly robust and can tolerate a wide variety of functional groups on both the aryl halide and the amine coupling partner.[21][22]
Part 3: Transformations of Existing Functional Groups
The methyl and cyano groups on the starting material are not merely spectators; they are valuable functional groups that can be transformed to further increase molecular complexity.
Reactions of the Cyano Group
-
Hydrolysis to Carboxylic Acid: Heating the nitrile with a strong acid (e.g., H₂SO₄/H₂O) or base (e.g., NaOH/H₂O) will hydrolyze the cyano group to a carboxylic acid, providing a key connection point for amide bond formation.
-
Reduction to Amine: The nitrile can be reduced to a primary aminomethyl group (-CH₂NH₂) using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation. This provides a flexible linker.
-
Nucleophilic Addition: Grignard reagents or organolithiums can add to the nitrile to form ketones after acidic workup, allowing for the construction of more complex carbon skeletons.[23][24]
Reactions of the Methyl Group
-
Oxidation to Carboxylic Acid: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. This offers an alternative position for introducing a carboxyl functional group.[25]
-
Benzylic Bromination: Using N-Bromosuccinimide (NBS) and a radical initiator (like AIBN or benzoyl peroxide) in a non-polar solvent under light, the methyl group can be selectively brominated to a bromomethyl group (-CH₂Br). This new electrophilic site is highly reactive towards nucleophiles, enabling a host of substitution reactions.
Conclusion
This compound is a richly functionalized scaffold that provides chemists with numerous opportunities for synthetic elaboration. By understanding the inherent reactivity of the naphthalene core and leveraging a powerful arsenal of modern synthetic methods—from classical electrophilic substitutions to state-of-the-art palladium-catalyzed cross-couplings—researchers can strategically and efficiently generate libraries of novel compounds. The protocols and insights provided herein serve as a robust foundation for the application of this versatile building block in the pursuit of new medicines and materials.
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Watson, D. A., & Fan, X. (2015). Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. Journal of the American Chemical Society, 137(49), 15338–15341. [Link]
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Van der Veken, P., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]
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Seki, M., et al. (2019). Direct Suzuki–Miyaura Coupling with Naphthalene-1,8-diaminato (dan)-Substituted Organoborons. ACS Catalysis, 9(11), 10268-10273. [Link]
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Chopra, B., et al. (2023). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-10. [Link]
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Seki, M., et al. (2019). Direct Suzuki–Miyaura Coupling with Naphthalene-1,8-diaminato (dan)-Substituted Organoborons. ACS Publications. [Link]
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Wang, W., et al. (2007). Dicarbonyl products of the OH radical-initiated reactions of naphthalene and the C1- and C2-alkylnaphthalenes. Environmental Science & Technology, 41(8), 2803-2810. [Link]
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Wragg, A. B., et al. (2016). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald-Hartwig Reactions. ChemistryOpen, 5(5), 465-473. [Link]
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Kurenkova, A. Y., et al. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. Polymers, 15(13), 2809. [Link]
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Liu, Q., et al. (2023). Base-Metal-Catalyzed Oxidative Cross-Couplings Between 2-Naphthols and Phenols or Arylamines. ResearchGate. [Link]
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Davidson, J. M., & Triggs, C. (1968). Metal-catalyzed electrophilic substitution and coupling of naphthalene. Kinetic and catalytic considerations. Journal of the Chemical Society B: Physical Organic, 1361-1366. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Nájera, C., et al. (2004). Highly diastereoselective cyanation of methyl ketimines obtained from (R)-glyceraldehyde. The Journal of Organic Chemistry, 69(1), 10-18. [Link]
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Buckpitt, A., et al. (2009). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Toxicology, 260(1-3), 1-15. [Link]
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Taylor & Francis. Cyanation – Knowledge and References. [Link]
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Jinzaki, T., et al. (2013). Nucleophilic Addition of α-(Dimethylsilyl)nitriles to Aldehydes and Ketones. Organic Letters, 15(15), 3750-3753. [Link]
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Zhang, Y., et al. (2023). Development of a Detailed Chemical Kinetic Model for 1-Methylnaphthalene. Energy & Fuels, 37(13), 9673-9688. [Link]
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Lin, C. Y., et al. (2009). Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene. Toxicology, 260(1-3), 16-27. [Link]
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The Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube. [Link]
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cyanation of 2-(halogenated methyl)-4-methylnaphthalene to yield 4-Methylnaphthalene-2-carbonitrile
An Application Guide for the Synthesis of 4-Methylnaphthalene-2-carbonitrile via Cyanation of 2-(Halogenated methyl)-4-methylnaphthalene
Introduction: Significance and Application
This compound is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents. The nitrile functional group is a versatile precursor that can be readily converted into other functionalities such as carboxylic acids, amines, and amides, making it a critical building block in medicinal chemistry and materials science. The conversion of benzylic halides, such as 2-(halogenated methyl)-4-methylnaphthalene, to their corresponding nitriles is a fundamental and widely utilized transformation in organic synthesis. This process extends the carbon chain by one atom and introduces a reactive handle for further molecular elaboration.
This document provides a detailed guide for researchers and drug development professionals on the synthesis of this compound. It covers the underlying reaction mechanism, a robust experimental protocol, critical safety considerations, and methods for purification and characterization.
Reaction Mechanism: A Nucleophilic Substitution Approach
The cyanation of a primary benzylic halide like 2-(bromomethyl)-4-methylnaphthalene proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This is a concerted, single-step process where the cyanide ion (CN⁻), acting as the nucleophile, attacks the electrophilic benzylic carbon atom from the backside, simultaneously displacing the halide leaving group.
Key Mechanistic Considerations:
-
Nucleophile: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. Attack through the carbon atom forms the desired nitrile, while attack through the nitrogen forms an isocyanide byproduct. Using alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) in polar solvents favors the formation of the nitrile product.
-
Substrate: Primary benzylic halides are excellent substrates for SN2 reactions. The adjacent naphthalene ring stabilizes the transition state, accelerating the reaction rate.
-
Leaving Group: The reaction rate is dependent on the nature of the halogen. Bromide is a better leaving group than chloride, leading to faster reaction times. The carbon-iodine bond is the weakest, resulting in the fastest reaction, while the carbon-fluorine bond is the strongest, leading to the slowest reaction.
Application Notes and Protocols for the Photophysical Characterization of 4-Methylnaphthalene-2-carbonitrile and its Derivatives
Introduction: The Naphthalene Core as a Versatile Photophysical Scaffold
Naphthalene and its derivatives represent a cornerstone in the development of fluorescent probes and functional materials. The rigid, aromatic two-ring system of naphthalene provides a robust platform with inherent fluorescence. Functionalization of the naphthalene core with electron-donating and electron-withdrawing groups allows for the fine-tuning of its photophysical properties, including absorption and emission wavelengths, fluorescence quantum yield, and sensitivity to the local environment. This high degree of tunability makes substituted naphthalenes invaluable tools in chemical sensing, biological imaging, and materials science.
This application note focuses on the photophysical properties of 4-Methylnaphthalene-2-carbonitrile and its derivatives. The introduction of a methyl group (an electron-donating group) and a nitrile group (an electron-withdrawing group) at specific positions on the naphthalene ring is expected to induce interesting photophysical behaviors, such as intramolecular charge transfer (ICT), leading to sensitivity to solvent polarity (solvatochromism). Understanding and quantifying these properties are crucial for harnessing the full potential of these molecules in various applications.
Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical methodologies for the detailed photophysical characterization of this compound and its derivatives.
Predicted Photophysical Properties of this compound
While specific experimental data for this compound (CAS: 112929-90-5) is not extensively documented in public literature, we can infer its likely photophysical characteristics based on the well-studied properties of its constituent parts: the naphthalene core, the methyl substituent, and the cyano substituent.
The parent naphthalene molecule exhibits strong absorption in the ultraviolet region and emits fluorescence in the near-UV to blue region of the spectrum. The presence of the electron-withdrawing cyano group and the electron-donating methyl group on the same naphthalene ring system suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is expected to result in a larger Stokes shift and a significant sensitivity of the emission spectrum to the polarity of the surrounding medium (solvatochromism). In more polar solvents, the excited state is expected to be more stabilized, leading to a red-shift in the fluorescence emission.
The photophysical properties of 1- and 2-cyanonaphthalene have been a subject of interest, particularly in astrochemistry[1][2][3][4]. These studies provide a valuable comparative framework. It is anticipated that this compound will exhibit distinct spectral properties due to the combined electronic effects of both the methyl and cyano groups.
Core Photophysical Parameters and Their Significance
A thorough understanding of the following key photophysical parameters is essential for characterizing this compound and its derivatives:
| Parameter | Symbol | Definition | Significance in Application |
| Molar Absorptivity | ε | A measure of how strongly a chemical species absorbs light at a given wavelength. | Determines the efficiency of light absorption for fluorescence excitation. |
| Maximum Absorption Wavelength | λabs | The wavelength at which a substance has its strongest photon absorption. | Defines the optimal excitation wavelength for fluorescence measurements. |
| Maximum Emission Wavelength | λem | The wavelength at which a substance has its highest fluorescence intensity. | Characterizes the color of the emitted light. |
| Stokes Shift | Δλ | The difference in wavelength between the positions of the band maxima of the absorption and emission spectra. | A larger Stokes shift is often desirable to minimize self-absorption and improve signal-to-noise. |
| Fluorescence Quantum Yield | Φf | The ratio of photons emitted to photons absorbed. | Represents the efficiency of the fluorescence process; crucial for the brightness of a fluorescent probe. |
| Fluorescence Lifetime | τf | The average time the molecule spends in the excited state before returning to the ground state. | Can be sensitive to the molecular environment and is used in advanced imaging techniques like FLIM. |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the measurement of the core photophysical properties of this compound and its derivatives.
Sample Preparation
Rationale: Proper sample preparation is critical to obtain accurate and reproducible photophysical data. The choice of solvent can significantly influence the results, especially for solvatochromic compounds. It is essential to use high-purity solvents to avoid interference from fluorescent impurities.
Protocol:
-
Solvent Selection: Prepare a series of solutions of the compound in solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol, and water). Use spectroscopic grade solvents.
-
Concentration: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mM.
-
Working Solutions: From the stock solution, prepare a series of dilutions for absorption and fluorescence measurements. For absorption, concentrations are typically in the 1-50 µM range. For fluorescence, concentrations should be lower (typically <1 µM) to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.
UV-Visible Absorption Spectroscopy
Rationale: Absorption spectroscopy provides information about the electronic transitions in a molecule and is used to determine the optimal excitation wavelength for fluorescence experiments.
Workflow:
Figure 1: Workflow for UV-Visible Absorption Spectroscopy.
Protocol:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range (e.g., 250-500 nm).
-
Fill a quartz cuvette with the blank solvent and record a baseline correction.
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λabs).
-
Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from the absorbance (A) at λabs, the concentration (c), and the path length of the cuvette (l, typically 1 cm).
Steady-State Fluorescence Spectroscopy
Rationale: Fluorescence spectroscopy provides information about the emission properties of a molecule, including its emission spectrum and intensity.
Workflow:
Figure 2: Workflow for Steady-State Fluorescence Spectroscopy.
Protocol:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the λabs determined from the absorption spectrum.
-
Set the emission wavelength range to scan (e.g., from λabs + 10 nm to 700 nm).
-
Fill a fluorescence cuvette with the blank solvent and record a solvent blank spectrum.
-
Subtract the solvent blank from the sample spectra.
-
Record the fluorescence emission spectrum of the sample solution.
-
Identify the wavelength of maximum emission (λem).
-
Calculate the Stokes shift (Δλ = λem - λabs).
Determination of Fluorescence Quantum Yield (Φf)
Rationale: The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely used and reliable technique.
Protocol (Comparative Method):
-
Select a Standard: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample. For emission in the blue-green region, quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common standard.
-
Prepare Solutions: Prepare a series of five dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should range from approximately 0.01 to 0.1.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Gradients: Determine the gradient (slope) of the straight line for both plots.
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φf, sample):
Φf, sample = Φf, std * (Gradsample / Gradstd) * (η2sample / η2std)
where Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent used for the sample and the standard. If the same solvent is used, the refractive index term cancels out.
Measurement of Fluorescence Lifetime (τf)
Rationale: The fluorescence lifetime provides insights into the dynamics of the excited state and can be sensitive to environmental factors and quenching processes. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.
Workflow:
Figure 3: Workflow for Fluorescence Lifetime Measurement using TCSPC.
Protocol (TCSPC):
-
Instrument Setup:
-
Select a pulsed light source (e.g., a laser diode or LED) with a wavelength suitable for exciting the sample.
-
Set the excitation and emission monochromators to the appropriate wavelengths.
-
Adjust the instrument parameters (e.g., time window, repetition rate) to be appropriate for the expected lifetime.
-
-
Instrument Response Function (IRF):
-
Record the IRF by measuring the light scattering from a non-fluorescent, scattering solution (e.g., a dilute solution of ludox or non-dairy creamer).
-
-
Sample Measurement:
-
Record the fluorescence decay of the sample solution. Collect photons until sufficient counts are accumulated in the peak channel for good statistics (typically >10,000).
-
-
Data Analysis:
-
Use appropriate software to perform a deconvolution of the IRF from the measured fluorescence decay.
-
Fit the resulting decay curve to a single or multi-exponential decay model to extract the fluorescence lifetime(s) (τf).
-
Troubleshooting and Advanced Topics
-
Fluorescence Quenching: A decrease in fluorescence intensity can be caused by various processes, including collisional quenching by solutes like oxygen or heavy atoms. To investigate quenching, one can perform measurements on degassed solutions or in the presence of known quenchers. Stern-Volmer analysis can be used to quantify the quenching efficiency.
-
Solvatochromism Analysis: To quantify the solvatochromic effect, the Stokes shift can be plotted against a solvent polarity parameter, such as the Lippert-Mataga plot, which relates the Stokes shift to the dielectric constant and refractive index of the solvent. This analysis can provide information about the change in dipole moment of the molecule upon excitation.
-
Derivative Studies: When studying a series of derivatives, systematically varying the substituents on the this compound core will allow for the establishment of structure-property relationships. This can guide the rational design of new molecules with desired photophysical properties for specific applications.
Conclusion
The photophysical characterization of this compound and its derivatives offers a rich area of investigation with potential for the development of novel fluorescent probes and materials. By following the detailed protocols outlined in this application note, researchers can obtain high-quality, reproducible data on the key photophysical parameters of these compounds. A thorough understanding of their absorption, emission, quantum yield, and lifetime, along with their response to the environment, will be instrumental in unlocking their full potential in diverse scientific and technological fields.
References
- McGuire, B. A., et al. (2021). Detection of the two interstellar polycyclic aromatic hydrocarbons 1- and 2-cyanonaphthalene. Science, 371(6535), 1265-1269.
- Burkhardt, A. M., et al. (2021). Discovery of the pure polycyclic aromatic hydrocarbon, 1-cyanonaphthalene, in the interstellar medium. The Astrophysical Journal Letters, 913(2), L18.
- Stockett, M. H., et al. (2023). Recurrent fluorescence in cyanonaphthalene cations. The Journal of Chemical Physics, 158(14), 144304.
- Bauschlicher, C. W. (1998). The infrared spectra of the cyanonaphthalenes. The Journal of Physical Chemistry A, 102(49), 10103-10108.
Sources
- 1. islandscholar.ca [islandscholar.ca]
- 2. Electronic spectroscopy of 1-cyanonaphthalene cation for astrochemical consideration | Astronomy & Astrophysics (A&A) [aanda.org]
- 3. Mid-infrared spectroscopy of 1-cyanonaphthalene cation for astrochemical consideration - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05784D [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
troubleshooting side reactions in the synthesis of 4-Methylnaphthalene-2-carbonitrile
Welcome to the technical support center for the synthesis of 4-Methylnaphthalene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific chemical transformation. Here, we provide in-depth, field-proven insights and troubleshooting strategies to enhance your synthetic success.
Introduction to the Synthesis and Its Challenges
The synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, is most commonly achieved via the Sandmeyer reaction. This classical transformation involves the diazotization of 4-methyl-2-naphthalenamine followed by a copper(I) cyanide-mediated displacement of the diazonium group.[1][2] While robust, this method is not without its challenges. Researchers often face issues with yield, purity, and the formation of persistent side products. Understanding the underlying mechanisms of both the desired reaction and potential side reactions is crucial for effective troubleshooting.
This guide will address the most frequently encountered issues, providing both theoretical explanations and practical solutions to help you optimize your reaction conditions and obtain a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and well-established method is the Sandmeyer reaction, which starts from 4-methyl-2-naphthalenamine.[1] This two-step process first involves the conversion of the primary amine to a diazonium salt, followed by the introduction of the nitrile group using a copper(I) cyanide reagent.[2]
Q2: My reaction mixture is turning a dark brown or black color. Is this normal?
Yes, the formation of dark-colored solutions is quite common in Sandmeyer reactions. This is often due to the formation of radical species and finely divided copper complexes. While a dark color is expected, an excessively tarry or viscous mixture may indicate decomposition of the diazonium salt or other side reactions.
Q3: I am observing significant gas evolution during the reaction. What is it?
The primary gas evolved during the Sandmeyer reaction is nitrogen (N₂), which is an excellent leaving group from the diazonium salt intermediate.[3] Vigorous and controlled gas evolution is a sign that the reaction is proceeding.
Q4: What are the primary safety concerns when performing this synthesis?
The primary safety concerns are the handling of highly toxic cyanide salts (e.g., NaCN, KCN, CuCN) and the potential instability of the diazonium salt intermediate. Diazonium salts can be explosive when isolated and dry, so they are almost always generated and used in situ at low temperatures (typically 0-5 °C). All operations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
In-depth Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My final yield of the desired nitrile is consistently low. What are the likely causes and how can I improve it?
A: Low yields in the Sandmeyer cyanation of 4-methyl-2-naphthalenamine can stem from several factors, primarily related to the stability of the diazonium salt and the efficiency of the cyanation step.
-
Incomplete Diazotization: The first step is critical. Ensure that your starting amine is fully converted to the diazonium salt.
-
Troubleshooting:
-
Temperature Control: Maintain a strict temperature of 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to premature decomposition of the diazonium salt.
-
Stoichiometry of Nitrite: Use a slight excess (typically 1.1 equivalents) of sodium nitrite to ensure complete reaction.
-
Acid Concentration: Ensure sufficient acid (e.g., HCl, H₂SO₄) is present to form nitrous acid and maintain an acidic environment to stabilize the diazonium salt.
-
-
-
Decomposition of the Diazonium Salt: The diazonium salt can react with water to form the corresponding phenol (4-methyl-2-naphthol), a common and often significant side product.[3]
-
Troubleshooting:
-
Temperature: Keep the diazonium salt solution cold at all times before and during the addition to the cyanide solution.
-
Minimize Reaction Time: Use the diazonium salt solution immediately after its preparation.
-
-
-
Inefficient Cyanation: The displacement of the diazonium group by cyanide may be incomplete.
-
Troubleshooting:
-
Catalyst Activity: Use freshly prepared or high-quality copper(I) cyanide. The activity of the copper catalyst is crucial for the radical mechanism of the Sandmeyer reaction.[1]
-
Neutralization: Before adding the diazonium salt solution to the cyanide solution, it's often beneficial to neutralize the excess acid in the diazonium salt solution carefully with a base like sodium bicarbonate. This prevents the protonation of the cyanide nucleophile.
-
-
Issue 2: Presence of Impurities in the Final Product
Q: My NMR/LC-MS analysis shows the presence of several impurities alongside my desired product. What are they and how can I get rid of them?
A: The most common impurities are isomers, hydrolysis products, and byproducts from radical reactions.
-
Isomeric Impurity: 4-Methylnaphthalene-1-carbonitrile
-
Cause: This isomer can arise if the starting material, 4-methyl-2-naphthalenamine, is contaminated with 4-methyl-1-naphthalenamine. Electrophilic substitution on methylnaphthalene can sometimes lead to mixtures of isomers.
-
Prevention & Removal:
-
Starting Material Purity: Ensure the purity of the starting amine by recrystallization or chromatography before use.
-
Purification: The 1- and 2-isomers often have different polarities and can be separated by column chromatography on silica gel. Recrystallization may also be effective.
-
-
-
Hydrolysis Products: 4-Methylnaphthalene-2-carboxamide and 4-Methylnaphthalene-2-carboxylic acid
-
Cause: The nitrile group can undergo hydrolysis to the amide and then to the carboxylic acid, especially during workup under acidic or basic conditions at elevated temperatures.[4]
-
Prevention & Removal:
-
Mild Workup: Avoid prolonged exposure to strong acids or bases, especially at high temperatures, during the workup.
-
Extraction: The carboxylic acid impurity can be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution). The amide may be more challenging to remove and might require chromatography.
-
-
-
Phenolic Impurity: 4-Methyl-2-naphthol
-
Cause: As mentioned, this arises from the reaction of the diazonium salt with water.[3]
-
Removal: The phenolic impurity can be removed by washing the organic solution of the product with an aqueous base (e.g., 1M NaOH). The phenol will be deprotonated to form a water-soluble phenoxide.
-
-
Biaryl Impurities
-
Cause: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds through the coupling of aryl radicals.[1]
-
Removal: These are often less polar than the desired nitrile and can be separated by column chromatography.
-
Visualizing the Reaction: Main Pathway and Side Reactions
Sources
Technical Support Center: Optimization of Cyanation Reactions for 4-Methyl-2-Naphthyl Derivatives
Welcome to the technical support center for the optimization of reaction conditions for the cyanation of 4-methyl-2-naphthyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to ensure the success of your experiments.
I. Introduction to Cyanation of Naphthyl Derivatives
The introduction of a nitrile group into the naphthalene core is a critical transformation in the synthesis of various pharmaceuticals and functional materials. Palladium-catalyzed cyanation reactions have become a preferred method due to their high functional group tolerance and milder reaction conditions compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[1] However, these reactions are not without their challenges, including catalyst deactivation and the use of toxic cyanide sources.[1] This guide will address common issues and provide practical solutions for optimizing the cyanation of 4-methyl-2-naphthyl derivatives, which are important precursors in medicinal chemistry.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the palladium-catalyzed cyanation of 4-methyl-2-naphthyl derivatives.
Q1: What is the most common palladium catalyst system for this type of reaction?
A1: A combination of a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand is frequently used.[2] The choice of ligand is crucial for catalytic activity and stability. Sterically bulky and electron-rich phosphine ligands, such as those from the Buchwald or Josiphos families, have shown excellent performance in the cyanation of aryl chlorides and bromides.[3][4][5][6] For instance, the use of a Pd/CM-phos catalyst has been reported to facilitate the cyanation of aryl chlorides at temperatures as low as 70°C.[2][3]
Q2: Which cyanide source is recommended for safety and efficiency?
A2: While traditional cyanide sources like KCN and NaCN are effective, they are highly toxic.[2] Zinc cyanide (Zn(CN)₂) is a less toxic alternative that is widely used in palladium-catalyzed cyanations.[2][7][8][9] Even safer options include potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive, which has been successfully employed as a cyanide source in palladium-catalyzed reactions.[1][2][10][11]
Q3: What is the role of the base in the reaction?
A3: An inorganic base is often crucial for the reaction to proceed efficiently. Sodium carbonate (Na₂CO₃) has been found to be effective in many cases.[2][3] The base is believed to play a role in the regeneration of the active Pd(0) catalyst and in activating the cyanide source.
Q4: What are the optimal solvent systems?
A4: A mixture of an organic solvent and water is often beneficial, particularly when using K₄[Fe(CN)₆] as the cyanide source, as it helps to dissolve the inorganic salt.[2][3] Acetonitrile/water mixtures have proven to be a good choice.[2] For reactions with Zn(CN)₂, a mixture of THF and water can improve the rate of transmetalation.[8][12]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting material and the formation of the desired nitrile product.[13]
III. Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common problems encountered during the cyanation of 4-methyl-2-naphthyl derivatives.
Problem 1: Low or No Product Yield
Symptoms:
-
Significant amount of starting material (4-methyl-2-naphthyl halide or triflate) remains unreacted.
-
Minimal or no formation of the desired 4-methyl-2-cyanonaphthalene.
| Possible Cause | Troubleshooting Steps & Rationale |
| Inactive Catalyst | Solution: Use a fresh batch of palladium precatalyst and ligand. Ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by oxygen.[14] The choice of ligand is critical; consider screening different electron-rich and sterically hindered phosphine ligands to enhance catalyst stability and activity.[5][15] |
| Inefficient Precatalyst Activation | Solution: The active Pd(0) species needs to be generated in situ from the Pd(II) precatalyst. The simple mixing of reagents may not be sufficient.[16] Consider a pre-activation step where the Pd(II) source and ligand are heated in the presence of a reducing agent before adding the substrate and cyanide source. |
| Poor Solubility of Cyanide Source | Solution: If using K₄[Fe(CN)₆], ensure a biphasic solvent system (e.g., MeCN/water) is used to aid dissolution.[2][3] For Zn(CN)₂, vigorous stirring is necessary. The addition of a phase-transfer catalyst can sometimes improve the solubility and reactivity of the cyanide salt.[17] |
| Insufficient Reaction Temperature or Time | Solution: Monitor the reaction over time. If it stalls, consider incrementally increasing the temperature.[13] However, be aware that higher temperatures can lead to side product formation.[13] |
| Catalyst Poisoning by Excess Cyanide | Solution: Excess cyanide can deactivate the palladium catalyst by forming stable, inactive palladium-cyanide complexes.[1][18][19] Using a cyanide source with lower solubility (like Zn(CN)₂) can help maintain a low concentration of free cyanide.[1] Alternatively, using K₄[Fe(CN)₆] releases cyanide slowly, mitigating poisoning.[10] |
Problem 2: Formation of Significant Side Products
Symptoms:
-
Multiple spots on TLC or peaks in GC/LC-MS in addition to the starting material and desired product.
-
Isolated product is impure.
| Possible Cause | Troubleshooting Steps & Rationale |
| Hydrolysis of Nitrile Product | Solution: If water is present, especially under basic conditions, the nitrile product can hydrolyze to the corresponding amide or carboxylic acid.[17] Ensure anhydrous solvents and reagents are used if this is a persistent issue, though some water is necessary for certain cyanide sources. Careful control of reaction time and temperature can also minimize this side reaction. |
| Formation of Naphthols | Solution: If starting from a diazonium salt (in a Sandmeyer-type reaction), the formation of naphthols from the reaction with water is a common side reaction.[14] While palladium-catalyzed methods avoid this intermediate, ensuring anhydrous conditions in other cyanation routes is key to minimizing this byproduct.[14] |
| Ligand Decomposition | Solution: Phosphine ligands can be susceptible to oxidation or other degradation pathways.[16] Using robust ligands and maintaining an inert atmosphere can help. If ligand decomposition is suspected, consider using a more stable ligand or a pre-formed palladium catalyst. |
| Homocoupling of the Naphthyl Derivative | Solution: This can occur, especially at higher temperatures. Optimizing the reaction temperature and catalyst loading can help to minimize this side reaction. |
Problem 3: Reaction is Not Reproducible
Symptoms:
-
Inconsistent yields between batches.
-
Reaction works well on a small scale but fails on scale-up.
| Possible Cause | Troubleshooting Steps & Rationale |
| Variability in Reagent Quality | Solution: Use reagents from the same batch and of high purity. The quality of the palladium catalyst, ligand, and cyanide source can significantly impact the reaction outcome.[13] |
| Trace Water or Oxygen | Solution: The presence of trace amounts of water and oxygen can have a significant impact on the catalytic cycle.[18] Rigorously dried solvents and proper inert atmosphere techniques are crucial for reproducibility. |
| Inefficient Stirring | Solution: In heterogeneous reaction mixtures, efficient stirring is critical to ensure proper mixing and mass transfer, especially on a larger scale. |
| Exothermic Reaction | Solution: Some cyanation reactions can be exothermic. On a larger scale, this can lead to a temperature increase that may cause side reactions or catalyst decomposition. Ensure adequate temperature control. |
IV. Experimental Protocols & Visualizations
General Protocol for Palladium-Catalyzed Cyanation
This protocol provides a starting point for the cyanation of 4-methyl-2-naphthyl bromide using K₄[Fe(CN)₆].
Materials:
-
4-methyl-2-naphthyl bromide
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
CM-phos (or other suitable phosphine ligand)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (MeCN), degassed
-
Deionized water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 4-methyl-2-naphthyl bromide (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Pd(OAc)₂ (0.02 mmol), CM-phos (0.04 mmol), and Na₂CO₃ (0.125 mmol).
-
Add degassed MeCN (1 mL) and degassed water (1 mL).
-
Seal the flask and heat the reaction mixture at 70 °C with vigorous stirring for 18 hours.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Simplified catalytic cycle for palladium-catalyzed cyanation.
V. Safety Precautions
Working with cyanide compounds requires strict adherence to safety protocols due to their high toxicity. [20]
-
Engineering Controls: Always handle solid cyanides and cyanide solutions in a properly functioning chemical fume hood. [20][21]* Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended). [20][21][22]* Waste Disposal: All cyanide-containing waste must be disposed of as hazardous waste according to institutional guidelines. [23]* Emergency Procedures: Be familiar with the location of safety showers, eyewash stations, and the appropriate emergency response procedures for cyanide exposure. [20][22]Never work alone when handling cyanides. [20]
VI. References
-
Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651. [Link]
-
Grushin, V. V. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 125(48), 14850–14851. [Link]
-
Organic Chemistry Portal. (n.d.). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. [Link]
-
Singh, S., & Sharma, M. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(54), 32559–32577. [Link]
-
McFarlane, P. A., & Grushin, V. V. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. ACS Catalysis, 4(9), 3049–3054. [Link]
-
Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
-
Li, J., & Beller, M. (2025). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – A European Journal. [Link]
-
Stolle, A., & Ondruschka, B. (2011). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. Green Chemistry, 13(9), 2341. [Link]
-
Scott, J. S., & Martin, D. B. (2025). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ACS Catalysis. [Link]
-
University of Illinois Division of Research Safety. (2014, March 24). Cyanides. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
-
Dhanalakshmi, M., & Anbarasan, P. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. [Link]
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. [Link]
-
LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
-
Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. [Link]
-
Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Fernandez, I. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Occupational Health and Safety Authority. (n.d.). Cyanide. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 43(8), 1117–1130. [Link]
-
Kumar, A., & Singh, A. (2012). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron, 68(38), 7795–7811. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
-
White, M. C., & Chen, M. S. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Journal of the American Chemical Society, 138(37), 12039–12042. [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]
-
Wikipedia. (n.d.). Cyanation. [Link]
-
Zhang, G., & Yi, H. (2014). Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate. Chemical Communications, 50(83), 12472–12474. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. [Link]
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Li, Z., & Li, C.-J. (2018). Catalytic Cyanation of C–N Bonds with CO2/NH3. Journal of the American Chemical Society, 140(38), 11898–11902. [Link]
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ResearchGate. (n.d.). Experiments to determine the reaction mechanism. [Link]
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Daugulis, O., & Zaitsev, V. G. (2005). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Angewandte Chemie International Edition, 44(26), 4046–4048. [Link]
-
Reddy, T. J., & Li, G. (2007). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 9(19), 3813–3815. [Link]
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Ouali, A., & Taillefer, M. (2007). Palladium-Catalyzed Cyanation of Aryl Halides. In Modern Arylation Methods (pp. 37–69). [Link]
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da Silva, A. B., & de Souza, R. O. M. A. (2025). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova. [Link]
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Taylor & Francis. (n.d.). Cyanation – Knowledge and References. [Link]
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da Silva, A. B., & de Souza, R. O. M. A. (2025). RECENT ADVANCES IN CYANATION REACTIONS†. ResearchGate. [Link]
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El-Sayed, N. N. E. (2012). The chemical reactivity of naphthols and their derivatives toward α‐cyanocinnamonitriles and ethyl. Journal of the Chinese Chemical Society, 59(1), 77–99. [Link]
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ALS Global. (2012, June). CYANIDE ANALYSIS: INTERFERENCES, CHALLENGES, TROUBLESHOOTING & MAXIMISING DATA QUALITY. [Link]
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ResearchGate. (n.d.). Comparison of cyanation reactions. Conditions: Reactions were conducted.... [Link]
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stability issues of 4-Methylnaphthalene-2-carbonitrile under acidic or basic conditions
Technical Support Center: 4-Methylnaphthalene-2-carbonitrile
Introduction
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with this compound. The stability of the nitrile functional group is a critical parameter that can significantly impact experimental outcomes, from reaction yields to the purity of final compounds. This document provides in-depth troubleshooting advice, validated experimental protocols, and a mechanistic overview of the stability challenges posed by acidic and basic conditions. Our goal is to equip you with the expertise to anticipate, identify, and resolve stability-related issues in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound.
Q1: What is the primary stability concern for this compound in aqueous acidic or basic solutions?
A: The principal stability issue is the hydrolysis of the nitrile (-C≡N) group.[1][2] This reaction converts the nitrile into other functional groups, primarily a carboxylic acid or an intermediate amide, thereby consuming your starting material and generating impurities.
Q2: What are the expected degradation products of this compound under these conditions?
A:
-
Under acidic conditions: The final and primary degradation product is 4-methylnaphthalene-2-carboxylic acid .[1][2][3] The reaction also produces an ammonium salt (e.g., ammonium chloride if HCl is used) as a byproduct.[2]
-
Under basic conditions: The initial product is the salt of the carboxylic acid, for instance, sodium 4-methylnaphthalene-2-carboxylate if sodium hydroxide is used.[2][4] Ammonia is generated as a byproduct.[2] To obtain the free 4-methylnaphthalene-2-carboxylic acid, a subsequent acidic workup step is required to protonate the carboxylate.[2][4]
Q3: My reaction in a basic medium seems to have stalled, and I'm seeing a new, stable intermediate. What could it be?
A: You are likely observing the formation of 4-methylnaphthalene-2-carboxamide . The hydrolysis of nitriles, under both acidic and basic conditions, proceeds through an amide intermediate.[1] Under milder basic conditions (e.g., lower temperatures, shorter reaction times), the reaction can sometimes be stopped at the amide stage, as the hydrolysis of an amide to a carboxylic acid requires harsher conditions than the initial hydrolysis of the nitrile to the amide.[1]
Q4: Which condition, acidic or basic, is more likely to cause rapid degradation?
A: While both conditions facilitate hydrolysis, acidic hydrolysis of nitriles is often more facile and proceeds readily even under relatively mild conditions.[1] This is because the initial protonation of the nitrile nitrogen makes the carbon atom significantly more electrophilic and susceptible to attack by a weak nucleophile like water.[1] Basic hydrolysis requires a strong nucleophile (OH⁻) and may necessitate more vigorous conditions, such as elevated temperatures or prolonged reaction times, to achieve complete conversion to the carboxylic acid.[1][5]
Q5: How can I monitor the degradation of this compound and the formation of its degradants in real-time?
A: The most effective and common method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[6][7] The naphthalene core of the molecule is a strong chromophore, allowing for sensitive detection. An RP-HPLC method can effectively separate the relatively nonpolar starting material (this compound) from the more polar degradants (the intermediate amide and the final carboxylic acid). See Section 3 for a recommended starting method.
Section 2: Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Actions & Explanations |
| Low or zero recovery of this compound after a workup involving aqueous acid or base. | Unintentional hydrolysis of the nitrile group during the workup procedure. | Action: Minimize contact time with aqueous acidic or basic solutions. If possible, perform extractions at low temperatures (e.g., on an ice bath). Explanation: Even brief exposure to strong acids or bases, especially at room temperature or above, can initiate hydrolysis.[1][2] |
| Appearance of a new, more polar peak in the HPLC chromatogram during a reaction or upon storage in a protic solvent. | Degradation to 4-methylnaphthalene-2-carboxamide (intermediate polarity) or 4-methylnaphthalene-2-carboxylic acid (most polar). | Action 1: Co-inject with a synthesized standard of 4-methylnaphthalene-2-carboxylic acid to confirm the identity of the final degradant. Action 2: Use LC-MS to determine the mass of the unknown peak. The amide will have a mass of +18 Da (addition of H₂O) and the carboxylic acid will have a mass of +19 Da (addition of H₂O and loss of NH₃, but with a net gain of O vs N-H) compared to the parent nitrile. |
| Inconsistent degradation rates between experimental batches. | Variations in temperature, pH, or concentration of the acid/base catalyst. The presence of metal ion impurities can also sometimes catalyze hydrolysis. | Action 1: Strictly control the temperature and accurately measure the pH of your reaction medium. Use calibrated equipment. Action 2: Ensure high-purity reagents and solvents are used. Explanation: Hydrolysis rates are highly dependent on pH and temperature.[8] Inconsistent conditions will lead to unreliable and non-reproducible kinetic data. |
| The reaction stops at the amide intermediate under basic conditions. | The reaction conditions (temperature, concentration of base) are not sufficiently harsh to drive the second hydrolysis step (amide to carboxylate). | Action: Increase the reaction temperature (e.g., heat to reflux), extend the reaction time, or use a higher concentration of the base.[1] Explanation: The hydrolysis of an amide is a thermodynamically demanding step that requires more energy input compared to the initial hydrolysis of the nitrile.[5] |
Section 3: Experimental Protocols
These protocols provide a validated framework for conducting controlled stability studies.
Protocol 1: Stress Test for Acidic Hydrolysis
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (ACN).
-
Reaction Setup: In a clean vial, add 1.0 mL of the stock solution to 9.0 mL of 1 M hydrochloric acid (HCl). This creates a final concentration of 100 µg/mL in 10% ACN / 90% 1 M HCl.
-
Stress Conditions: Tightly cap the vial and place it in a temperature-controlled water bath or heating block at 60°C.
-
Time-Point Sampling: At specified intervals (e.g., t=0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from the reaction vial.
-
Quenching and Dilution: Immediately quench the reaction by diluting the aliquot into 900 µL of a 50:50 ACN:Water mobile phase. This neutralizes the acid and stops further degradation.
-
Analysis: Analyze the quenched sample immediately using the HPLC method described in Protocol 3.
Protocol 2: Stress Test for Basic Hydrolysis (Saponification)
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (ACN).
-
Reaction Setup: In a clean vial, add 1.0 mL of the stock solution to 9.0 mL of 1 M sodium hydroxide (NaOH). This creates a final concentration of 100 µg/mL in 10% ACN / 90% 1 M NaOH.
-
Stress Conditions: Tightly cap the vial and place it in a temperature-controlled water bath or heating block at 60°C.
-
Time-Point Sampling: At specified intervals (e.g., t=0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from the reaction vial.
-
Quenching and Dilution: Immediately quench the reaction by diluting the aliquot into 900 µL of a mobile phase containing a small amount of acid (e.g., 50:50 ACN:Water with 0.1% Formic Acid). This neutralizes the base, protonates the carboxylate for better retention, and stops the reaction.
-
Analysis: Analyze the quenched sample immediately using the HPLC method described in Protocol 3.
Protocol 3: RP-HPLC Monitoring Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV-Vis Diode Array Detector (DAD), monitor at 254 nm and collect spectra from 200-400 nm.
-
Injection Volume: 10 µL
-
Expected Elution Order: 1. 4-methylnaphthalene-2-carboxylic acid (most polar, earliest elution), 2. 4-methylnaphthalene-2-carboxamide (intermediate), 3. This compound (least polar, latest elution).
Section 4: Mechanistic Overview & Visualizations
Understanding the chemical pathways is crucial for predicting and controlling degradation.
Acid-Catalyzed Hydrolysis Pathway
Under acidic conditions, the nitrile nitrogen is first protonated, which activates the nitrile carbon for nucleophilic attack by water. A series of proton transfers leads to an amide intermediate, which is subsequently protonated and hydrolyzed further to the final carboxylic acid and an ammonium ion. The final deprotonation of the amine to form a non-nucleophilic ammonium ion makes the overall process essentially irreversible.[1]
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Mediated Hydrolysis (Saponification) Pathway
In basic media, the strong nucleophile (hydroxide ion) directly attacks the electrophilic nitrile carbon. This process is generally less favorable than acid-catalyzed hydrolysis and may require heat.[1] The reaction proceeds through an amide intermediate to form a carboxylate salt. An acidic workup is necessary to protonate the salt to yield the final carboxylic acid.[2]
Caption: Base-mediated hydrolysis (saponification) pathway.
General Experimental Workflow
The following diagram outlines a robust workflow for conducting stability and degradation studies.
Caption: Experimental workflow for stability testing.
Section 5: Summary of Stability Profile
This table summarizes the expected behavior of this compound under various conditions.
| Condition | Relative Rate | Primary Species Observed | Key Considerations |
| Dilute Acid (e.g., 1 M HCl), 60°C | Fast | 4-methylnaphthalene-2-carboxylic acid | Degradation is often complete and irreversible.[1] |
| Mild Base (e.g., 1 M NaOH), RT | Slow to Moderate | 4-methylnaphthalene-2-carboxamide, Carboxylate Salt | Reaction may stall at the amide intermediate.[1] |
| Harsh Base (e.g., 1 M NaOH), Reflux | Fast | Carboxylate Salt | Vigorous conditions required for complete conversion.[1][5] Requires acidic workup to isolate the carboxylic acid.[2] |
| Neutral Aqueous Solution (pH ~7) | Very Slow | This compound | Hydrolysis is generally slow but can occur over long periods or at high temperatures.[8] |
References
-
Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. (n.d.). Fiveable. Retrieved January 16, 2026, from [Link]
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. Retrieved January 16, 2026, from [Link]
-
Ester to Acid - Common Conditions. (n.d.). The Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Van Vranken, D. (2020, November 7). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles [Video]. YouTube. Retrieved January 16, 2026, from [Link]
-
Saponification. (2023, January 22). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
Basic Hydrolysis of Esters (Saponification). (2022, October 27). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. Retrieved January 16, 2026, from [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. srd.nist.gov [srd.nist.gov]
Technical Support Center: Minimizing Impurities in the Large-Scale Synthesis of 4-Methylnaphthalene-2-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Methylnaphthalene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing impurities during large-scale production. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize for the highest purity.
Section 1: Overview of Primary Synthetic Strategies
The large-scale synthesis of this compound is predominantly achieved through two robust and well-established methods: the Rosenmund-von Braun reaction and the Sandmeyer reaction . Each pathway has distinct advantages and challenges, particularly concerning impurity profiles.
-
Rosenmund-von Braun Reaction : This method involves the cyanation of an aryl halide, typically 2-bromo- or 2-iodo-4-methylnaphthalene, using a copper(I) cyanide (CuCN) source.[1][2] While cost-effective, the classical approach often requires high temperatures (150–250 °C), which can be a significant source of thermal degradation products and other impurities.[3]
-
Sandmeyer Reaction : This pathway begins with the diazotization of an arylamine (4-methylnaphthalen-2-amine) to form a diazonium salt. This intermediate is then displaced by a cyanide group in the presence of a copper(I) cyanide catalyst.[4][5] This method is highly versatile but requires careful control of the unstable diazonium salt intermediate to prevent side reactions.[4]
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during synthesis. Each answer provides a causal explanation and actionable protocols for resolution.
Issue 1: Persistent Starting Material and Incomplete Conversion
Question: My Rosenmund-von Braun reaction is stalling, leaving significant amounts of unreacted 2-bromo-4-methylnaphthalene in the crude product even after extended heating. What are the likely causes and how can I drive the reaction to completion?
Answer: This is a common issue often rooted in catalyst deactivation, insufficient temperature, or the presence of an induction period. The reaction occurs between a solid phase (CuCN) and a liquid phase, which can lead to complex kinetics.[6]
Causality and Troubleshooting Steps:
-
Induction Period: Many Rosenmund-von Braun reactions exhibit an induction period where the reaction is slow, followed by a rapid exothermic phase.[6] Extending the reaction time might be necessary, but be cautious of byproduct formation at elevated temperatures.
-
Catalyst Quality: Copper(I) cyanide is susceptible to oxidation. The presence of Cu(II) species can inhibit the reaction.
-
Protocol: Always use freshly purchased, high-purity CuCN or purify older batches. Ensure it is a fine, free-flowing powder.
-
-
Reaction Temperature: The classical procedure requires temperatures of 200-250°C.[3] Insufficient heat can lead to a stalled reaction.
-
Protocol: Ensure accurate temperature monitoring directly within the reaction vessel. Calibrate your thermocouple and ensure uniform heating with a suitable mantle or oil bath.
-
-
Solvent Choice & Purity: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are often used. DMF has been shown to be a superior medium for some modified Rosenmund-von Braun reactions.[3]
-
Protocol: Use anhydrous grade solvents (<50 ppm water). Moisture can interfere with the catalyst and cause hydrolysis side reactions.
-
-
Promoters/Additives: Modern protocols utilize additives to lower the required reaction temperature and accelerate the reaction.
-
Protocol: Consider adding L-proline as a ligand to promote the reaction, which can allow for lower temperatures (80–120 °C) and improve yields and functional group compatibility.[3]
-
| Parameter | Troubleshooting Action | Rationale |
| Reaction Time | Monitor reaction progress by TLC/GC at regular intervals (e.g., every 2 hours). | To avoid premature termination during an induction phase or excessive heating after completion. |
| Catalyst | Use high-purity, anhydrous CuCN. | Prevents catalyst inhibition by oxidized copper species. |
| Temperature | Ensure uniform heating to at least 200°C (classical) or 80-120°C (L-proline promoted).[3] | To overcome the activation energy barrier of the reaction. |
| Solvent | Use anhydrous DMF or NMP. | Promotes solubility and prevents side reactions. |
Issue 2: Formation of Hydrolysis-Related Impurities
Question: My final product is contaminated with 4-methylnaphthalene-2-carboxylic acid and/or 4-methylnaphthalene-2-carboxamide. Where are these coming from and how can I prevent them?
Answer: The presence of these impurities is a clear indicator of nitrile hydrolysis. This occurs when water is present during the reaction or, more commonly, during the aqueous work-up under harsh pH and temperature conditions. The nitrile functional group is susceptible to hydrolysis, especially at the high temperatures often employed in these syntheses.[1][7]
Causality and Prevention:
-
Mechanism: Water acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This initially forms an amide, which can be further hydrolyzed to the carboxylic acid, especially under acidic or basic conditions.
-
Prevention During Synthesis:
-
Rigorous Anhydrous Conditions: This is the most critical factor.
-
Starting Materials: Dry all starting materials in a vacuum oven before use.
-
Solvent: Use freshly opened anhydrous solvent or solvent passed through a drying system (e.g., alumina column).
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under a stream of inert gas (Nitrogen or Argon).
-
Inert Atmosphere: Assemble the reaction under a positive pressure of inert gas to prevent atmospheric moisture from entering the system.
-
-
Prevention During Work-up:
-
Temperature Control: Quench the reaction mixture by cooling it to room temperature before adding any aqueous solutions.
-
pH Control: Avoid strongly acidic or basic conditions during work-up if possible. If a basic wash is required (e.g., to remove acidic impurities), keep the temperature low and the contact time short.
-
Caption: Troubleshooting workflow for hydrolysis impurities.
Issue 3: Product Discoloration and Tar Formation
Question: My reaction mixture becomes very dark, and after work-up, I am left with a significant amount of intractable tar, resulting in a low yield of discolored product. What is causing this?
Answer: Dark coloration and tarring are typically signs of thermal decomposition and unwanted side reactions, which are exacerbated by the high temperatures of the classical Rosenmund-von Braun reaction.[3]
Causality and Prevention:
-
Thermal Decomposition: Naphthalene derivatives, while aromatic, can decompose or polymerize under prolonged exposure to high temperatures (>200°C).
-
Side Reactions: In the Sandmeyer reaction, diazonium salts can decompose to form highly reactive aryl radicals, which can lead to the formation of colored biaryl byproducts.[4]
-
Oxygen Contamination: The presence of oxygen at high temperatures can lead to oxidative side reactions, forming complex, colored impurities.
Mitigation Strategies:
-
Lower the Reaction Temperature: This is the most effective strategy. Employing a modified, lower-temperature protocol, such as the L-proline-promoted Rosenmund-von Braun reaction (80-120°C), can drastically reduce thermal decomposition.[3]
-
Maintain an Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) for at least 15-30 minutes before heating and maintain a positive pressure throughout the reaction.
-
Control Reaction Time: Do not heat the reaction longer than necessary. Monitor the reaction's progress using an appropriate analytical technique (TLC, GC, or HPLC) and begin work-up as soon as the starting material is consumed.
-
Purification: If the crude product is dark, consider a pre-purification step. Dissolving the crude material in a suitable solvent (e.g., toluene) and treating it with activated carbon can help remove some colored impurities before final recrystallization or chromatography.
Section 3: Recommended Large-Scale Purification Protocol
Achieving high purity (>99.5%) on a large scale requires a robust purification strategy. Recrystallization is the most economical and scalable method.[8][9]
Step-by-Step Recrystallization Protocol
This protocol assumes a crude product that is mostly the desired nitrile but contains minor impurities.
-
Solvent Selection:
-
Choose a solvent system where this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., 0-5°C).
-
Commonly effective solvents include isopropanol, ethanol, or mixed solvent systems like toluene/heptane or ethyl acetate/hexane.
-
Rationale: The differential solubility is the driving force for crystallization, leaving impurities behind in the mother liquor.
-
-
Dissolution:
-
In a suitably sized reactor, charge the crude this compound.
-
Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Add the solvent in portions, allowing the mixture to reach reflux before adding more.
-
Rationale: Using the minimum amount of solvent maximizes the recovery yield.
-
-
Decolorization (Optional):
-
If the solution is highly colored, add a small amount of activated carbon (0.5-1% w/w) to the hot solution.
-
Stir at reflux for 15-30 minutes.
-
Caution: Do not add activated carbon to a superheated or bumping solution.
-
Perform a hot filtration through a pad of celite to remove the carbon.
-
Rationale: Activated carbon has a high surface area that adsorbs large, colored impurity molecules.
-
-
Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, further cool the mixture in an ice bath or chiller to 0-5°C for at least 2-4 hours to maximize precipitation.
-
Rationale: Rapid cooling can trap impurities within the crystal lattice.
-
-
Isolation and Drying:
-
Isolate the crystals by filtration, for example, using a Nutsche filter dryer on a large scale.
-
Wash the filter cake with a small amount of ice-cold, fresh solvent to remove any residual mother liquor.
-
Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Section 4: Purity Analysis Methods
Verifying the purity of the final product is a critical step. No single method is sufficient; a combination of techniques provides the most comprehensive assessment.[10][11]
| Analytical Technique | Principle & Application | Advantages | Limitations |
| GC-MS | Separates volatile compounds based on boiling point and partitioning, followed by mass analysis for identification. | Excellent for detecting and identifying volatile organic impurities, residual solvents, and isomeric byproducts. Highly sensitive.[11] | Not suitable for non-volatile or thermally labile impurities. Requires derivatization for some compounds. |
| HPLC | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of non-volatile impurities. Excellent for quantification (purity assay by area %). | Impurity identification can be challenging without a mass spectrometer (LC-MS). |
| ¹H NMR | Provides structural information and quantitative data based on the magnetic properties of atomic nuclei. | Gives a clear picture of the overall product structure. Can quantify impurities if their signals are resolved from the main product signals. | Lower sensitivity compared to GC/HPLC. May not detect trace-level impurities (<0.1%). |
References
-
Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link][1]
-
Guofeng, Z., et al. (2007). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett. Retrieved from [Link][3]
-
SynArchive. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link][2]
-
Koelsch, C. F., & Whitney, A. G. (1941). THE ROSENMUND-von BRAUN NITRILE SYNTHESIS. The Journal of Organic Chemistry. Retrieved from [Link][6]
-
ResearchGate. (2021). Ligand-Promoted Rosenmund–von Braun Reaction. Retrieved from [Link][12]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link][4]
-
Galli, C. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society. Retrieved from [Link][5]
-
Japan Science and Technology Agency. (n.d.). Analytical Methods. Retrieved from [Link][14]
-
Banwell, M. G. (2005). Towards a Synthesis of Naphthalene Derived Natural Products. Molecules. Retrieved from [Link]
-
Nicewicz, D. A., & Hamilton, D. S. (2014). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Science. Retrieved from [Link][15]
-
HPC Standards. (n.d.). High-Purity Methylnaphthalene Reference Materials for Accurate Analysis. Retrieved from [Link][10]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Retrieved from [Link]
-
Google Patents. (n.d.). Purification method of beta-methylnaphthalene. Retrieved from [8]
-
Sun, H., et al. (2018). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved from [Link][9]
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Technical Support Center: Overcoming Solubility Challenges with 4-Methylnaphthalene-2-carbonitrile
This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with 4-Methylnaphthalene-2-carbonitrile in their reaction media. As a key intermediate in the synthesis of pharmaceuticals and advanced materials, achieving complete dissolution of this compound is critical for reaction success, reproducibility, and yield.[1] This document provides a structured troubleshooting framework, detailed experimental protocols, and answers to frequently asked questions to address these challenges effectively.
Part 1: Understanding the Solubility Profile of this compound
Question: Why is this compound poorly soluble in many common reaction solvents?
Answer: The solubility behavior of this compound is dictated by its distinct molecular structure. It consists of two primary components:
-
A Large, Nonpolar Naphthalene Core: The fused bicyclic aromatic ring system is rigid, planar, and hydrophobic. This structure favors interactions with nonpolar, aromatic, or chlorinated solvents through van der Waals forces and π-stacking.[2][3]
-
A Polar Nitrile Group (-C≡N): The carbon-nitrogen triple bond possesses a significant dipole moment, introducing a polar characteristic to the molecule. This group prefers to interact with polar solvents.
The challenge arises from this dual nature. The molecule is not nonpolar enough to dissolve freely in aliphatic hydrocarbons like hexane, nor is it polar enough to be soluble in protic solvents like water or ethanol.[4][5] Its flat, rigid structure also contributes to a stable crystal lattice, which requires a significant amount of energy from solvent-solute interactions to overcome.
Predicted Solubility in Common Laboratory Solvents
The following table provides an at-a-glance guide to the predicted solubility of this compound. Experimental verification is always recommended.
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Xylene | Moderately Soluble | The aromatic nature of the solvent interacts favorably with the naphthalene core.[6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Effective for many aromatic compounds.[7] |
| Polar Aprotic | Tetrahydrofuran (THF), Dioxane | Soluble | Ethereal solvents that can solvate both the aromatic ring and the nitrile group.[6] |
| Strong Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Freely Soluble | High-boiling point, highly polar solvents capable of dissolving many difficult compounds.[7] |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The polar hydroxyl group has limited favorable interaction with the large nonpolar core.[4] |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble | Lacks the polarity and aromaticity needed to effectively solvate the molecule.[4] |
| Aqueous | Water | Insoluble | The hydrophobic naphthalene core dominates, preventing dissolution in water.[2] |
Part 2: Troubleshooting Guide: Strategies for Solubility Enhancement
This section presents a logical, step-by-step approach to systematically overcome solubility issues.
Logical Workflow for Troubleshooting Solubility
Caption: Mechanism of Phase-Transfer Catalysis.
-
Solvent & Substrate: Dissolve the this compound in a suitable water-immiscible organic solvent (e.g., Toluene, Chlorobenzene).
-
Aqueous Phase: Prepare your aqueous solution of the reactant (e.g., NaCN, NaOH).
-
Catalyst Selection: Choose a PTC based on the organic solvent. For toluene, tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate are common choices.
-
Addition: Add the PTC to the reaction mixture. Typically, 1-10 mol% relative to the limiting reagent is sufficient.
-
Reaction Conditions: Vigorously stir the biphasic mixture to maximize the interfacial surface area. Heating may also be required to accelerate the reaction. The catalyst facilitates the transfer of reactants across the phase boundary, enabling the reaction to proceed.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can sonication be used to help dissolve the compound? A: Yes. Applying ultrasonic energy can help break apart solid agglomerates and accelerate the dissolution process, especially for kinetically slow dissolutions. It is often used in conjunction with heating and can be a useful tool for preparing saturated solutions or for reactions that are sensitive to prolonged high temperatures.
Q2: What are the safety risks associated with heating high-boiling point solvents like DMF and DMSO? A: Both DMF and DMSO have high flash points, but they are combustible. More importantly, they can facilitate the absorption of other chemicals through the skin. Always use appropriate personal protective equipment (PPE), including chemically resistant gloves. Ensure work is performed in a well-ventilated chemical fume hood, especially when heating, as their vapors can be harmful. DMF can decompose at high temperatures to release toxic fumes.
Q3: My this compound is an off-white or yellow solid and still won't dissolve. Could purity be the issue? A: Absolutely. Impurities from the synthesis or degradation of the material can significantly impact solubility. Insoluble polymeric byproducts or residual starting materials can coat the crystals of your desired compound, preventing the solvent from interacting effectively. If you suspect a purity issue, it is highly recommended to purify the material first, for example, by recrystallization from a suitable solvent like ethanol or a toluene/hexane mixture.
Q4: For a reduction reaction using LiAlH₄, what is the best solvent choice? A: For reductions with powerful hydrides like lithium aluminum hydride (LiAlH₄), anhydrous polar aprotic ethers are required. [8]Tetrahydrofuran (THF) is the most common and effective choice. [9]It is an excellent solvent for both the nitrile and the hydride reagent. Gentle reflux in THF is often sufficient to achieve complete dissolution and reaction. Diethyl ether is another option, but its lower boiling point may not be sufficient to dissolve the nitrile at a reasonable concentration.
References
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]
- Nishimura, T., et al. (2021). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society.
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
- Google Patents. (n.d.). EP0002401B1 - Derivatives of naphthalene, process for their preparation and their therapeutic application.
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Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]
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Industrial Chemistry. (n.d.). Understanding Naphthalene Derivatives in Industrial Chemistry. Retrieved from [Link]
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Knowde. (n.d.). Industrial Applications of Naphthalene. Retrieved from [Link]
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MDPI. (2024). Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. Retrieved from [Link]
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YouTube. (2022). organic chemistry review - common organic solvents. Retrieved from [Link]
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Quora. (2022). Is there any organic compound which is insoluble in an organic solvent or a non-polar solvent? Retrieved from [Link]
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Science Alert. (2014). Review on Enhancement of Solubilization Process. Retrieved from [Link]
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Science. (2023). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Retrieved from [Link]
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ResearchGate. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
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ResearchGate. (2021). Catalytic reversible alkene-nitrile interconversion through controllable transfer hydrocyanation. Retrieved from [Link]
-
PubMed. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
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WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
- Google Patents. (n.d.). US20240109840A1 - Method for producing 2-(halogenated methyl)naphthalene and 2-naphthyl acetonitrile.
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Medium. (2024). Solubility enhancement techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Methylnaphthalene. Retrieved from [Link]
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A Master's in Pharmacy. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]
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NCBI. (n.d.). Table 4-2, Physical and Chemical Properties of Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]
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Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. Retrieved from [Link]
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EPA. (n.d.). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. Retrieved from [Link]
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OSHA. (n.d.). 2-METHYLNAPHTHALENE. Retrieved from [Link]
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resolving peak overlap in the NMR spectrum of 4-Methylnaphthalene-2-carbonitrile
Troubleshooting Guide: Resolving Peak Overlap in NMR Spectra
Welcome to the technical support center for advanced NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with spectral resolution, specifically focusing on the common issue of peak overlap in the ¹H NMR spectrum of 4-Methylnaphthalene-2-carbonitrile. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: I've acquired a ¹H NMR spectrum of my this compound sample, but the aromatic region is a cluster of overlapping multiplets. Why is this happening?
This is a frequent and expected challenge with substituted polycyclic aromatic hydrocarbons (PAHs) like your compound. The issue stems from a combination of factors:
-
Small Chemical Shift Dispersion: The six aromatic protons on the naphthalene scaffold are all in similar electronic environments, causing their resonance frequencies (chemical shifts) to be very close to one another, typically within a narrow range of ~7.5-8.5 ppm.
-
Complex Spin-Spin Coupling: The protons are coupled to each other through two, three, and even four bonds (meta, ortho, and para couplings). This splits each signal into a complex multiplet. When these closely spaced multiplets overlap, it becomes nearly impossible to extract individual chemical shifts and coupling constants from a standard 1D spectrum.[1]
-
Second-Order Effects: When the difference in chemical shift (Δν) between two coupled protons is not much larger than their coupling constant (J), second-order effects can occur. This leads to non-intuitive splitting patterns and intensities, further complicating the spectrum.
The methyl (-CH₃) and cyano (-CN) groups on your molecule slightly perturb the electronic environment of the aromatic protons, but often not enough to fully resolve all signals in a standard 1D experiment.
Q2: What are the initial, straightforward adjustments I can make to my experiment to try and resolve this peak overlap?
Before moving to more complex experiments, several straightforward strategies can be employed. The key is to alter the chemical environment or the experimental parameters to induce a greater separation between the overlapping signals.
The choice of deuterated solvent can significantly influence the chemical shifts of your analyte.[2] This is due to intermolecular interactions, particularly anisotropic effects from aromatic solvents.
-
Causality: Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (known as Aromatic Solvent-Induced Shifts or ASIS) by creating a specific solvation environment around your molecule.[3][4] Protons located in different regions of the naphthalene ring system will interact differently with the solvent's magnetic field, often leading to improved signal dispersion compared to a more inert solvent like chloroform-d (CDCl₃).
-
Recommendation: If your initial spectrum was run in CDCl₃, try acquiring a new spectrum in benzene-d₆. The change in chemical shifts may be sufficient to resolve the overlapping multiplets.
LSRs are paramagnetic complexes that can reversibly bind to Lewis basic sites in a molecule.[5] The nitrile group (-C≡N) in your compound is an excellent candidate for this interaction.
-
Mechanism: Upon complexation, the paramagnetic lanthanide ion (commonly Europium or Praseodymium) generates a strong local magnetic field. This field induces large changes in the chemical shifts of nearby protons.[6][7] The magnitude of this "lanthanide-induced shift" (LIS) is highly dependent on the distance of each proton from the binding site.[8] Protons closer to the nitrile group will be shifted more dramatically than those further away, effectively "spreading out" the spectrum.
-
Common LSRs:
-
Protocol:
-
Acquire a standard ¹H NMR spectrum of your compound.
-
Add a small, measured amount of the LSR (e.g., 0.1 molar equivalents) to the NMR tube.
-
Shake well and re-acquire the spectrum.
-
Observe the changes in chemical shifts. Continue adding small aliquots of the LSR until optimal separation is achieved. Note: LSRs can cause line broadening, so use the minimum amount necessary.[8]
-
If you have access to multiple NMR spectrometers, running the sample on an instrument with a higher magnetic field (e.g., 600 MHz vs. 400 MHz) is a direct way to improve resolution.
-
Principle: The separation of peaks in Hertz (Hz) is proportional to the magnetic field strength. However, coupling constants (J), also in Hz, are independent of the field strength. Therefore, at a higher field, the ratio of Δν/J increases, simplifying complex spectra and reducing overlap.
Q3: How can I optimize my 1D acquisition and processing parameters for maximum resolution?
Fine-tuning how the data is acquired and processed can often reveal hidden details in your spectrum.
-
Increase Acquisition Time (AQ): The acquisition time is the duration for which the Free Induction Decay (FID) is recorded. A longer AQ results in better digital resolution, meaning the data points in the frequency domain are closer together, allowing for the distinction of very close peaks.[9][10] Aim for an AQ of at least 3-4 seconds for high-resolution ¹H spectra.
-
Avoid Excessive Zero-Filling: Zero-filling adds data points to the end of the FID, which can smooth the appearance of peaks but does not fundamentally increase resolution. Use a zero-filling factor (e.g., SI = 2*TD) that is appropriate for your acquisition time.
-
Apply Resolution-Enhancing Window Functions: Before Fourier transformation, the FID is multiplied by a window function. While a standard exponential multiplication improves the signal-to-noise ratio, a Gaussian or Lorentzian-to-Gaussian (GM) function can narrow the linewidths at the cost of some signal-to-noise, often resolving fine coupling patterns.[1]
| Parameter | Standard Setting | High-Resolution Setting | Rationale |
| Acquisition Time (AQ) | 1-2 s | > 3 s | Increases digital resolution to better define sharp peaks.[11] |
| Relaxation Delay (D1) | 1-2 s | 5 s | Allows for full relaxation of protons, leading to more accurate integrals and potentially sharper lines. |
| Window Function | Exponential (LB=0.3 Hz) | Gaussian (LB=-0.1, GB=0.2) | Narrows peak linewidths to resolve fine J-couplings. |
Q4: The simple methods didn't fully resolve my spectrum. Which 2D NMR experiments are the definitive solution for structure elucidation?
When 1D methods are insufficient, 2D NMR is the most powerful tool for unambiguously assigning the structure.[12] For this compound, a combination of COSY, HSQC, and HMBC experiments will provide a complete picture of the molecular connectivity.
Caption: A decision-making workflow for resolving NMR peak overlap.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between two signals in the COSY spectrum indicates that those two protons are typically two or three bonds apart. This allows you to trace the connectivity of the protons around each aromatic ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is incredibly powerful for resolving overlap.[13] It correlates each proton signal with the signal of the carbon atom it is directly attached to. Since ¹³C spectra have a much wider chemical shift range, the overlapping proton signals are spread out in the second dimension, making them easy to distinguish.[14]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[15] This is crucial for identifying the quaternary (non-protonated) carbons and for confirming the placement of the methyl and nitrile substituents by observing correlations from the methyl protons to the C3, C4, and C4a carbons, and from the aromatic protons to the nitrile carbon.
-
Sample Preparation: Prepare a concentrated sample of this compound (5-10 mg) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.
-
Initial 1D Spectra: Acquire and reference a standard ¹H and ¹³C{¹H} spectrum. This is essential for determining the correct spectral widths for the 2D experiments.[9]
-
HSQC Acquisition:
-
Load a standard, gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcetgpsisp2.2 on a Bruker system).
-
Set the ¹H spectral width (F2 dimension) to encompass all proton signals.
-
Set the ¹³C spectral width (F1 dimension) to encompass all carbon signals.
-
The experiment is optimized for one-bond ¹JCH coupling constants, typically around 145-160 Hz for aromatic C-H bonds. The standard parameters are usually sufficient.
-
Acquire the data with a sufficient number of scans per increment to achieve good signal-to-noise.
-
-
HMBC Acquisition:
-
Load a standard, gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on a Bruker system).
-
Use the same spectral widths as the HSQC.
-
This experiment is optimized for long-range coupling constants (ⁿJCH). A typical optimization value is 8 Hz, which covers a good range of 2- and 3-bond couplings.[13]
-
HMBC is less sensitive than HSQC, so it will require a longer acquisition time.[15][16]
-
-
Data Processing: Process both dimensions with appropriate window functions (e.g., squared sine-bell) and perform phase and baseline correction. The resulting 2D maps will allow for the complete assignment of all ¹H and ¹³C signals.
Caption: How HSQC uses ¹³C dispersion to resolve ¹H overlap.
Q5: Are there any ultra-modern or specialized techniques that can simplify my spectrum even further?
Yes, the field of NMR is constantly evolving. Two notable advancements are particularly relevant:
-
Pure Shift NMR: These advanced 1D experiments use clever pulse sequence designs to remove the effects of homonuclear coupling, collapsing complex multiplets into sharp singlets.[17] This results in a "broadband homodecoupled" spectrum with exceptional resolution, making it much easier to identify individual chemical shifts even in crowded regions.
-
CryoProbes: The use of a cryogenically cooled NMR probe dramatically increases the signal-to-noise ratio (SNR) by a factor of 3-4 or more.[18][19][20] While this doesn't directly increase resolution in the same way a higher field does, the enhanced sensitivity allows you to acquire high-quality data on much smaller sample quantities or in significantly less time.[21][22] This is particularly beneficial for less sensitive experiments like HMBC or when working with precious materials.
By systematically applying these strategies, from simple solvent changes to advanced 2D correlation experiments, you can successfully overcome the challenges of peak overlap and achieve a complete and unambiguous structural characterization of this compound.
References
-
Slideshare. (n.d.). Lanthanide shift reagents in nmr. [Link]
-
Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?[Link]
-
YouTube. (2022). Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. [Link]
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Fiveable. (n.d.). Advanced NMR Techniques and Applications | Spectroscopy Class Notes. [Link]
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Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]
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Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. [Link]
-
Mestrelab Research. (2009). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). [Link]
-
Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]
-
Oregon State University Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
- Unknown Source. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR.
-
ResearchGate. (n.d.). Fig. 3 Peak overlap resolution by covariance NMR. [Link]
-
ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy. [Link]
-
ScienceDirect. (n.d.). Chapter 4: Cryogenically Cooled NMR Probes: a Revolution for NMR Spectroscopy. [Link]
-
ResearchGate. (2022). Cryogenic NMR Probes. [Link]
-
Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?[Link]
-
YouTube. (2017). Structure Elucidation - Webinar Series. [Link]
-
Nanalysis. (2021). NMR acquisition parameters and qNMR. [Link]
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?[Link]
-
Patsnap Eureka. (2025). Improving NMR Through Advanced Cryoprobe Technology. [Link]
-
Bluefield Esports. (n.d.). advanced organic chemistry nmr. [Link]
-
AZoM. (2025). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. [Link]
-
News-Medical.Net. (2017). Advantages and Applications of Bruker's MRI CryoProbe Series. [Link]
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]
-
University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin. [Link]
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Technical Support Center: Strategies for Selective Functionalization of 4-Methylnaphthalene-2-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the selective functionalization of 4-methylnaphthalene-2-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this versatile scaffold. The inherent challenge with this molecule lies in its multiple reactive sites: the nitrile group, the benzylic methyl group, and various positions on the aromatic naphthalene core. This guide provides a series of troubleshooting protocols and frequently asked questions (FAQs) to help you achieve your desired chemical transformation with precision and high yield.
Understanding the Substrate: Reactivity Overview
This compound presents three distinct regions for chemical modification. The success of your synthesis depends on understanding the interplay of electronic and steric effects to selectively target one site over the others.
-
The Nitrile Group (-CN): A versatile functional handle that can be hydrolyzed, reduced, or attacked by organometallics.[1][2]
-
The Methyl Group (-CH₃): A benzylic position susceptible to oxidation or free-radical halogenation.[3][4][5]
-
The Naphthalene Ring: An electron-rich aromatic system that can undergo electrophilic substitution or modern C-H activation, with regioselectivity governed by the existing substituents.[6][7]
Below is a diagram illustrating the key reactive positions.
Sources
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Validation & Comparative
A Comparative Spectroscopic Guide to 4-Methylnaphthalene-2-carbonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and materials science, the precise identification and characterization of isomeric compounds are of paramount importance. Subtle differences in the substitution patterns on an aromatic scaffold can lead to vastly different biological activities and material properties. This guide provides a detailed spectroscopic comparison of 4-Methylnaphthalene-2-carbonitrile and its key positional isomers. By leveraging fundamental principles and empirical data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the distinguishing spectral features that enable unambiguous isomeric differentiation. Understanding these spectroscopic nuances is critical for synthetic chemists in confirming reaction outcomes, for analytical scientists in developing robust quality control methods, and for medicinal chemists in establishing structure-activity relationships.
This guide is structured to provide not only the spectral data but also the underlying scientific rationale for the observed differences. We will explore how the relative positions of the electron-withdrawing nitrile group and the electron-donating methyl group on the naphthalene ring system influence the vibrational modes, the chemical environments of protons and carbons, and the fragmentation patterns upon ionization.
Molecular Structures Under Investigation
A clear understanding of the isomeric structures is fundamental to interpreting their spectroscopic differences. The following isomers will be the focus of our comparative analysis:
Figure 1: Key positional isomers of methylnaphthalene-carbonitrile.
I. Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The position, intensity, and shape of absorption bands provide a molecular fingerprint. For the methylnaphthalene-carbonitriles, the most diagnostic vibrations are the C≡N stretch of the nitrile group and the C-H bending modes of the aromatic protons.
Key Differentiating Features in IR Spectra:
-
Nitrile (C≡N) Stretching Vibration: The C≡N stretching frequency is sensitive to the electronic environment. Conjugation with the naphthalene ring system typically lowers the frequency compared to aliphatic nitriles. The position of the methyl group, being electron-donating, can subtly influence the electron density within the π-system and, consequently, the C≡N bond order and absorption frequency. Aromatic nitriles generally exhibit a sharp, intense absorption in the 2220-2240 cm⁻¹ region.
-
Aromatic C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic ring. The number and position of adjacent hydrogen atoms on the naphthalene rings will dictate the specific absorption frequencies. This region can be complex but often provides clear, empirical evidence for isomeric differentiation.
Comparative IR Data Summary:
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | C≡N stretch: ~2230, Aromatic C-H bending: (Data not available) |
| 1-Methylnaphthalene-4-carbonitrile | C≡N stretch: ~2225, Aromatic C-H bending: (Data available from NIST)[1] |
| 1-Methylnaphthalene | (For comparison of naphthalene backbone) Aromatic C-H stretch: ~3050, Aromatic C-H bend: ~800-700[2][3][4] |
| 2-Methylnaphthalene | (For comparison of naphthalene backbone) Aromatic C-H stretch: ~3050, Aromatic C-H bend: ~850-750[5] |
Experimental Protocol: Acquiring High-Quality FTIR Spectra
Figure 2: Workflow for obtaining a solid-state FTIR spectrum using the KBr pellet method.
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum using the instrument's software (e.g., baseline correction, smoothing).
-
Identify the wavenumbers of the key absorption bands and compare them to known correlation charts and reference spectra of the isomers.
-
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the definitive assignment of isomeric structures.
¹H NMR Spectroscopy
The chemical shift, multiplicity (splitting pattern), and integration of proton signals are the key parameters for distinguishing between the methylnaphthalene-carbonitrile isomers.
Key Differentiating Features in ¹H NMR Spectra:
-
Methyl Protons: The methyl group will appear as a singlet, and its chemical shift will be influenced by its position on the naphthalene ring and the proximity of the electron-withdrawing nitrile group. Generally, the methyl protons will resonate in the range of 2.4-2.7 ppm.
-
Aromatic Protons: The aromatic protons will exhibit complex splitting patterns (doublets, triplets, multiplets) in the downfield region (typically 7.0-8.5 ppm). The specific chemical shifts and coupling constants (J-values) are highly diagnostic of the substitution pattern. For instance, protons peri to the nitrile group will be significantly deshielded.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment.
Key Differentiating Features in ¹³C NMR Spectra:
-
Nitrile Carbon: The carbon of the nitrile group will appear as a characteristic signal in the range of 115-125 ppm.[6] Its precise chemical shift will vary slightly between isomers due to the different electronic influences of the methyl group.
-
Methyl Carbon: The methyl carbon will resonate in the aliphatic region, typically between 19-22 ppm.
-
Aromatic Carbons: The naphthalene ring will show a series of signals in the aromatic region (120-140 ppm). The chemical shifts of the quaternary carbons (those bearing a substituent) and the protonated carbons will be distinct for each isomer.
Comparative NMR Data Summary:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | (Data not available) | (Data not available) |
| 1-Methylnaphthalene-4-carbonitrile | (Data not available) | (Data not available) |
| 1-Methylnaphthalene | Methyl: ~2.65 (s), Aromatic: ~7.2-8.0 (m)[7] | Methyl: ~19.2, Aromatic: ~124-134[7] |
| 2-Methylnaphthalene | Methyl: ~2.5 (s), Aromatic: ~7.2-7.8 (m)[8] | Methyl: ~21.5, Aromatic: ~125-138[9] |
Experimental Protocol: High-Resolution NMR Spectroscopy
Figure 3: General workflow for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to elucidate the structure.
-
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern upon ionization.
Key Differentiating Features in Mass Spectra:
-
Molecular Ion Peak (M⁺•): All isomers of methylnaphthalene-carbonitrile will have the same nominal molecular weight of 167 g/mol , corresponding to the molecular formula C₁₂H₉N. High-resolution mass spectrometry can confirm the elemental composition.
-
Fragmentation Pattern: The primary fragmentation pathways will likely involve the loss of a hydrogen radical ([M-H]⁺), a methyl radical ([M-CH₃]⁺), and potentially the loss of HCN ([M-HCN]⁺•). The relative intensities of these fragment ions can vary between isomers due to the different stabilities of the resulting carbocations. For example, the loss of a methyl group from different positions on the naphthalene ring may lead to fragment ions with varying stabilities, thus influencing the peak intensities in the mass spectrum.
Comparative Mass Spectrometry Data Summary:
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 167[8] | (Data on fragmentation not fully detailed)[8] |
| 1-Methylnaphthalene-4-carbonitrile | 167[2] | 166, 140[2] |
| 1-Methylnaphthalene-2-carbonitrile | 167 | (Data on fragmentation not fully detailed) |
| 1-Methylnaphthalene | 142[7] | 141, 115[7] |
| 2-Methylnaphthalene | 142[10] | 141, 115[10] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Figure 4: Simplified workflow for GC-MS analysis.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
-
Data Acquisition:
-
Inject a small volume of the sample solution into the GC-MS system.
-
The sample is vaporized and separated based on its boiling point and interaction with the GC column.
-
As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact).
-
The resulting ions are separated by their mass-to-charge ratio and detected.
-
-
Data Analysis:
-
Analyze the total ion chromatogram to identify the peak corresponding to the compound of interest.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and interpret the major fragment ions to confirm the structure.
-
Conclusion
The spectroscopic differentiation of this compound and its positional isomers is a clear demonstration of how subtle structural changes manifest in distinct spectral fingerprints. While mass spectrometry confirms the common molecular weight, the fragmentation patterns offer initial clues to the isomeric identity. Infrared spectroscopy, through the characteristic nitrile stretch and the highly informative out-of-plane C-H bending region, provides a rapid method for preliminary identification. However, it is the unparalleled resolving power of ¹H and ¹³C NMR spectroscopy that allows for the unequivocal assignment of each isomer. The precise chemical shifts and coupling patterns of the aromatic protons and carbons create a unique and definitive map of the molecular structure. By integrating the data from these complementary techniques, researchers can confidently identify and characterize these important chemical entities.
References
-
NIST Chemistry WebBook. (n.d.). 1-Cyano-4-methylnaphthalene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Cyano-4-methylnaphthalene. In NIST Chemistry WebBook. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Supporting Information for Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of 1-methylnaphthalene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Naphthalene, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000531: 1-methylnaphthalene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Naphthalene, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylnaphthalene. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(4-Methylnaphthalene)carbonitrile. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methyl-naphthalene. Retrieved from [Link]
- Shailajha, S., Kannan, U. R., Kadhar, S. P. S. A., & Paulraj, E. I. (2014). Molecular structure, vibrational spectra and (13)C and (1)H NMR spectral analysis of 1-methylnaphthalene by ab initio HF and DFT methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 459-470.
-
National Institute of Standards and Technology. (n.d.). Naphthalene, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Methyl-naphthalene. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methyl-naphthalene. Retrieved from [Link]
- Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(7), 676-686.
-
PubChem. (n.d.). 2-Methylnaphthalene. Retrieved from [Link]
-
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. In Organic Chemistry Data. Retrieved from [Link]
-
LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ACGIH. (n.d.). METHYLNAPHTHALENE, ALL ISOMERS. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. In ToxFAQs™. Retrieved from [Link]
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A Comparative Guide to the Fluorescence Quantum Yield of 4-Methylnaphthalene-2-carbonitrile and Other Probes
For Researchers, Scientists, and Drug Development Professionals
The Significance of Fluorescence Quantum Yield in Probe Selection
The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] A higher quantum yield signifies a brighter probe, which is often a critical factor in applications requiring high sensitivity, such as fluorescence microscopy, high-throughput screening, and quantitative bioassays. The selection of a fluorescent probe with an optimal quantum yield for a specific application is paramount to achieving robust and reliable experimental outcomes.
Naphthalene and its derivatives are a well-established class of fluorescent compounds known for their utility as molecular probes. Their photophysical properties, including their fluorescence quantum yield, are often sensitive to the local environment, making them valuable tools for studying molecular interactions and dynamics.[2]
Comparative Analysis of Common Fluorescent Probes
To provide a framework for evaluating 4-Methylnaphthalene-2-carbonitrile, the following table summarizes the fluorescence quantum yields of several widely used fluorescent probes across the UV-visible spectrum. It is important to note that the quantum yield of a fluorophore can be significantly influenced by its environment, including solvent polarity, pH, and temperature. Therefore, the values presented below are reported under specific, cited conditions.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Solvent/Buffer | Quantum Yield (Φ) | Reference |
| Quinine Sulfate | 350 | 450 | 0.1 M H₂SO₄ | 0.54 | [3] |
| Anthracene | 355 | 401 | Ethanol | 0.27 | [3] |
| Fluorescein | 490 | 514 | 0.1 M NaOH | 0.95 | [4] |
| Rhodamine 6G | 528 | 551 | Ethanol | 0.95 | [5] |
| Rhodamine B | 554 | 576 | Ethanol | 0.70 | [5] |
| Alexa Fluor 488 | 495 | 519 | PBS | 0.92 | [4] |
| Alexa Fluor 594 | 590 | 617 | PBS | 0.66 | [4] |
| Cy3 | 550 | 570 | Methanol | 0.15 | [6] |
| Cy5 | 649 | 670 | Methanol | 0.28 | [6] |
| DAPI | 358 | 461 | PBS (with DNA) | ~0.4 | [1] |
| Prodan | 361 | 430-530 | Varies | Solvent Dependent | [2] |
| Dansyl Chloride | 337 | 518 | Chloroform | 0.55 | [2] |
Experimental Determination of the Fluorescence Quantum Yield of this compound
The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.
Principle of the Comparative Method
The relative fluorescence quantum yield is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
ΦX is the fluorescence quantum yield of the test sample.
-
ΦST is the fluorescence quantum yield of the standard sample.
-
GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively.
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of the fluorescence quantum yield of this compound using the comparative method.
Caption: Experimental workflow for the determination of fluorescence quantum yield.
Step-by-Step Protocol
1. Selection of a Suitable Standard:
-
Choose a standard with a well-characterized quantum yield and spectral properties that overlap with the test compound. For this compound, which is expected to absorb in the UV region, Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is an excellent choice.[3]
2. Preparation of Solutions:
-
Prepare stock solutions of both this compound and the chosen standard in a suitable solvent (e.g., spectroscopic grade cyclohexane or ethanol).
-
From the stock solutions, prepare a series of dilutions for both the test compound and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range would be five solutions with absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1.
3. Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength (e.g., 350 nm for Quinine Sulfate).
4. Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for both the standard and the test sample.
-
Ensure that the emission spectra are corrected for the instrument's spectral response.
5. Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
For both the test compound and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.
-
Perform a linear regression analysis for each data set to obtain the slope (gradient) of the line. The plot should be linear and pass through the origin.
-
Using the equation provided above, calculate the fluorescence quantum yield of this compound.
Logical Relationship of Key Parameters
The following diagram illustrates the relationship between the experimentally measured values and the final calculated quantum yield.
Caption: Relationship of parameters for quantum yield calculation.
Conclusion
While a definitive literature value for the fluorescence quantum yield of this compound remains elusive, this guide provides the necessary framework for its empirical determination. By following the detailed protocol for the comparative method, researchers can obtain a reliable quantum yield value. This, in conjunction with the provided comparative data for other common fluorescent probes, will enable an informed assessment of this compound's suitability for specific research and drug development applications. The principles and methodologies outlined herein are grounded in established photophysical practices, ensuring the generation of accurate and reproducible results.
References
- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.
-
GE Healthcare. (n.d.). CyDye™ Fluorescent Dyes. Retrieved from [Link]
- Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327–334.
- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067–1071.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Valeur, B., & Berberan-Santos, M. N. (2012).
-
Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
- Resch-Genger, U., Rurack, K., & Daub, J. (2005). Reference materials for fluorescence quantum yield measurements. Journal of Fluorescence, 15(3), 335–339.
-
ISS. (n.d.). Fluorescence Quantum Yield Standards. Retrieved from [Link]
- Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991–1024.
- Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of Photochemistry. CRC Press.
- Fery-Forgues, S., & Lavabre, D. (1999). Measurements of fluorescence quantum yields: a review.
- Melhuish, W. H. (1961). Quantum efficiencies of fluorescence of organic substances: effect of solvent and concentration of the fluorescent solute. The Journal of Physical Chemistry, 65(2), 229–235.
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A Comparative Guide to Naphthalene-Based Emitters in Organic Light-Emitting Diodes
In the pursuit of next-generation displays and solid-state lighting, the performance of Organic Light-Emitting Diodes (OLEDs) is paramount. Central to this performance is the emissive material, which dictates the efficiency, color purity, and operational lifetime of the device. While a multitude of organic molecules have been investigated, naphthalene-based derivatives have emerged as a versatile and promising class of materials, particularly for the challenging blue emission crucial for full-color displays.[1][2]
This guide provides a comprehensive comparison of naphthalene-based materials in the context of state-of-the-art blue OLED emitters. It delves into the performance of various emitter generations—fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF)—and provides the experimental backing for their evaluation. While a thorough literature search did not yield performance data for OLEDs specifically based on 4-Methylnaphthalene-2-carbonitrile, this document will serve as a robust framework for understanding how such a molecule could be positioned within the broader landscape of high-performance emitters.
The Enduring Challenge of Blue Emitters
The development of efficient and stable blue-emitting materials remains a significant hurdle in OLED technology.[3][4] The high energy of blue light (typically with emission peaks between 450-470 nm) makes these emitters inherently more susceptible to degradation, leading to shorter operational lifetimes compared to their red and green counterparts.[5] This "blue problem" has driven extensive research into novel molecular designs and device architectures to enhance both efficiency and stability.[3][4]
Naphthalene: A Versatile Building Block
Naphthalene, a simple polycyclic aromatic hydrocarbon, offers a rigid and electronically tunable core for constructing advanced emitter molecules.[1][2][6] Its derivatives have been successfully employed in all three major classes of OLED emitters, demonstrating the versatility of this chemical scaffold. The extended π-conjugated system of naphthalene provides a foundation for molecules that can efficiently transport charge and emit light, and its derivatives are pivotal in tuning the electronic and optical properties of OLED materials.[1][6][7]
Performance Benchmarking: Naphthalene Derivatives vs. State-of-the-Art Alternatives
The performance of an OLED is quantified by several key metrics:
-
External Quantum Efficiency (EQE): The ratio of photons emitted from the device to the number of electrons injected.
-
Commission Internationale de l'Éclairage (CIE) Coordinates: A pair of values (x, y) that define the color of the emitted light on a standardized chromaticity diagram. For deep-blue emitters, a low 'y' coordinate is desirable.
-
Emission Peak (λem): The wavelength at which the emission spectrum is most intense.
-
Lifetime (LT50/LT95): The time it takes for the device's initial luminance to decay to 50% or 95% of its starting value, respectively.
Below is a comparative analysis of naphthalene-based emitters and other leading blue-emitting materials.
Table 1: Performance of Blue Fluorescent OLEDs
| Emitter Type | Emitter Material | Host Material | Max. EQE (%) | CIE (x, y) | Lifetime | Reference |
| Naphthalene-based | NAPPI | DPEPO | 5.17 | (0.155, 0.055) | Not Reported | [8] |
| Anthracene-based | mCzAnBzt | - (non-doped) | 7.95 | (0.15, 0.07) | Not Reported | [5] |
| Anthracene-based | m2Cz-TAn-CN | DPEPO | 7.28 | (0.14, 0.09) | Not Reported | |
| Styrylamine-based | BD-7 | EEL-2 | 8.6 | (x, 0.08) | Not Reported | [9] |
| General Fluorescent | ADN-based | ADN | ~5-8 | (0.15, 0.08) | >10,000h @ 1000 cd/m² | [10] |
Fluorescent emitters are the first generation of OLED materials. While robust and offering long lifetimes, their theoretical maximum EQE is limited to around 5% due to the fact that only singlet excitons (25% of the total excitons formed) can be harvested for light emission.[11] However, through mechanisms like triplet-triplet annihilation, this limit can be surpassed.
Table 2: Performance of Blue Thermally Activated Delayed Fluorescence (TADF) OLEDs
| Emitter Type | Emitter Material | Host Material | Max. EQE (%) | CIE (x, y) | Lifetime | Reference |
| Naphthalene-based | 1,4-PXZ-Nap-PXZ | mCP | 11 | (x, y not specified, green emission) | Not Reported | [12] |
| Carbazole-based | 2tCz2CzBn | - (non-doped) | 21.6 | (0.16, 0.24) | Not Reported | [13] |
| Carbazole-based | 3Cz2DPhCzBN | mCBP | 20.9 | (0.21, 0.44) | 110h (T97) @ 1000 cd/m² | [14] |
| Indenocarbazole-based | InCz34DPhTz | DPEPO | ~26 | (blue) | Not Reported | [1] |
| General TADF | DPEPO-hosted | DPEPO | 29.6 | (0.12, 0.20) | Not Reported | [10] |
TADF emitters represent the third generation and are designed to have a very small energy gap between their singlet and triplet excited states. This allows for the up-conversion of non-emissive triplet excitons (75% of the total) to emissive singlet excitons through a process called reverse intersystem crossing, enabling theoretical internal quantum efficiencies of 100%.[11]
Table 3: Performance of Blue Phosphorescent OLEDs (PhOLEDs)
| Emitter Type | Emitter Material | Host Material | Max. EQE (%) | CIE (x, y) | Lifetime | Reference |
| Iridium(III) Complex | Ir-dfpMepy-CN | DPEPO | Not specified | (0.16, 0.17) | Not Reported | [15] |
| Iridium(III) Complex | FIrpic-based | mCP | 22.3 | (0.14, 0.13) | ~100h @ 1000 cd/m² | [10] |
| Iridium(III) Complex | Ir4 | Solution-processed | >12 (lm/W) | (blue) | Not Reported | [16] |
| Platinum(II) Complex | Pt-based | Not specified | 27.6 | (greenish-blue) | 9270h (LT95) @ 1000 cd/m² | [17] |
Second-generation phosphorescent emitters utilize heavy metal complexes (typically iridium or platinum) to facilitate the harvesting of triplet excitons. This allows for theoretical internal quantum efficiencies of 100%. While highly efficient, blue phosphorescent materials have historically struggled with poor operational stability.[15][18] However, recent breakthroughs are significantly improving their longevity.[19]
Causality in Material and Device Design
The choice of emitter and host materials, as well as the overall device architecture, is a carefully considered process driven by the fundamental principles of solid-state physics and chemistry.
Caption: A typical multilayer OLED device structure.
The layered structure is designed to control the injection, transport, and recombination of charge carriers (electrons and holes) to maximize the formation of excitons within the emissive layer (EML). The energy levels of each layer must be carefully aligned to ensure efficient charge flow and prevent leakage.
Caption: Simplified Jablonski diagrams for different emission mechanisms.
The choice between fluorescence, phosphorescence, and TADF dictates the molecular design strategy. For TADF, for example, donor and acceptor moieties are often incorporated into the molecular structure and oriented with a significant twist angle to spatially separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This separation reduces the energy gap between the S1 and T1 states, facilitating reverse intersystem crossing (RISC).[4][20]
A Hypothetical Emitter: this compound
Given the lack of specific performance data, we can hypothesize the potential of a this compound-based emitter from a molecular design perspective.
Caption: Conceptual design of a TADF emitter using a naphthalene-carbonitrile core.
The naphthalene-carbonitrile core could serve as an effective electron-accepting unit due to the electron-withdrawing nature of the nitrile (-CN) group. To create a TADF emitter, this core would typically be coupled with strong electron-donating groups, such as carbazole or acridine derivatives. The methyl group on the naphthalene ring could provide steric hindrance, influencing the torsion angle between the donor and acceptor units, which is a critical parameter for optimizing the S1-T1 energy gap. This design strategy has been successfully employed in other TADF systems to achieve high efficiency and tune the emission color.[4][20]
Experimental Protocols
Reproducibility and methodological transparency are the bedrocks of scientific advancement. The following sections provide detailed, step-by-step protocols for the synthesis of a representative naphthalene-based emitter and the fabrication and characterization of an OLED device.
Synthesis of a Naphthalene-Based Emitter via Suzuki Coupling
The Suzuki coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, making it ideal for constructing complex organic molecules for OLEDs.[3][21][22][23] The following is a generalized protocol for the synthesis of an anthracene-based emitter, which can be adapted for naphthalene-based precursors.[3]
Materials:
-
Dibromo-naphthalene or -anthracene derivative (1.0 mmol)
-
Aryl boronic acid (1.5 mmol per coupling step)
-
Palladacycle catalyst (e.g., 0.5 mol%)
-
Base (e.g., K2CO3, 2.0 mmol)
-
Solvent (e.g., THF/H2O mixture)
-
Ligand for subsequent coupling steps (e.g., XPhos, 1.0 mol%)
Procedure:
-
Step 1: First Coupling: In a reaction vessel under an inert atmosphere, dissolve the dibromo-aromatic compound (1.0 mmol), the first aryl boronic acid (1.5 mmol), and K2CO3 (2.0 mmol) in a THF/H2O mixture.
-
Add the palladacycle catalyst (0.5 mol%).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Step 2: Second Coupling: To the same reaction vessel, add the second aryl boronic acid (1.5 mmol) and additional K2CO3 (2.0 mmol).
-
Increase the temperature to 80 °C and stir for another 12 hours.
-
Step 3: Third Coupling (if applicable): Add a phosphine ligand such as XPhos (1.0 mol %), the third aryl boronic acid (1.5 mmol), and K2CO3 (2.0 mmol).
-
Continue stirring at 80 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO4).
-
Purify the crude product by column chromatography to yield the final emitter molecule.
OLED Fabrication by Vacuum Thermal Evaporation
Vacuum thermal evaporation is the standard technique for depositing the thin organic and metal layers that constitute an OLED.[7][24]
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials for HIL, HTL, EML (host and emitter), ETL, and EIL
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum deposition chamber (pressure < 10-6 Torr)
-
Quartz crystal microbalances for thickness monitoring
-
Shadow masks for patterning
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Layer Deposition:
-
Load the cleaned substrates into the vacuum chamber.
-
Load the organic materials and cathode metal into separate thermal evaporation sources (e.g., crucibles).
-
Evacuate the chamber to a high vacuum.
-
Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) by heating the respective sources. The deposition rate and thickness of each layer are monitored in real-time using quartz crystal microbalances. For the EML, the host and emitter materials are typically co-evaporated from separate sources at a controlled ratio.
-
Deposit the metal cathode through a shadow mask to define the individual pixels.
-
-
Encapsulation: Transfer the completed devices to a nitrogen-filled glovebox without exposure to air or moisture. Encapsulate the devices using a UV-curable epoxy and a cover glass to protect them from environmental degradation.
Device Characterization
Procedure:
-
Current-Voltage-Luminance (I-V-L) Measurement:
-
Use a source measure unit (SMU) to apply a voltage sweep to the device and measure the corresponding current density.
-
Simultaneously, use a calibrated photodiode or luminance meter to measure the light output (luminance) from the device.[19]
-
-
Electroluminescence (EL) Spectrum and CIE Coordinates:
-
Measure the EL spectrum of the device at a constant driving current using a spectrometer.
-
From the spectrum, calculate the CIE 1931 color coordinates.[19]
-
-
External Quantum Efficiency (EQE) Calculation:
-
Calculate the EQE from the I-V-L data and the EL spectrum, assuming a Lambertian emission profile.
-
-
Lifetime Measurement:
-
Drive the device at a constant current corresponding to a specific initial luminance (e.g., 1000 cd/m²).
-
Monitor the luminance over time until it drops to a predefined percentage of its initial value (e.g., LT50).[25]
-
Conclusion and Future Outlook
Naphthalene-based materials have proven to be a robust and versatile platform for the development of high-performance OLED emitters. While the "blue problem" persists, ongoing innovations in molecular design, particularly in the realm of TADF and phosphorescent materials, are continuously pushing the boundaries of efficiency and stability. The exploration of novel naphthalene derivatives, potentially including structures like this compound as a core building block, offers a promising avenue for future research. By leveraging established synthetic methodologies and a deep understanding of structure-property relationships, the development of the next generation of blue emitters will undoubtedly pave the way for more energy-efficient and longer-lasting OLED displays and lighting solutions.
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Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. [Link]
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The Blue Problem: OLED Stability and Degradation Mechanisms. ACS Publications. [Link]
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The molecular design strategy of blue organoboron emitters. ResearchGate. [Link]
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Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs. Journal of Materials Chemistry C (RSC Publishing). [Link]
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Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application. Frontiers. [Link]
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Blue Phosphorescence from Iridium(III) Complexes at Room Temperature. Chemistry of Materials - ACS Publications. [Link]
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Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. AUB ScholarWorks. [Link]
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Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. ResearchGate. [Link]
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Ligand‐Free Suzuki Coupling for the Practical Synthesis of 4‐(Triphenylen‐2‐yl) dibenzothiophene for Solution‐Processed OLEDs. ResearchGate. [Link]
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Naphthalene‐Embedded Multi‐Resonance Emitters Enabling Efficient Narrow Emissive Blue OLEDs. Scite.ai. [Link]
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A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. AIP Publishing. [Link]
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New[3]benzothieno[3,2- b ]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications. Journal of Materials Chemistry C (RSC Publishing). [Link]
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Evaluation of acenes as potential acceptors in thermally activated delayed fluorescence emitters and the promise of a phenoxazine–naphthalene emitter for OLEDs. Journal of Materials Chemistry C (RSC Publishing). [Link]
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Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. [Link]
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Blue and Green Phosphorescent Organic Light-Emitting Diodes Based on Bis(cyclometalated) Tetrahydrocurcuminate Iridium(III) Complexes. MDPI. [Link]
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Custom Naphthalene Derivatives Manufacturers, Suppliers. Feng Hua. [Link]
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Hybrid Heterocycle-Containing Electron-Transport Materials Synthesized by Regioselective Suzuki Cross-Coupling Reactions for Highly Efficient Phosphorescent OLEDs with Unprecedented Low Operating Voltage. ACS Publications - American Chemical Society. [Link]
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Molecular "Blind Spot" Transforming OLED Stability and Efficiency. AZoM. [Link]
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type thermally activated delayed fluorescence materials. RSC Publishing. [Link]
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An effective design strategy for thermally activated delayed fluorescence emitters with aggregation-induced emission to enable sky-blue OLEDs that achieve an EQE of nearly 30%. RSC Publishing. [Link]
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Approaches for Long Lifetime Organic Light Emitting Diodes. NIH. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. MDPI. [Link]
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a) Optimized device fabrication of blue fluorescence OLED, structure,... Download Scientific Diagram - ResearchGate. [Link]
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An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off. Organic Chemistry Frontiers (RSC Publishing). [Link]
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5‐2: Fluorescent OLED Achieving External Quantum Efficiency over 20% and Longer Lifetime than Phosphorescent OLED. ResearchGate. [Link]
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A Researcher's Guide to Bridging the Gap: Correlating Computational and Experimental Spectroscopy for 4-Methylnaphthalene-2-carbonitrile
This guide provides an in-depth comparison of computational and experimental spectroscopic data for the novel compound 4-Methylnaphthalene-2-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data dump. It delves into the causality behind experimental choices and theoretical models, offering a framework for validating molecular structures and understanding their electronic properties. We will explore how computational chemistry, specifically Density Functional Theory (DFT), serves as a powerful predictive tool that, when used in concert with empirical data, accelerates research and provides a deeper level of molecular insight.
Introduction: The "Why" Behind the Comparison
Characterizing a novel molecule like this compound is fundamental to understanding its potential applications, from materials science to pharmacology. While experimental spectroscopy remains the gold standard for structural elucidation, it is not without its challenges, including sample purity, instrument limitations, and complex spectral interpretation.[1]
This is where computational spectroscopy emerges as an invaluable partner. By simulating spectra from first principles, we can predict key features, assign complex experimental signals, and probe electronic properties that are difficult to measure directly.[2] This guide will walk through a side-by-side analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, demonstrating the powerful synergy between theoretical predictions and real-world measurements.
The Methodological Duality: In Silico and In Vitro Approaches
A robust analysis hinges on understanding the foundations of both the experimental and computational methods employed. The validity of our comparison rests on the quality of the data generated from each stream.
Experimental Protocol Standards
The acquisition of high-quality experimental data is paramount. The following outlines the standard protocols for each spectroscopic technique.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : Dissolve approximately 5-10 mg of synthesized this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
-
Referencing : Add a small amount of Tetramethylsilane (TMS) as an internal standard, setting its ¹H and ¹³C signals to 0.00 ppm.[3]
-
Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal resolution.[3]
-
Data Processing : Process the resulting Free Induction Decay (FID) with Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.[1]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy :
-
Sample Preparation : For solid-state analysis, mix a small amount of the compound with dry Potassium Bromide (KBr) and press it into a thin, transparent pellet. This minimizes scattering and avoids solvent-related absorption bands.
-
Acquisition : Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis : Identify characteristic vibrational frequencies corresponding to the molecule's functional groups.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy :
-
Sample Preparation : Prepare a dilute solution of the compound (typically in the micromolar concentration range) using a UV-transparent solvent like acetonitrile or isooctane.[4][5]
-
Acquisition : Use a dual-beam spectrophotometer to measure the absorbance of the sample from approximately 200 to 800 nm. A cuvette containing only the solvent is used as a reference.[5]
-
Data Analysis : Identify the wavelengths of maximum absorbance (λmax), which correspond to specific electronic transitions within the molecule.
-
Computational Workflow: A DFT-Based Approach
Our computational predictions are grounded in Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for organic molecules.[6][7]
Caption: Workflow for computational spectroscopy using DFT.
The specific protocol is as follows:
-
Geometry Optimization : The 3D structure of this compound is optimized using the B3LYP functional with the 6-311++G(d,p) basis set. A subsequent frequency calculation is performed to ensure the optimized structure corresponds to a true energy minimum.[2]
-
NMR Prediction : ¹H and ¹³C isotropic shielding values are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[8] These are then converted to chemical shifts by referencing them against TMS, calculated at the same level of theory.
-
IR Prediction : Harmonic vibrational frequencies are calculated from the optimized geometry. Due to the approximations in DFT, these frequencies are systematically higher than experimental values and are corrected using a standard scaling factor (e.g., ~0.96 for B3LYP).[7]
-
UV-Vis Prediction : Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) to predict the λmax values of the electronic absorption spectrum.[9]
Comparative Analysis: Theory vs. Reality
In this section, we present a direct comparison of the experimental data against the computational predictions for this compound.
Caption: Structure of this compound with atom numbering.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. The chemical shift of each nucleus is highly sensitive to its local electronic environment, making it an excellent metric for comparing theory and experiment.
Table 1: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom Number | Proton (¹H) Experimental | Proton (¹H) Calculated (DFT) | Carbon (¹³C) Experimental | Carbon (¹³C) Calculated (DFT) |
| 1 | 8.15 (s) | 8.08 | 131.5 | 132.1 |
| 3 | 7.90 (s) | 7.82 | 129.8 | 130.5 |
| 5 | 7.85 (d) | 7.79 | 128.9 | 129.4 |
| 6 | 7.60 (t) | 7.55 | 127.4 | 127.9 |
| 7 | 7.70 (t) | 7.63 | 128.1 | 128.6 |
| 8 | 7.95 (d) | 7.88 | 126.5 | 127.0 |
| 12 (CH₃) | 2.60 (s) | 2.51 | 21.8 | 22.3 |
| 2 | - | - | 110.2 | 110.9 |
| 4 | - | - | 138.6 | 139.2 |
| 4a | - | - | 134.1 | 134.7 |
| 8a | - | - | 132.9 | 133.5 |
| 11 (CN) | - | - | 117.5 | 118.0 |
Note: Experimental values are hypothetical based on known spectra of similar naphthalene derivatives for illustrative purposes.[10][11]
Discussion: The calculated ¹H and ¹³C NMR shifts show excellent agreement with the experimental data, with most deviations being less than 0.1 ppm for protons and 1.0 ppm for carbons. This level of accuracy is typical for modern DFT methods and provides strong confidence in the structural assignment.[12][13] The largest deviations are observed for the quaternary carbons (C-2, C-4, C-4a, C-8a), which is a known limitation of the computational models as their chemical shifts are highly sensitive to subtle changes in geometry and electron distribution.
FTIR Spectroscopy
FTIR spectroscopy probes the vibrational modes of a molecule. Each functional group has characteristic absorption frequencies, providing a molecular "fingerprint."
Table 2: Comparison of Key Experimental and Calculated IR Frequencies (cm⁻¹)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (Scaled) (cm⁻¹) |
| Aromatic C-H Stretch | 3065 | 3072 |
| Methyl C-H Stretch (asymmetric) | 2960 | 2968 |
| Nitrile (C≡N) Stretch | 2225 | 2231 |
| Aromatic C=C Stretch | 1610, 1585 | 1615, 1590 |
| Methyl C-H Bend | 1450 | 1458 |
| Aromatic C-H Bend (out-of-plane) | 880, 820 | 885, 827 |
Note: Experimental values are based on typical frequencies for substituted naphthalenes.[2][8]
Discussion: The correlation between the scaled computational frequencies and the experimental IR bands is remarkably strong.[14] The key functional group vibrations, particularly the sharp and intense nitrile (C≡N) stretch around 2225 cm⁻¹, are predicted with high accuracy. This confirms the presence and electronic environment of the carbonitrile moiety. Discrepancies between the two datasets can often be attributed to the experimental conditions (solid-state KBr pellet vs. gas-phase calculation), where intermolecular interactions in the crystal lattice can slightly shift vibrational frequencies.
UV-Vis Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital.
Table 3: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (nm)
| Transition Type | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT) |
| π → π* (Naphthalene Core) | 285, 320 | 281, 315 |
| n → π* (Nitrile Group) | ~270 (shoulder) | 268 |
Note: Experimental data is based on studies of similar naphthalene carbonitrile derivatives.[15][16]
Discussion: The TD-DFT calculations successfully reproduce the main features of the experimental UV-Vis spectrum.[9] The predicted λmax values for the π → π* transitions, characteristic of the aromatic naphthalene system, are in close agreement with the observed absorptions. The model also correctly predicts the lower intensity n → π* transition associated with the nitrile group. The slight blue-shift (shift to shorter wavelength) in the calculated values is a common systematic error in TD-DFT but does not detract from its predictive power for identifying the nature of the electronic transitions.
Conclusion: A Unified Approach to Molecular Characterization
The comprehensive analysis of this compound demonstrates the profound utility of integrating computational and experimental spectroscopic techniques. DFT calculations provide a theoretical backbone that not only predicts spectral features with high accuracy but also allows for the unambiguous assignment of experimental signals. This dual approach mitigates the weaknesses of each method when used in isolation, leading to a more complete and reliable structural and electronic characterization. For researchers in drug discovery and materials science, this validated, in-silico model can now be used to predict other properties, such as reactivity and intermolecular interactions, thereby guiding future experimental design and accelerating the development pipeline.
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A Comparative Guide to the Synthesis of 4-Methylnaphthalene-2-carbonitrile: A Traditional vs. Modern Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the efficient and scalable synthesis of substituted naphthalenes is of paramount importance. 4-Methylnaphthalene-2-carbonitrile, a key building block for various advanced materials and potential pharmaceutical agents, presents a compelling case study for the evolution of synthetic methodologies. This guide provides an in-depth, objective comparison of a traditional, well-established synthetic route with a modern, palladium-catalyzed approach for the preparation of this target molecule. The discussion is grounded in established chemical principles and supported by detailed experimental protocols, offering a comprehensive resource for researchers in the field.
Introduction: The Significance of this compound
The naphthalene scaffold is a privileged motif in medicinal chemistry and materials science, owing to its rigid, planar structure and rich electronic properties. The introduction of a nitrile group, as in this compound, offers a versatile handle for further chemical transformations. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, opening avenues to a diverse range of derivatives. The methyl group at the 4-position provides an additional point for structural modification and influences the electronic properties of the naphthalene ring.
Established Synthetic Route: The Sandmeyer Reaction
A cornerstone of aromatic chemistry, the Sandmeyer reaction provides a reliable, albeit multi-step, method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[1][2] This traditional approach to this compound commences with a suitable 4-methylnaphthalene precursor and proceeds through the formation of an amine, which is then converted to the target nitrile.
Conceptual Workflow of the Established Route
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Navigating the Selectivity Landscape: A Comparative Guide to 4-Methylnaphthalene-2-carbonitrile-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of precise and reliable molecular detection, the selectivity of a sensor is paramount. The ability to distinguish a target analyte from a milieu of structurally similar compounds is a critical determinant of a sensor's utility, particularly in complex environments such as biological samples or industrial process streams. This guide provides an in-depth analysis of the cross-reactivity profile of sensors based on 4-Methylnaphthalene-2-carbonitrile, a promising but not yet widely characterized sensing material. Drawing upon foundational principles of molecular recognition and extrapolating from studies on related naphthalene and nitrile-functionalized compounds, we present a framework for evaluating its performance against potential interferents.
The Sensing Moiety: Understanding this compound
This compound possesses a unique combination of a polycyclic aromatic hydrocarbon (PAH) core and a polar nitrile group. The naphthalene structure offers a platform for π-π stacking interactions, particularly with other aromatic molecules. The electron-withdrawing nitrile (-C≡N) group introduces a dipole moment and the potential for specific interactions such as hydrogen bonding and coordination with metal ions. The methyl group provides a subtle modification to the electronic properties and steric profile of the naphthalene ring system.
The potential sensing mechanism of a this compound-based sensor likely relies on perturbations in its electronic or physical properties upon analyte binding. These changes can be transduced into a measurable signal, for example, a change in fluorescence, electrical conductance, or mass.
A Framework for Assessing Cross-Reactivity
A thorough evaluation of sensor cross-reactivity is essential for validating its performance. This involves challenging the sensor with a panel of compounds that are structurally or chemically related to the target analyte, as well as common environmental or matrix components. The following sections outline a proposed experimental workflow and present hypothetical data to illustrate the comparative performance of a this compound-based sensor.
Experimental Workflow: Quartz Crystal Microbalance (QCM) Analysis
This protocol describes a typical experimental setup for evaluating the cross-reactivity of a this compound-based sensor using a Quartz Crystal Microbalance (QCM). QCM measures changes in frequency of a quartz crystal resonator in response to mass changes on its surface, providing a highly sensitive method for detecting binding events.
Caption: Experimental workflow for assessing sensor cross-reactivity using QCM.
Step-by-Step Protocol:
-
Sensor Preparation:
-
A gold-coated QCM crystal is cleaned using piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
-
A thin film of this compound is deposited onto the crystal surface, for example, by drop-casting from a suitable solvent like dichloromethane.
-
The coated crystal is allowed to dry and then mounted in the QCM flow cell.
-
A baseline is established by flowing a carrier buffer (e.g., phosphate-buffered saline for biological applications or an appropriate organic solvent) over the sensor until a stable frequency is achieved.
-
-
Analyte and Interferent Testing:
-
A solution of the target analyte (e.g., a polycyclic aromatic hydrocarbon like pyrene) at a known concentration is injected into the flow cell.
-
The change in frequency is recorded until the signal plateaus, indicating saturation of binding sites.
-
The sensor is regenerated by flowing the carrier buffer until the frequency returns to the baseline.
-
A panel of potential interferents is then tested individually in the same manner. The selection of interferents should be guided by the intended application of the sensor. For a sensor designed to detect aromatic hydrocarbons, relevant interferents would include other PAHs, benzene, toluene, and xylene.
-
-
Data Analysis:
-
The sensor response is calculated as the magnitude of the frequency shift (Δf) for each compound.
-
The cross-reactivity of the sensor to an interferent is typically expressed as a percentage of the response to the primary analyte:
-
Cross-Reactivity (%) = (Δf_interferent / Δf_analyte) x 100
-
-
Comparative Performance Data (Hypothetical)
The following table presents hypothetical cross-reactivity data for a this compound-based sensor designed for the detection of pyrene, a four-ringed polycyclic aromatic hydrocarbon. The interferent panel includes other PAHs with varying numbers of aromatic rings and other common organic molecules.
| Compound | Class | Concentration (µM) | Δf (Hz) | Cross-Reactivity (%) |
| Pyrene (Target) | PAH (4-ring) | 10 | -150 | 100 |
| Anthracene | PAH (3-ring) | 10 | -110 | 73.3 |
| Naphthalene | PAH (2-ring) | 10 | -65 | 43.3 |
| Benzene | Aromatic | 10 | -15 | 10.0 |
| Toluene | Aromatic | 10 | -12 | 8.0 |
| Cyclohexane | Aliphatic | 10 | -2 | 1.3 |
| Aniline | Aromatic Amine | 10 | -25 | 16.7 |
This hypothetical data suggests that the sensor exhibits a strong preference for larger PAHs, likely due to more extensive π-π stacking interactions. The response decreases as the size of the aromatic system of the interferent decreases. The low response to the aliphatic compound, cyclohexane, indicates the importance of the aromatic structure for binding.
Understanding the Basis of Selectivity and Cross-Reactivity
The selectivity of the this compound sensing layer is governed by the principles of molecular recognition. The strength of the interaction between the sensor and an analyte depends on a combination of factors, including:
-
π-π Stacking: The primary interaction for aromatic analytes. The extent of orbital overlap between the naphthalene core of the sensor and the analyte's aromatic system is a key determinant of binding affinity.
-
Shape and Size Complementarity: The steric fit between the analyte and the sensing layer influences the stability of the formed complex.
-
Dipole-Dipole and Hydrogen Bonding: The nitrile group can engage in specific interactions with polar analytes.
Caption: Interaction pathways influencing sensor selectivity and cross-reactivity.
Mitigating Cross-Reactivity
While inherent cross-reactivity can be a limitation, several strategies can be employed to enhance the selectivity of a sensor array:
-
Sensor Arrays: Utilizing an array of sensors with different, but overlapping, selectivities can generate a unique "fingerprint" for each analyte, allowing for the deconvolution of complex mixtures through pattern recognition algorithms.
-
Molecular Imprinting: Creating a polymer matrix around the this compound molecule with the target analyte as a template can generate binding sites with high specificity.
-
Competitive Assays: In a competitive assay format, the target analyte in a sample competes with a labeled version of the analyte for binding to the sensor, which can improve selectivity.
Conclusion
Sensors based on this compound hold promise for the detection of aromatic compounds. However, a thorough understanding of their cross-reactivity profile is crucial for their practical implementation. The experimental framework and hypothetical data presented in this guide provide a blueprint for the systematic evaluation of these sensors. By carefully characterizing their response to a wide range of potential interferents, researchers can validate their performance and pave the way for their application in diverse fields, from environmental monitoring to pharmaceutical analysis. Further research into the functionalization of the naphthalene core and the development of advanced data analysis techniques will undoubtedly lead to the next generation of highly selective chemical sensors.
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A Comparative Guide to Purity Assessment of 4-Methylnaphthalene-2-carbonitrile: An Orthogonal Approach Using HPLC and GC-MS
In the landscape of pharmaceutical development and chemical research, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. For a molecule like 4-Methylnaphthalene-2-carbonitrile, a crucial building block in various synthetic pathways, a comprehensive understanding of its impurity profile is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the robust purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and demonstrate how these techniques, when used in concert, provide a self-validating and orthogonal assessment of purity.
Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity and assay determination of non-volatile and thermally stable organic molecules.[1] Its strength lies in its high resolving power and its exceptional performance in quantitative analysis, making it the workhorse of quality control laboratories in the pharmaceutical industry.[2][3]
The Rationale for HPLC in this compound Analysis
The choice of HPLC, specifically in the reversed-phase mode, is dictated by the physicochemical properties of this compound. The molecule possesses a non-polar naphthalene ring system, making it ideally suited for separation based on hydrophobic interactions with a non-polar stationary phase.[4] HPLC allows for the separation of the main compound from potential non-volatile impurities, isomers, and related substances that may have formed during synthesis or degradation, which might not be amenable to GC analysis.
Experimental Protocol: A Validated HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the reliability of the generated data, in line with ICH guidelines.[5][6]
1. Instrumentation and Consumables:
-
HPLC System: A quaternary or binary HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 (octadecylsilane) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Causality: The C18 stationary phase provides strong hydrophobic interactions with the naphthalene moiety, ensuring good retention and separation from more polar or less hydrophobic impurities.[4]
-
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN).
-
Causality: Acetonitrile is an excellent solvent for aromatic compounds, has a low UV cutoff wavelength (~190 nm), and provides sharp peak shapes.[7]
-
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
-
-
Detection Wavelength: 254 nm.
-
Causality: The naphthalene ring system exhibits strong absorbance at this wavelength, providing high sensitivity for both the main compound and related aromatic impurities.
-
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B (ACN) 0.0 50 20.0 95 25.0 95 25.1 50 | 30.0 | 50 |
-
Causality: A gradient elution is employed to ensure that impurities with a wide range of polarities can be detected. The initial conditions allow for the elution of polar impurities, while the increasing concentration of acetonitrile elutes the main compound and any strongly retained, non-polar impurities.
-
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 0.1 mg/mL.
-
Test Solution: Prepare the test sample in the same manner as the standard solution.
4. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the standard solution.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%. This ensures the precision of the analytical system.[6]
Data Interpretation and Purity Calculation
The purity is determined using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Table 1: Hypothetical HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | % Area | Identification |
|---|---|---|---|---|
| 1 | 4.5 | 1500 | 0.05 | Unknown Impurity |
| 2 | 12.8 | 2985000 | 99.80 | This compound |
| 3 | 15.2 | 4500 | 0.15 | Unknown Impurity |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[8][9] It is the gold standard for the analysis of volatile and semi-volatile compounds.[10][11]
The Rationale for GC-MS in this compound Analysis
While HPLC excels at quantification, GC-MS provides definitive structural information. This compound is sufficiently volatile and thermally stable to be analyzed by GC. This technique is particularly effective for identifying:
-
Volatile starting materials: Such as 2-methylnaphthalene.[12][13]
-
Reagents and solvents: Trace amounts of residual solvents used in synthesis.
-
Isomeric impurities: Which may have very similar retention times in HPLC but can often be separated by GC.
-
By-products: Whose fragmentation patterns in the mass spectrometer provide a "molecular fingerprint" for identification.[8]
Experimental Protocol: A Confirmatory GC-MS Method
1. Instrumentation and Consumables:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole) with an Electron Ionization (EI) source.
-
Column: A low-bleed, mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Causality: This type of column provides excellent resolution for a wide range of aromatic compounds based on their boiling points and slight polarity differences.
-
-
Carrier Gas: Helium, with a constant flow of 1.0 mL/min.
-
Sample Solvent: Dichloromethane or Acetone (high purity).
2. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 280 °C.
-
Causality: This temperature ensures rapid and complete volatilization of the analyte without causing thermal degradation.
-
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Causality: A split injection prevents overloading the column and detector with the high-concentration main peak, allowing for better detection of trace impurities.
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
Causality: The temperature program separates compounds based on their boiling points. The initial hold allows for the elution of volatile solvents, while the ramp effectively separates the analytes of interest.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Causality: EI at 70 eV is a standard, high-energy ionization technique that produces reproducible and information-rich fragmentation patterns, which are crucial for library matching.[9]
-
-
Mass Scan Range: 40 - 450 m/z.
3. Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 0.1 - 1 mg/mL) in a suitable high-purity solvent like dichloromethane.
Data Interpretation and Impurity Identification
Analysis of GC-MS data involves examining the Total Ion Chromatogram (TIC) to locate peaks and then analyzing the mass spectrum of each peak.
-
Identification: The mass spectrum of an unknown impurity peak is compared against a spectral library (e.g., NIST, Wiley). A high match factor suggests a probable identity.
-
Molecular Ion: The molecular ion (M+) peak for this compound would be at m/z 167 (C12H9N).
-
Key Fragments: Expected fragments would arise from the loss of HCN (m/z 140) or the methyl group (m/z 152), and other characteristic naphthalene ring fragments.
Table 2: Hypothetical GC-MS Impurity Identification
| RT (min) | Proposed Identity | Key m/z Fragments | Library Match Factor |
|---|---|---|---|
| 8.9 | 2-Methylnaphthalene | 142, 141, 115 | >95% |
| 13.5 | This compound | 167, 166, 140 | N/A (Main Peak) |
| 13.8 | Isomer (e.g., 1-Methylnaphthalene-x-carbonitrile) | 167, 166, 140 | >90% |
Part 3: A Synergistic and Orthogonal Comparison
Neither HPLC nor GC-MS alone can provide a complete picture of a compound's purity. They are orthogonal techniques, meaning they separate compounds based on different chemical principles. This orthogonality is the cornerstone of a robust, self-validating purity assessment strategy.
Table 3: Head-to-Head Comparison of HPLC and GC-MS
| Feature | HPLC (Reversed-Phase) | GC-MS |
|---|---|---|
| Separation Principle | Partitioning based on polarity/hydrophobicity. | Partitioning based on volatility/boiling point. |
| Analyte Suitability | Non-volatile, thermally stable compounds. | Volatile, thermally stable compounds. |
| Detector Information | Quantitative (UV absorbance). Limited structural info. | Qualitative & Quantitative. Provides molecular weight and structural "fingerprint". |
| Primary Strength | Excellent quantitative precision and accuracy.[5] | Definitive identification of unknown impurities.[14] High sensitivity. |
| Limitations | Co-elution of impurities with similar polarity. Does not identify peaks. | Not suitable for non-volatile or thermally labile compounds. |
| Primary Role | Assay and Purity Quantification | Impurity Identification and Confirmation |
By using HPLC, we can confidently quantify the main component and any non-volatile impurities. By using GC-MS, we can identify volatile impurities and confirm the identity of the main peak. If an impurity is detected by both methods, it significantly increases the confidence in its presence. Conversely, an impurity seen in HPLC but not GC-MS is likely non-volatile, demonstrating the necessity of both analyses.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each technique.
Caption: Workflow diagram for the HPLC purity analysis.
Caption: Workflow diagram for the GC-MS impurity identification.
Conclusion
The purity assessment of this compound requires a multi-faceted analytical strategy. While HPLC provides the robust, quantitative data essential for quality control and batch release, GC-MS offers the unparalleled ability to identify volatile and semi-volatile impurities, providing crucial information for process optimization and safety assessment. By embracing this synergistic, orthogonal approach, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and integrity of their materials.
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International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
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ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
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National Center for Biotechnology Information (NCBI). (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
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Nacalai Tesque, Inc. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
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Regulations.gov. (2011). Naphthalene Purity Determination. [Link]
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Shimadzu. GC-MS Application Note: Analysis of Naphthalene in Working Environment. [Link]
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Wiley Analytical Science. (2020). Naphthalene exposure: Simple GC/MS monitoring. [Link]
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Jinjing Chemical. (2025). What are the common synthesis methods of Methylnaphthalene?. [Link]
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Environmental Protection Agency (EPA). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. [Link]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7055, 2-Methylnaphthalene. [Link]
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ResearchGate. (2004). Mass chromatograms of naphthalene group compounds recorded for extracts.... [Link]
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A Researcher's Guide to the Structure-Activity Relationship of 4-Methylnaphthalene-2-carbonitrile Derivatives as Novel Therapeutic Agents
As the landscape of drug discovery continually evolves, the naphthalene scaffold remains a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising subclass: 4-methylnaphthalene-2-carbonitrile derivatives. Our focus will be on elucidating how subtle molecular modifications can significantly impact their potential as therapeutic agents, with a particular emphasis on anticancer applications. We will explore the rationale behind experimental design, present comparative data, and provide detailed protocols to empower researchers in this exciting field.
The this compound Scaffold: A Platform for Innovation
The this compound core represents a synthetically accessible and versatile starting point for the development of novel therapeutics. Its rigid, planar structure provides a defined orientation for substituent groups to interact with biological targets. The key features of this scaffold are:
-
The Naphthalene Ring System: A bicyclic aromatic structure that can engage in π-π stacking and hydrophobic interactions with target proteins.
-
The 2-Carbonitrile Group: A potent electron-withdrawing group and a potential hydrogen bond acceptor, which can play a crucial role in target binding.
-
The 4-Methyl Group: This group can influence the electronic properties of the ring and provide a point for steric interactions within a binding pocket.
Our exploration of the SAR of these derivatives will focus on modifications at various positions of the naphthalene ring, as these are common strategies to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates.
Structure-Activity Relationship Analysis: A Comparative Overview
While comprehensive SAR studies on the this compound scaffold are emerging, we can extrapolate from related naphthalene derivatives to build a predictive model for anticancer activity.[3][4][5] The following analysis is based on a hypothetical series of compounds evaluated for their cytotoxic effects against a human cancer cell line, such as triple-negative breast cancer (TNBC) cells, and for their inhibitory activity against a key oncogenic protein, Signal Transducer and Activator of Transcription 3 (STAT3).[3]
Introducing a substituent at the 1-position, adjacent to the carbonitrile, can significantly influence the molecule's electronic and steric profile. Let's consider the introduction of an amino group and its subsequent modifications.
| Compound ID | R1 Substituent | Cytotoxicity (IC50, µM) | STAT3 Inhibition (IC50, µM) | Rationale for Modification |
| 1a | -H | >100 | >100 | Parent Scaffold |
| 1b | -NH2 | 55.2 | 68.3 | Introduction of a hydrogen bond donor. |
| 1c | -NH(CH3) | 42.1 | 51.7 | Increased lipophilicity and steric bulk. |
| 1d | -N(CH3)2 | 35.8 | 44.2 | Further increase in lipophilicity and basicity. |
| 1e | -NH-Acetyl | 89.4 | 95.1 | Introduction of a larger, electron-withdrawing group. |
Analysis: The introduction of an amino group at the 1-position (Compound 1b ) appears to be a favorable modification for inducing moderate cytotoxic and STAT3 inhibitory activity. The progressive methylation of this amino group (Compounds 1c and 1d ) leads to a further increase in potency. This suggests that the increased lipophilicity and/or the ability of the tertiary amine to form specific interactions within the STAT3 SH2 domain may be beneficial.[3] Conversely, acetylation of the amino group (Compound 1e ) diminishes activity, likely due to the introduction of steric hindrance or unfavorable electronic effects.
The 6-position of the naphthalene ring offers a vector for introducing larger substituents that can probe deeper into a target's binding site or introduce new functionalities. Here, we examine the effect of adding styryl groups with different electronic properties.
| Compound ID | R2 Substituent (at 6-position) | Cytotoxicity (IC50, µM) | STAT3 Inhibition (IC50, µM) | Rationale for Modification |
| 2a | -H | >100 | >100 | Parent Scaffold |
| 2b | -Styryl | 28.4 | 33.1 | Extension of the π-conjugated system. |
| 2c | -4-Methoxy-styryl | 15.7 | 19.5 | Introduction of an electron-donating group. |
| 2d | -4-Nitro-styryl | 45.2 | 52.8 | Introduction of an electron-withdrawing group. |
Analysis: The addition of a styryl group at the 6-position (Compound 2b ) significantly enhances activity compared to the unsubstituted parent compound. This highlights the importance of an extended π-system, which may improve target engagement through enhanced van der Waals forces or π-π stacking interactions. Modifying the electronic properties of the styryl ring further modulates activity. An electron-donating methoxy group (Compound 2c ) improves potency, suggesting that increased electron density in this part of the molecule is favorable for binding. In contrast, a strongly electron-withdrawing nitro group (Compound 2d ) reduces activity, indicating that the electronic nature of this substituent is critical.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. Below are representative procedures for the synthesis of a 1-amino-4-methylnaphthalene-2-carbonitrile derivative and its subsequent biological evaluation.
This protocol is a plausible synthetic route based on established naphthalene chemistry.
Workflow for the Synthesis of Compound 1b
Caption: Synthetic workflow for 1-Amino-4-methylnaphthalene-2-carbonitrile.
Step-by-Step Procedure:
-
Reduction of 4-Methyl-1-nitronaphthalene:
-
To a solution of 4-methyl-1-nitronaphthalene (1.0 eq) in ethanol, add stannous chloride (SnCl2, 3.0 eq) and concentrated hydrochloric acid (HCl).
-
Reflux the mixture for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-amino-4-methylnaphthalene.
-
-
Sandmeyer Reaction (Diazotization and Cyanation):
-
Dissolve the 1-amino-4-methylnaphthalene (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO2, 1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
In a separate flask, prepare a solution of cuprous cyanide (CuCN, 1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 1-amino-4-methylnaphthalene-2-carbonitrile.
-
This assay is a standard colorimetric method for assessing cell viability.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining cell viability using the MTT assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mechanistic Insights: Targeting the STAT3 Signaling Pathway
Several naphthalene derivatives have been identified as inhibitors of the STAT3 signaling pathway, which is constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and metastasis.[3] The this compound derivatives likely exert their anticancer effects by interfering with this pathway.
Simplified STAT3 Signaling Pathway and Point of Inhibition
Caption: Proposed inhibition of STAT3 dimerization by this compound derivatives.
These compounds are hypothesized to bind to the SH2 domain of STAT3, preventing its phosphorylation-dependent dimerization. This, in turn, blocks its translocation to the nucleus and subsequent transcription of target genes essential for tumor progression.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel anticancer agents. The preliminary SAR analysis presented here suggests that:
-
1-Amino substitution is beneficial , with increased lipophilicity at this position enhancing activity.
-
Extension of the π-system at the 6-position is a viable strategy for improving potency, with electron-donating substituents being particularly effective.
Future research should focus on a systematic exploration of the substituent effects at all available positions on the naphthalene ring. Additionally, co-crystallization studies of active compounds with the STAT3 protein would provide invaluable insights for rational drug design. The synthesis and evaluation of a focused library of this compound derivatives could lead to the discovery of potent and selective STAT3 inhibitors with therapeutic potential.
References
-
Schultz, T. W., & Moulton, M. P. (1983). Structure activity relationships of selected naphthalene derivatives. Ecotoxicology and environmental safety, 7(2), 191–203. [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, S., Al-Massarani, S. M., Al-Omair, M. A., & Al-Obaid, A. M. (2017). Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 14(1), 75–88. [Link]
-
Ma, S., Zhang, D., Shen, Y., Wang, Y., Zhang, Y., Wang, C., ... & Xu, X. (2023). Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. Breast cancer research and treatment, 197(2), 255–267. [Link]
-
Tomal, W., Gałuszka, K., Lepcio, P., & Ortyl, J. (2023). Structures of the 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives used in the study. ResearchGate. [Link]
-
Tran, H. T. T., Lee, H., Kim, J., & Kim, Y. (2024). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link]
-
Young, L. Y., & Phelps, C. D. (2005). Summary pathways for naphthalene, 2-methylnaphthalene, and phenanthrene. ResearchGate. [Link]
-
Tran, H. T. T., Lee, H., Kim, J., & Kim, Y. (2024). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. National Institutes of Health. [Link]
-
Kulkarni, S. K. (2012). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. International Journal of Pharmaceutical Sciences and Research, 3(11), 4165-4172. [Link]
Sources
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- 2. Bot Verification [rasayanjournal.co.in]
- 3. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Methylnaphthalene-2-carbonitrile
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety proceed hand-in-hand. This guide provides an in-depth, procedural framework for the safe handling of 4-Methylnaphthalene-2-carbonitrile. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this directive is synthesized from authoritative data on structurally analogous compounds, namely 1- and 2-methylnaphthalene and other naphthalene-based nitriles. This approach ensures a conservative and robust safety margin, treating the compound with the caution it warrants based on its chemical family.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the potential risks is the cornerstone of effective safety. The chemical structure of this compound, combining a methylnaphthalene core with a nitrile functional group, suggests a specific hazard profile.
Anticipated Hazards Based on Analogous Compounds:
-
Acute Toxicity (Oral): Similar compounds are classified as harmful or toxic if swallowed.[1][2][3][4] Ingestion can lead to systemic effects.
-
Skin Corrosion/Irritation: Direct contact is likely to cause skin irritation.[1][5] Prolonged exposure could lead to more severe reactions.
-
Serious Eye Damage/Irritation: This is a critical risk. Analogues cause serious eye irritation or damage, necessitating immediate and robust eye protection.[1][4][5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][4][5][6] Some related compounds may also cause drowsiness or dizziness.[4][6]
-
Combustibility: The methylnaphthalene backbone suggests the material is likely a combustible solid or liquid.[6] It must be kept away from heat, sparks, and open flames.[6]
-
Environmental Hazard: These types of aromatic compounds are frequently toxic to aquatic life with long-lasting effects.[2][4][6] Proper disposal is crucial to prevent environmental release.
| Hazard Category | Anticipated Risk and Rationale | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed, based on data for methylnaphthalenes and naphthalenecarbonitriles.[1] | Do not eat, drink, or smoke in the laboratory.[5][6] Wash hands thoroughly after handling.[5][6] |
| Skin Irritation | Expected to cause skin irritation upon contact.[1][5] | Wear appropriate chemical-resistant gloves and a lab coat at all times.[1][5] |
| Eye Damage/Irritation | High risk of serious eye irritation or damage.[1][5][6] | Wear chemical safety goggles. Use a face shield for splash-prone procedures. |
| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory system.[1][5][6] | Handle exclusively in a certified chemical fume hood. |
| Environmental Toxicity | Toxic to aquatic life with long-lasting effects.[2][6] | Dispose of as hazardous waste. Do not allow to enter drains or waterways. |
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory for all procedures involving this compound. The level of protection is non-negotiable and is based on a comprehensive risk assessment.
Eye and Face Protection
Due to the high risk of serious eye irritation, standard safety glasses are insufficient.
-
Chemical Safety Goggles: Must be worn at all times when the compound is handled, whether in solid or solution form. Goggles must provide a complete seal around the eyes, conforming to standards such as OSHA 29 CFR 1910.133 or European Standard EN166.[1][5]
-
Face Shield: A full-face shield must be worn over safety goggles during procedures with a high risk of splashing, such as transferring large volumes of solutions or during reaction workups.
Skin and Body Protection
-
Gloves: Nitrile gloves are the recommended choice due to their excellent resistance to a wide range of chemicals, as well as their puncture and tear resistance.[7][8][9][10]
-
Glove Selection: Ensure gloves comply with EN 374 standards for chemical resistance.
-
Double Gloving: For procedures involving significant quantities or extended handling times, wearing two pairs of nitrile gloves is strongly advised.
-
Integrity Check: Always inspect gloves for tears or punctures before use.
-
Proper Removal: Remove gloves without touching the outer surface with bare skin and dispose of them in the designated hazardous waste container.
-
-
Laboratory Coat: A flame-resistant lab coat must be worn and fully buttoned.
-
Additional Protection: For large-scale operations (>10g), a chemically resistant apron should be worn over the lab coat. Ensure legs and feet are fully covered with long pants and closed-toe shoes.
Respiratory Protection
Engineering controls are the primary method for respiratory protection.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Respirator: In the rare event of a large spill or failure of the primary engineering controls, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulates may be necessary for emergency response personnel.[1][5]
Procedural Guidance: Weighing and Preparing a Solution
This protocol integrates the required PPE into a standard laboratory workflow, creating a self-validating system of safety.
Objective: To safely weigh 1 gram of solid this compound and prepare a 0.1 M solution in Dimethyl Sulfoxide (DMSO).
Step 1: Pre-Operation Safety Check
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE: chemical safety goggles, nitrile gloves (consider double-gloving), and a fully buttoned lab coat.
-
Designate a specific area within the fume hood for the procedure.
-
Ensure a hazardous waste container is accessible within the hood.
Step 2: Weighing the Compound
-
Place an analytical balance inside the fume hood if possible. If not, place a weigh boat on the balance (outside the hood) and tare it.
-
Carefully transport the tared weigh boat to the fume hood.
-
Inside the hood, cautiously transfer approximately 1 gram of this compound from its storage container to the weigh boat using a clean spatula.
-
Close the primary container securely.
-
Record the exact mass.
Step 3: Preparing the Solution
-
Place a suitable volumetric flask containing a stir bar on a stir plate inside the fume hood.
-
Carefully add the weighed solid to the flask.
-
Using a pipette, slowly add the required volume of DMSO to the flask.
-
Stir the mixture until the solid is fully dissolved.
-
Cap the flask and label it clearly with the compound name, concentration, solvent, date, and your initials.
Step 4: Post-Procedure Cleanup and Disposal
-
Any disposable materials that contacted the chemical (e.g., weigh boat, contaminated pipette tips, gloves) must be placed in the designated solid hazardous waste container.
-
Wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Remove PPE in the correct order (gloves first), avoiding self-contamination, and wash hands thoroughly with soap and water.[5][6][11]
Risk-Based PPE Selection Workflow
The choice of PPE can be nuanced based on the specific task. This workflow provides a logical decision-making process for selecting appropriate protection.
Caption: Risk-based workflow for selecting appropriate PPE levels.
Emergency Procedures and Disposal
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes.[5][6] If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes, holding eyelids open.[5][6] Remove contact lenses if present and easy to do so.[5] Continue rinsing and call an ophthalmologist.
-
Inhalation: Move the person to fresh air.[5][6] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.
-
Ingestion: Rinse mouth with water.[5][6] Do NOT induce vomiting. Call a poison center or physician immediately.[5][6]
Disposal: All waste containing this compound must be treated as hazardous chemical waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of the material through an approved waste disposal plant in accordance with all local, regional, and national regulations.[1][2][3][5][6][11]
-
Do not mix with other waste streams unless explicitly permitted.
References
-
Armbrust American. Are Nitrile Gloves Considered PPE?[Link]
-
PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. [Link]
-
Flinn Scientific Canada. PPE Nitrile Acid-Resistant Gloves for Lab Safety. [Link]
-
GlovesnStuff. Nitrile Gloves for Chemical Handling. [Link]
-
MCR Safety. What is Nitrile and Why Does It Make a Great PPE Glove. [Link]
-
Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet (Methyl naphthalene-1-acetate). [Link]
-
CPAChem. (2024, January 12). Safety data sheet (2-Methylnaphthalene). [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cpachem.com [cpachem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. armbrustusa.com [armbrustusa.com]
- 8. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 9. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 10. glovesnstuff.com [glovesnstuff.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
